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  • Product: 4-bromo-1H-imidazole-5-sulfonyl chloride
  • CAS: 99903-04-5

Core Science & Biosynthesis

Foundational

"4-bromo-1H-imidazole-5-sulfonyl chloride" properties

Title: 4-Bromo-1H-imidazole-5-sulfonyl Chloride: A Technical Guide to Synthesis, Properties, and Applications Abstract: As a Senior Application Scientist, I frequently encounter the challenge of designing robust syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-Bromo-1H-imidazole-5-sulfonyl Chloride: A Technical Guide to Synthesis, Properties, and Applications

Abstract: As a Senior Application Scientist, I frequently encounter the challenge of designing robust synthetic routes for highly functionalized heterocycles. 4-Bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5) represents a premier bifunctional building block in medicinal chemistry. It offers two orthogonal sites for diversification: a highly reactive sulfonyl chloride for the synthesis of sulfonamides, and a brominated C4 position primed for palladium-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and self-validating experimental protocols to ensure high-fidelity results in drug development workflows.

Physicochemical Properties & Quantitative Data

Understanding the baseline properties of 4-bromo-1H-imidazole-5-sulfonyl chloride is critical for predicting its behavior in solution and optimizing isolation techniques. Due to annular tautomerism, this compound is often interchangeably referred to as 5-bromo-1H-imidazole-4-sulfonyl chloride[1].

PropertyValue
Chemical Name 4-Bromo-1H-imidazole-5-sulfonyl chloride
CAS Number 99903-04-5[2]
Molecular Formula C3H2BrClN2O2S[3]
Molecular Weight 245.48 g/mol
SMILES O=S(=O)(Cl)C=1NC=NC1Br[4]
InChI Key UEQKJPPYEUGWQS-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Storage Conditions +4 °C, moisture-sensitive (store under Argon)[4]

Mechanistic Insights into Synthesis

The synthesis of imidazole sulfonyl chlorides presents a unique mechanistic challenge. The basic nitrogen atoms of the imidazole ring readily protonate in the presence of strong acids (such as chlorosulfonic acid), generating an imidazolium cation. This intermediate strongly deactivates the aromatic system toward electrophilic aromatic substitution (EAS).

Consequently, direct chlorosulfonation often requires excessively harsh conditions that can lead to decomposition or debromination. To circumvent this, a two-step approach is favored:

  • Sulfonation: 4-Bromo-1H-imidazole is first converted to 4-bromo-1H-imidazole-5-sulfonic acid using oleum (fuming sulfuric acid). The sulfonic acid is stable and can be isolated.

  • Chlorination: The sulfonic acid is then treated with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). Mechanistically, PCl5 acts as the aggressive chlorinating agent, converting the sulfonic acid to the sulfonyl chloride, while POCl3 serves as a polar, aprotic solvent that modulates the reaction temperature and maintains homogeneity.

Alternatively, modern continuous-flow methodologies utilize the Sandmeyer reaction, where 5-amino-4-bromoimidazole is diazotized and reacted with sulfur dioxide (or DABSO) and copper(I) chloride to yield the sulfonyl chloride[5][6].

G A 4-Bromo-1H-imidazole B 4-Bromo-1H-imidazole-5-sulfonic acid A->B H2SO4 / SO3 (Electrophilic Sulfonation) C 4-Bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5) B->C POCl3 / PCl5 (Chlorination) D 4-Bromo-1H-imidazole-5-sulfonamides (Anticancer Agents) C->D NH3 or R-NH2 (Sulfonamidation) E Cross-Coupling Products (Late-Stage Diversification) D->E Pd-Catalyst, Boronic Acids (Suzuki-Miyaura Coupling)

Synthetic workflow and downstream diversification of 4-bromo-1H-imidazole-5-sulfonyl chloride.

Applications in Drug Discovery

Sulfonamides are privileged structures in medicinal chemistry, frequently serving as zinc-binding groups in carbonic anhydrase inhibitors or as hydrogen-bond donors/acceptors in kinase inhibitors. The historical precedent for utilizing this specific scaffold traces back to the synthesis of potential anticancer agents, specifically 4-nitro- and 4-amino-5-imidazole sulfones, which demonstrated early utility in oncology research[7][8].

By reacting 4-bromo-1H-imidazole-5-sulfonyl chloride with various amines, researchers can rapidly generate libraries of [9]. The retained bromine atom at the C4 position is strategically invaluable; it allows for subsequent late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), enabling the fine-tuning of pharmacokinetic properties without disrupting the sulfonamide pharmacophore.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility, the following protocols are designed with built-in validation checkpoints. Causality is emphasized so that operators understand why a step is performed, rather than just how.

Protocol 1: Synthesis of 4-Bromo-1H-imidazole-5-sulfonyl chloride from Sulfonic Acid Objective: Convert the stable sulfonic acid precursor to the reactive sulfonyl chloride.

  • Reagent Preparation: Suspend 4-bromo-1H-imidazole-5-sulfonic acid (1.0 eq) in anhydrous POCl3 (5.0 volumes). Causality: POCl3 acts as a solvent that prevents the localized overheating that would occur if PCl5 were used neat.

  • Chlorination: Slowly add PCl5 (1.2 eq) portion-wise at 0 °C under an argon atmosphere. Causality: The reaction is exothermic. Portion-wise addition controls the release of HCl gas and prevents thermal degradation of the imidazole ring.

  • Heating: Gradually warm the mixture to 80 °C and reflux for 3 hours. Validation Checkpoint 1: Monitor by TLC (aliquot quenched in dry MeOH to form the methyl sulfonate; eluent: 7:3 Hexane/EtOAc). The disappearance of the baseline sulfonic acid spot indicates reaction completion.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the resulting viscous oil onto vigorously stirred crushed ice. Causality: Crushed ice maintains the temperature near 0 °C during the highly exothermic hydrolysis of residual phosphorus chlorides, preventing the hydrolysis of the target sulfonyl chloride back to the sulfonic acid.

  • Extraction & Isolation: Extract the aqueous slurry with cold dichloromethane (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Validation Checkpoint 2: Perform IR spectroscopy on the crude solid. The presence of strong asymmetric and symmetric S=O stretching bands at ~1370 cm⁻¹ and ~1170 cm⁻¹ validates the formation of the sulfonyl chloride.

Protocol 2: Derivatization to 5(4)-Bromoimidazole-4(5)-sulfonamide Objective: Generate a stable sulfonamide for biological screening[9].

  • Amidation: Dissolve 4-bromo-1H-imidazole-5-sulfonyl chloride (1.0 eq) in anhydrous THF at 0 °C. Add an excess of aqueous ammonia (28%, 5.0 eq) dropwise. Causality: Excess ammonia serves a dual purpose: it acts as the nucleophile to form the sulfonamide and as a base to neutralize the HCl byproduct, preventing the protonation of the imidazole nitrogen which could precipitate the starting material.

  • Reaction Maturation: Stir for 2 hours at room temperature.

  • Workup: Evaporate the THF. Adjust the aqueous layer to pH 7 using 1M HCl, which typically precipitates the sulfonamide product. Filter and wash with cold water. Validation Checkpoint 3: Analyze via LC-MS. The observation of the [M+H]⁺ isotope pattern at m/z 226 and 228 (1:1 ratio due to ⁷⁹Br and ⁸¹Br) definitively confirms the successful integration of the sulfonamide group while retaining the bromine atom.

Handling, Stability, and Storage

As with most heteroaryl sulfonyl chlorides, 4-bromo-1H-imidazole-5-sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by ambient moisture. Hydrolysis yields the inert sulfonic acid and HCl gas.

  • Storage: Must be stored at +4 °C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen)[4].

  • Handling: Weigh out and manipulate the compound in a glovebox or under a stream of dry nitrogen. Avoid prolonged exposure to humid air.

References

  • Bennett, L. L., & Baker, H. T. (1957). "Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones." Journal of the American Chemical Society, 79(9), 2188–2191. URL:[Link]

  • Organic Chemistry Portal. "Sulfonyl chloride synthesis by chlorosulfonation." URL:[Link]

  • Molaid. "5-bromo-1H-imidazole-4-sulfonyl chloride - CAS 99903-04-5." Chemical Database. URL: [Link]

Sources

Exploratory

4-Bromo-1H-imidazole-5-sulfonyl Chloride: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. 4-Bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5)[1][2] stands out as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. 4-Bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5)[1][2] stands out as a highly versatile intermediate, offering two orthogonal vectors for functionalization: a highly electrophilic sulfonyl chloride group and a cross-coupling-competent aryl bromide. This in-depth technical guide explores the structural nuances, self-validating synthetic protocols, and downstream applications of this compound, particularly in the development of targeted immunomodulators such as NLRP3 inflammasome inhibitors[3].

Structural & Physicochemical Profiling

Understanding the intrinsic properties of 4-bromo-1H-imidazole-5-sulfonyl chloride is critical for predicting its behavior in synthetic workflows. The imidazole core exhibits annular tautomerism; thus, the compound exists in dynamic equilibrium with its tautomer, 5-bromo-1H-imidazole-4-sulfonyl chloride[2]. In the solution phase, this tautomerism can complicate NMR characterization, but upon substitution at the N1 position, the structural geometry becomes locked.

Electronically, the strong electron-withdrawing nature of the sulfonyl chloride group (-I, -M effects) deactivates the imidazole ring toward electrophilic aromatic substitution while increasing the acidity of the N-H proton. Conversely, the bulky bromine atom at the C4 position provides steric shielding, which slightly moderates the hydrolysis rate of the adjacent sulfonyl chloride compared to unhindered aliphatic analogues.

Quantitative Physicochemical Data

The following table summarizes the critical quantitative metrics for this building block[3][4]:

PropertyValueStructural/Practical Implication
CAS Registry Number 99903-04-5Unique identifier for procurement and literature tracking.
Molecular Formula C₃H₂BrClN₂O₂SIndicates high heteroatom density, typical of drug-like fragments.
Molecular Weight 245.48 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Melting Point 190 – 192 °CHigh crystallinity; allows for purification via trituration or recrystallization rather than chromatography.
Predicted LogP 1.4Moderate lipophilicity; favorable for cellular permeability in final drug candidates.
Topological Polar Surface Area 71.2 ŲSignificant polar surface area driven by the sulfonyl and imidazole nitrogens.

Synthetic Methodologies: A Self-Validating Protocol

The de novo synthesis of 4-bromo-1H-imidazole-5-sulfonyl chloride is typically achieved via the direct chlorosulfonation of 4-bromo-1H-imidazole[3]. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating causality for every experimental choice and in-process controls (IPCs) to guarantee reproducibility.

Protocol: Direct Chlorosulfonation of 4-Bromo-1H-imidazole

Step 1: Reagent Preparation and Addition

  • Action: Cool chlorosulfonic acid (ClSO₃H, 5.0 equivalents) to 0–5 °C in a rigorously dried, argon-purged round-bottom flask. Slowly add 4-bromo-1H-imidazole (1.0 eq) in small portions over 30 minutes.

  • Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction is highly exothermic. Maintaining the temperature below 5 °C during addition prevents thermal decomposition of the imidazole core and suppresses the formation of undesired bis-sulfonylated byproducts.

Step 2: Thermal Activation

  • Action: Gradually warm the reaction mixture to room temperature, then heat to 100–120 °C for 2.0 hours[3].

  • Causality: The initial electrophilic attack yields the intermediate imidazole-sulfonic acid. Elevated temperatures are thermodynamically required to drive the subsequent conversion of the sulfonic acid to the sulfonyl chloride using the excess chlorosulfonic acid.

Step 3: In-Process Control (IPC) via Derivatization

  • Action (Self-Validation): Do not attempt direct LC-MS or TLC on the raw reaction mixture, as the sulfonyl chloride will hydrolyze on silica or in aqueous mobile phases. Instead, withdraw a 10 µL aliquot, quench it into a vial containing 1 mL of a 10% pyrrolidine solution in dry THF. Analyze this quenched sample via LC-MS.

  • Causality: Pyrrolidine instantaneously converts the reactive sulfonyl chloride into a highly stable sulfonamide. The presence of the expected sulfonamide mass (M+H) confirms the successful formation of the sulfonyl chloride and validates the completion of the reaction.

Step 4: Quenching and Isolation

  • Action: Cool the reaction to room temperature and carefully pour it dropwise onto crushed ice under vigorous stirring. Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum.

  • Causality: The rapid temperature drop and massive dilution quench the excess chlorosulfonic acid (forming HCl and H₂SO₄). The product, being highly crystalline and poorly soluble in cold water, precipitates immediately. Rapid filtration is critical to minimize the competitive hydrolysis of the product back to the sulfonic acid. Expected yield: ~63%[3].

Divergent Reactivity & Downstream Functionalization

The true value of 4-bromo-1H-imidazole-5-sulfonyl chloride lies in its orthogonal reactivity. The sulfonyl chloride acts as a hard electrophile, reacting rapidly with amines to form sulfonamides[5]. Once the sulfonamide is established, the C4-bromine serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to elaborate the carbon framework[6].

SynthWorkflow SM 4-Bromo-1H-imidazole Core 4-Bromo-1H-imidazole-5-sulfonyl chloride SM->Core Chlorosulfonation Sulfonamide Imidazole-5-sulfonamides Core->Sulfonamide Amination Sulfonylurea Sulfonylurea Derivatives (NLRP3 Inhibitors) Core->Sulfonylurea Urea Formation CrossCoupled C4-Substituted Sulfonamides Sulfonamide->CrossCoupled Pd-Catalyzed Cross-Coupling

Divergent synthetic pathways utilizing 4-bromo-1H-imidazole-5-sulfonyl chloride.

Applications in Drug Development: Targeting the NLRP3 Inflammasome

Beyond basic sulfonamide synthesis[5], 4-bromo-1H-imidazole-5-sulfonyl chloride is a critical precursor in the synthesis of complex immunomodulators. Specifically, it is utilized to synthesize sulfonylurea and sulfonylthiourea derivatives that act as potent inhibitors of the NLRP3 inflammasome [3].

The NLRP3 inflammasome is a multiprotein oligomer responsible for the activation of inflammatory responses. Dysregulation of this pathway is implicated in a host of autoimmune and chronic inflammatory diseases. Imidazole-based sulfonylureas derived from this building block bind to the NACHT domain of NLRP3, locking it in an inactive conformation and preventing the downstream maturation of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3Pathway Signal Pathogen/Damage Signals NLRP3 NLRP3 Inflammasome Assembly Signal->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Activates Cytokines IL-1β & IL-18 Maturation Caspase->Cytokines Cleaves Pro-cytokines Inhibitor Imidazole-Based Sulfonylureas Inhibitor->NLRP3 Inhibits Assembly

Mechanism of action for imidazole-based sulfonylureas in the NLRP3 inflammasome pathway.
Handling and Storage Protocols

To maintain the integrity of 4-bromo-1H-imidazole-5-sulfonyl chloride, strict handling protocols must be observed. The compound is highly moisture-sensitive. Exposure to ambient humidity will result in gradual hydrolysis to the corresponding sulfonic acid, rendering it inert to nucleophilic attack.

  • Storage: Must be stored at 2–8 °C under a dry, inert atmosphere (Nitrogen or Argon)[7].

  • Handling: Weighing and transfer should ideally be conducted in a glovebox or via rapid transfer techniques using Schlenk line methodology.

References

  • Bennett Jr, L. L.; Baker, H. T. "Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones." Journal of the American Chemical Society, 1957, 79(9), 2188–2191. Available at:[Link]

  • Kropf, H.; Woehrle, F. "Synthesis and some reactions of 4-bromoimidazole-5-sulfonyl derivatives. A reinvestigation." Journal of Chemical & Engineering Data, 1988, 33(4), 537–538. Available at:[Link]

  • Molaid Chemical Database. "5-bromo-1H-imidazole-4-sulfonyl chloride (CAS 99903-04-5) Properties and Reaction Data." Molaid. Available at:[Link]

Sources

Foundational

Synthesis and Characterization of 4-Bromo-1H-imidazole-5-sulfonyl Chloride: A Technical Guide

Executive Summary In the landscape of medicinal chemistry and drug development, functionalized imidazoles serve as critical pharmacophores. Specifically, 4-bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, functionalized imidazoles serve as critical pharmacophores. Specifically, 4-bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5) is a highly reactive, electrophilic intermediate utilized in the synthesis of complex sulfonamides, sulfonyl azides, and potential antimicrobial or anticancer agents,[1].

Due to the extreme moisture sensitivity of sulfonyl chlorides and the zwitterionic nature of imidazole precursors, synthesizing this compound requires precise control over reaction conditions. This whitepaper outlines a field-proven, two-step synthetic methodology, detailing the mechanistic causality behind reagent selection, step-by-step protocols, and analytical characterization standards based on the authoritative framework established by Obafemi and Kolawole[2].

Retrosynthetic Analysis and Strategic Design

The direct chlorosulfonation of halogenated imidazoles is often plagued by poor yields due to the deactivating nature of the halogen and the protonation of the imidazole ring in strongly acidic media. Therefore, a robust two-step approach is preferred:

  • Electrophilic Aromatic Substitution (Sulfonation): 4-bromo-1H-imidazole is first converted to 4-bromo-1H-imidazole-5-sulfonic acid. The bulky, electron-withdrawing bromine atom at the C-4 position sterically and electronically directs the incoming sulfonyl group exclusively to the adjacent C-5 position.

  • Deoxychlorination: The highly stable sulfonic acid intermediate is subsequently converted to the target sulfonyl chloride using a potent chlorinating agent, such as phosphorus pentachloride ( PCl5​ )[2].

Workflow A 4-bromo-1H-imidazole B 4-bromo-1H-imidazole- 5-sulfonic acid A->B Fuming H2SO4 100-120 °C C 4-bromo-1H-imidazole- 5-sulfonyl chloride B->C PCl5 (Neat) 90-100 °C

Fig 1: Two-step synthetic workflow for 4-bromo-1H-imidazole-5-sulfonyl chloride.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of 4-bromo-1H-imidazole-5-sulfonic acid

Causality of Experimental Choices: Imidazoles are basic and immediately protonate to form imidazolium ions in acidic media, severely deactivating the ring toward electrophilic attack. To overcome this high activation energy barrier, harsh conditions utilizing fuming sulfuric acid (oleum) or chlorosulfonic acid at elevated temperatures are mandatory.

Protocol:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube. Ensure all glassware is oven-dried.

  • Addition: Cool 50 mL of fuming sulfuric acid (20% SO3​ ) to 0 °C in an ice bath. Slowly add 10.0 g of 4-bromo-1H-imidazole portion-wise over 30 minutes. Self-Validation Check: The addition must be slow to control the exothermic protonation and prevent charring.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 100–120 °C for 4 to 6 hours.

  • Quenching: Allow the mixture to cool to room temperature. Carefully pour the acidic mixture dropwise over 300 g of crushed ice under vigorous stirring.

  • Isolation: The zwitterionic 4-bromo-1H-imidazole-5-sulfonic acid will precipitate as a white to off-white solid. Filter the precipitate via vacuum filtration, wash extensively with ice-cold water to remove residual acid, and dry under high vacuum over P2​O5​ for 24 hours.

Phase 2: Conversion to 4-bromo-1H-imidazole-5-sulfonyl chloride

Causality of Experimental Choices: While thionyl chloride ( SOCl2​ ) with catalytic DMF is a common chlorinating agent, it often fails or requires excessive reflux times for highly zwitterionic heterocyclic sulfonic acids. Phosphorus pentachloride ( PCl5​ ) is utilized here because it acts as a brute-force deoxychlorinating agent. The reaction is driven forward thermodynamically by the formation of the exceptionally strong P=O bond in the phosphoryl chloride ( POCl3​ ) byproduct[2].

Mechanism S1 R-SO3H + PCl5 S2 Nucleophilic Attack [R-SO3-PCl4] + HCl S1->S2 S3 Deoxychlorination Rearrangement S2->S3 S4 R-SO2Cl + POCl3 S3->S4

Fig 2: Mechanism of sulfonic acid deoxychlorination by phosphorus pentachloride.

Protocol:

  • Reaction Setup: In a flame-dried, argon-purged flask, combine 10.0 g of dry 4-bromo-1H-imidazole-5-sulfonic acid with 11.0 g of PCl5​ (approx. 1:1.2 molar ratio)[2].

  • Activation: Heat the neat solid mixture gently to 90–100 °C. As the reaction proceeds, the mixture will liquefy due to the generation of liquid POCl3​ .

  • Reflux: Maintain the temperature for 2 to 3 hours until the evolution of hydrogen chloride (HCl) gas ceases, indicating reaction completion.

  • Byproduct Removal: Cool the flask slightly and configure it for vacuum distillation. Remove the POCl3​ byproduct under reduced pressure. Self-Validation Check: Complete removal of POCl3​ is critical, as residual phosphorus compounds will severely contaminate downstream coupling reactions.

  • Purification: Triturate the crude solid residue with cold petroleum ether. Filter the solid and recrystallize it from a mixture of chloroform and petroleum ether[2].

  • Yield: This procedure typically yields the pure sulfonyl chloride as a crystalline solid at ~70% theoretical yield[2].

Quantitative Data & Analytical Characterization

To ensure scientific integrity and confirm the success of the synthesis, the isolated product must be validated against established literature parameters,[2].

PropertyValue / Expected ResultReference
Chemical Name 4-bromo-1H-imidazole-5-sulfonyl chloride
CAS Number 99903-04-5
Molecular Formula C3​H2​BrClN2​O2​S
Molecular Weight 259.49 g/mol Calculated
Melting Point 190–192 °C[2]
IR (Asymmetric SO2​ stretch) 1370–1325 cm−1 [2]
IR (Symmetric SO2​ stretch) 1170–1115 cm−1 [2]
Typical Yield (from sulfonic acid) ~70%[2]

Handling, Stability, and Downstream Applications

Storage and Trustworthiness: 4-bromo-1H-imidazole-5-sulfonyl chloride is highly hygroscopic. Exposure to ambient atmospheric moisture will cause rapid hydrolysis back to the sulfonic acid, accompanied by the release of corrosive HCl gas. The product must be stored in a tightly sealed, argon-flushed container within a desiccator at -20 °C.

Applications in Drug Discovery: The isolated sulfonyl chloride is a versatile electrophile. It can be reacted with sodium azide to form 4-bromoimidazole-5-sulfonyl azide (a useful reagent for click chemistry and biological assays), or with various aromatic/heteroaromatic amines to synthesize complex sulfonamides. These sulfonamide derivatives are heavily investigated for their broad-spectrum antibacterial properties and as potential anticancer pharmacophores[1],[2].

References

  • Obafemi, C. A., & Kolawole, D. O. (1986). Studies of heterocyclic compounds. 8. The synthesis and some reactions of 4-bromoimidazole-5-sulfonyl derivatives. Journal of Chemical & Engineering Data, 31(2), 248-250.[Link]

  • Bennett, L. L., Baker, H. T., & Allan, A. W. (1956). Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones. Journal of the American Chemical Society, 78(10), 2188–2192.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-bromo-1H-imidazole-5-sulfonyl chloride

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the hazards and safe handling protocols for 4-bromo-1H-imidazole-5-sulfonyl chloride. Moving beyond a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the hazards and safe handling protocols for 4-bromo-1H-imidazole-5-sulfonyl chloride. Moving beyond a standard safety data sheet (SDS), this document elucidates the chemical principles underlying the compound's reactivity and offers field-proven strategies for mitigating risks in a laboratory setting.

Executive Summary

4-bromo-1H-imidazole-5-sulfonyl chloride is a highly reactive compound that demands rigorous adherence to safety protocols. Its primary hazards stem from the electrophilic nature of the sulfonyl chloride moiety, which reacts violently with water and other nucleophiles. This reactivity leads to the classification of the compound as corrosive, causing severe skin burns and eye damage, and liberating toxic and corrosive hydrogen chloride (HCl) gas upon contact with moisture.[1][2] Strict engineering controls, appropriate personal protective equipment (PPE), and meticulous experimental design are paramount to ensure the safety of laboratory personnel.

Physicochemical Properties and Hazard Identification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The imidazole ring is a common scaffold in pharmacologically active molecules, making this compound a potentially valuable, yet hazardous, building block.[3]

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name 4-bromo-1H-imidazole-5-sulfonyl chloride[4]
CAS Number 99903-04-5[4]
Molecular Formula C₃H₂BrClN₂O₂S[4]
Molecular Weight 261.53 g/mol [5]
Appearance Solid (Assumed based on related compounds)N/A
InChI Key UEQKJPPYEUGWQS-UHFFFAOYSA-N[4]
Globally Harmonized System (GHS) Classification

The GHS classification is predicated on the compound's inherent chemical reactivity. The sulfonyl chloride functional group is the primary driver of its hazardous nature.[6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation1CCorrosiveDangerH314: Causes severe skin burns and eye damage
Substances which, in contact with water, emit toxic gases(Implied)CorrosiveDangerEUH029: Contact with water liberates toxic gas[1]
Water-Reactivity(Implied)CorrosiveDangerEUH014: Reacts violently with water[1]

The causality for the H314 classification is the rapid hydrolysis of the sulfonyl chloride upon contact with moisture on the skin or in the eyes. This reaction generates hydrochloric acid and 4-bromo-1H-imidazole-5-sulfonic acid, both of which are corrosive and cause immediate chemical burns.[1][7] The EUH014 and EUH029 statements are direct consequences of this same violent, exothermic reaction with water, which liberates gaseous HCl.[1][8]

Caption: Causality from chemical structure to GHS classification.

Core Reactivity and Stability Profile

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.[6]

  • Hydrolysis: The most significant and immediate hazard is its violent reaction with water. This is a rapid, exothermic nucleophilic substitution that produces corrosive hydrochloric acid and the corresponding sulfonic acid. This reactivity extends to atmospheric moisture, meaning the solid material can fume HCl gas in ambient air.[1][2]

  • Reactivity with Nucleophiles: Alcohols, amines, and thiols will react readily with 4-bromo-1H-imidazole-5-sulfonyl chloride to form sulfonate esters, sulfonamides, and thioesters, respectively. These reactions are the basis of its utility in synthesis but must be controlled, as they are also typically exothermic and produce HCl as a byproduct.[6]

  • Incompatibilities: Due to its reactivity, this compound must be stored and handled away from:

    • Water, moisture, and humid air.[2]

    • Strong bases (which can catalyze decomposition).

    • Alcohols and amines.

    • Strong oxidizing agents.

  • Hazardous Decomposition Products: Upon thermal decomposition or combustion, it may emit highly toxic and corrosive fumes of hydrogen chloride, hydrogen bromide, sulfur oxides, and nitrogen oxides.[2]

Toxicological Profile and Exposure Routes

The primary toxicological concern is acute and severe tissue damage upon contact.

  • Inhalation: Inhalation of dust or the HCl gas evolved from hydrolysis will cause severe irritation and chemical burns to the respiratory tract. Symptoms can include coughing, shortness of breath, and pulmonary edema in severe cases.[9] Immediate removal to fresh air is critical.[10]

  • Skin Contact: Causes severe chemical burns.[9] The reaction with skin moisture is immediate. It is critical to remove all contaminated clothing instantly and flush the affected area with copious amounts of water for at least 15 minutes.[2]

  • Eye Contact: Causes serious and potentially irreversible eye damage.[9] The cornea is extremely sensitive to acid burns. Immediate and prolonged irrigation with an eyewash station (at least 15 minutes) is imperative while seeking emergency medical attention.[11]

  • Ingestion: If swallowed, it will cause severe corrosive burns to the mouth, throat, and stomach. Do NOT induce vomiting.[1][10] The victim should rinse their mouth with water, and medical attention must be sought immediately.[11]

Standard Operating Procedure (SOP) for Safe Handling

A self-validating protocol ensures that checks and safety measures are integrated at every step.

  • Preparation and Engineering Controls:

    • Designated Area: All work must be conducted in a designated area within a certified chemical fume hood with a tested face velocity of 80-120 feet per minute.

    • Dry Environment: Ensure the fume hood surface is dry and free of standing water. Keep containers of water or aqueous solutions away from the immediate work area.[2]

    • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class ABC dry powder or carbon dioxide; do not use water ).[1][7]

    • Inert Atmosphere: For reactions requiring stringent anhydrous conditions, handle the solid inside a glovebox or under a positive pressure of an inert gas like nitrogen or argon.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile gloves as a minimum. For extended handling or when solvents are present, consider double-gloving or using heavier-duty butyl rubber gloves. Inspect gloves for any signs of degradation or pinholes before use.[10]

    • Eye Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1] A full-face shield must be worn over the goggles when handling larger quantities (>5 g) or during procedures with a higher risk of splashing.[11]

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure clothing covers all exposed skin. For larger scale operations, a chemical-resistant apron is recommended.

    • Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill), a full-face respirator with an acid gas/particulate cartridge is required.[1]

  • Weighing and Transfer:

    • Weighing: Weigh the compound directly into the reaction vessel within the fume hood. Do not weigh on an open bench.

    • Transfer: Use a powder funnel and appropriate spatulas. Avoid creating dust. If the material is static, an anti-static gun can be used.

    • Container Handling: Open containers slowly to release any pressure that may have built up from decomposition or reaction with trace moisture. Handle and open containers with care.[11] Keep containers tightly closed when not in use.

Risk Mitigation in a Synthetic Workflow (Case Study: Sulfonamide Synthesis)

This section illustrates the integration of safety protocols into a common synthetic application. The goal is to form a sulfonamide by reacting 4-bromo-1H-imidazole-5-sulfonyl chloride with a primary amine (e.g., benzylamine) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[6]

Caption: A safe workflow for sulfonamide synthesis highlighting critical control points.

Causality Behind Experimental Choices:
  • Anhydrous Conditions (Step A, B): The entire setup must be rigorously dried and maintained under an inert atmosphere to prevent premature and violent hydrolysis of the sulfonyl chloride.

  • Portion-wise Addition at 0 °C (Step D): This is a critical control point. The reaction is exothermic. Slow, portion-wise addition to a cooled solution allows for dissipation of heat, preventing a thermal runaway. Adding the amine solution to the solid sulfonyl chloride is strongly discouraged as it can create localized "hot spots."

  • Controlled Quenching (Step G): This is the second critical control point. Unreacted sulfonyl chloride must be safely destroyed before work-up. Quenching is performed slowly, at low temperature, and with vigorous stirring to manage the heat and gas evolution from the hydrolysis reaction. Using a weak base like sodium bicarbonate helps neutralize the generated HCl.[6]

  • Waste Segregation (Step K): Halogenated organic solvents and aqueous waste must be collected in separate, clearly labeled containers for proper disposal according to institutional guidelines.

Emergency Procedures

Spills:

  • Small Spill (< 5 g): In a fume hood, cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash.[7] Do NOT use combustible materials like paper towels. Scoop the mixture into a dry, labeled container for hazardous waste disposal. Decontaminate the area with a cloth lightly dampened with isopropanol (if compatible with the surface) followed by soap and water.

  • Large Spill (> 5 g): Evacuate the immediate area and alert laboratory personnel. Prevent entry. If safe to do so, shut off ignition sources. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without appropriate respiratory protection and specialized training.[10]

Fire:

  • Use a Class D, dry chemical (ABC), or carbon dioxide (CO₂) extinguisher.[7]

  • NEVER use water. [1] Using water will exacerbate the situation by reacting with the compound to produce flammable and toxic gases.

Storage and Waste Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. The storage area should be a designated corrosives cabinet.

  • Waste Disposal: Dispose of unused material and contaminated absorbents as hazardous chemical waste. Containers must be clearly labeled. Do not mix with other waste streams unless compatibility is confirmed. All waste disposal must be in accordance with local, state, and federal regulations.

References

  • PubChem. 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. [Link]

  • ChemSafetyPro.COM. GHS Classification Criteria in A Single Page. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • LCS Laboratory Inc. Laboratory Testing: Classification of Water-Reactive Substances by the UN/GHS Procedure. [Link]

  • PubChemLite. 4-bromo-1h-pyrazole-5-sulfonyl chloride (C3H2BrClN2O2S). [Link]

  • University of California, Irvine. Water Reactive Chemicals - Flammable Liquids SOP. [Link]

  • EnvironmentalChemistry.com. USDOT Hazardous Materials Table 49CFR 172.101: Class 8 Corrosive Liquids. [Link]

  • Sdfine. sulphuryl chloride Safety Data Sheet. [Link]

  • ACS Chemical Health & Safety. Safe handling of chlorine. [Link]

  • ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Link]

  • ERA Environmental. GHS Hazard Classification: Everything You Need to Know. [Link]

Sources

Foundational

4-Bromo-1H-imidazole-5-sulfonyl Chloride: A Bifunctional Hub in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of highly specific kinase inhibitors and novel anticancer agents frequently relies on versatile heterocyclic building blocks. 4-Bromo-1H-imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly specific kinase inhibitors and novel anticancer agents frequently relies on versatile heterocyclic building blocks. 4-Bromo-1H-imidazole-5-sulfonyl chloride (CAS 99903-04-5) stands out as a premier bifunctional scaffold. By seamlessly integrating a highly electrophilic sulfonyl chloride moiety with a cross-coupling-ready aryl bromide, this molecule allows researchers to rapidly construct complex, multi-substituted imidazole libraries.

This technical guide provides an in-depth analysis of the reactivity profile of 4-bromo-1H-imidazole-5-sulfonyl chloride, detailing the causality behind synthetic sequencing, mechanistic pathways, and optimized, self-validating experimental workflows.

Molecular Architecture & Reactivity Profile

The synthetic utility of 4-bromo-1H-imidazole-5-sulfonyl chloride is defined by three distinct reactive sites, each requiring precise orthogonal control:

  • The Sulfonyl Chloride Group (-SO₂Cl): A hard electrophile that rapidly undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamides.

  • The C-Br Bond: A soft electrophile primed for oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

  • The Imidazole Nitrogen (N-H): An amphoteric site capable of tautomerism. The acidic N-H can coordinate to transition metals, potentially poisoning palladium catalysts if not properly managed through ligand design or protecting group strategies.

The Causality of Synthetic Sequencing

A critical logical constraint in utilizing this building block is the sequence of functionalization. Sulfonylation must strictly precede cross-coupling.

Why? Sulfonyl chlorides are highly sensitive to hydrolysis. If a Suzuki-Miyaura coupling were attempted first, the aqueous basic conditions (e.g., K₂CO₃ in H₂O/Dioxane) required for the transmetalation step would rapidly hydrolyze the -SO₂Cl group into an unreactive sulfonic acid. By forming the sulfonamide first, the sensitive electrophilic handle is converted into a highly stable linkage, allowing the molecule to easily survive the rigorous conditions of subsequent palladium-catalyzed transformations .

SyntheticWorkflow SM 4-Bromo-1H-imidazole- 5-sulfonyl chloride Step1 Step 1: Sulfonylation (Amine, DIPEA, DCM) SM->Step1 Nucleophilic Attack Int1 4-Bromo-1H-imidazole- 5-sulfonamide Step1->Int1 HCl Elimination Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd Cat, Base) Int1->Step2 Pd(0) Insertion Prod 4-Aryl-1H-imidazole- 5-sulfonamide Step2->Prod C-C Bond Formation

Figure 1: Sequential synthetic workflow exploiting the bifunctional reactivity of the imidazole core.

Mechanistic Pathways & Experimental Design

Pathway 1: Chemoselective Sulfonamide Formation

The reaction between the sulfonyl chloride and an amine proceeds via a bimolecular nucleophilic substitution mechanism. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is mandatory to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophilic amine and driving the reaction to completion.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Once the sulfonamide is secured, the C-Br bond is activated. Historically, cross-coupling unprotected imidazoles resulted in poor yields because the free N-H group coordinates to the palladium center, forming off-cycle Pd(II) dimers that arrest the catalytic cycle.

To overcome this without adding a synthetic protection/deprotection step, modern protocols employ highly active Buchwald precatalysts (e.g., XPhos Pd G2). The bulky, electron-rich biaryl phosphine ligands sterically prevent the imidazole nitrogen from poisoning the metal center while simultaneously accelerating the oxidative addition into the heteroaryl bromide bond .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-Br TM Transmetalation Complex OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 - Ar-Ar'

Figure 2: Suzuki-Miyaura catalytic cycle for the cross-coupling of bromoimidazole derivatives.

Quantitative Data & Optimization

The following table summarizes the causal optimization parameters required to maximize yields across both synthetic stages.

Reaction StepParameterSuboptimal ConditionOptimized ConditionCausality for OptimizationExpected Yield
Sulfonylation Base / SolventEt₃N / THFDIPEA / DCM (0 °C to RT)DIPEA is highly sterically hindered, reducing unwanted side reactions; DCM enhances the solubility of the polar core.85–95%
Suzuki Coupling Catalyst / LigandPd(PPh₃)₄XPhos Pd G2 PrecatalystXPhos ligand bulk prevents Pd-coordination by the unprotected imidazole N-H, keeping the catalyst on-cycle.75–88%
Suzuki Coupling Base / SolventNa₂CO₃ / TolueneK₃PO₄ / Dioxane:H₂O (4:1)K₃PO₄ provides the exact basicity needed to activate the boronic acid without degrading the sulfonamide.>80%

Experimental Workflows (Self-Validating Protocols)

Protocol A: Chemoselective Synthesis of 4-Bromo-1H-imidazole-5-sulfonamides

This protocol is designed to be self-validating by incorporating specific temperature controls and workup steps that isolate the product from unreacted amines.

  • Preparation: In an oven-dried round-bottom flask under a strict nitrogen atmosphere, dissolve 4-bromo-1H-imidazole-5-sulfonyl chloride (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the formation of bis-sulfonylation products and control the exothermic nature of the nucleophilic attack.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in one portion, followed by the slow, dropwise addition of the desired primary or secondary amine (1.1 equiv).

  • Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Self-Validation: Monitor conversion via LC-MS; the disappearance of the sulfonyl chloride mass peak indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL). Causality: The mildly acidic NH₄Cl wash protonates and removes any excess unreacted aliphatic amines into the aqueous phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol manages the unprotected imidazole N-H through advanced catalyst selection.

  • Preparation: To an oven-dried Schlenk tube, add the 4-bromo-1H-imidazole-5-sulfonamide intermediate from Protocol A (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G2 precatalyst (0.05 equiv).

  • Atmospheric Control: Evacuate the tube under high vacuum and backfill with dry N₂. Repeat this cycle three times. Causality: Trace oxygen rapidly oxidizes and decomposes the active Pd(0) species, leading to catalyst death and reaction failure.

  • Solvent Addition: Add a thoroughly sparged (degassed) mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M) via syringe.

  • Heating: Seal the tube and heat the mixture in an oil bath at 100 °C for 12–15 hours. Causality: Elevated temperatures are required to overcome the high activation energy barrier for oxidative addition into the electron-rich heteroaryl bromide bond.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove precipitated palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC to isolate the target 4-aryl-1H-imidazole-5-sulfonamide.

References

  • Bennett, L. L., Jr.; Baker, H. T. Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones. Journal of the American Chemical Society, 1957, 79(8), 2188–2191. URL:[Link]

  • Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2013, 135(34), 12877-12885. URL:[Link]

Exploratory

The Sulfonyl Chloride Functional Group: A Versatile Workhorse in Modern Drug Design

Abstract: The sulfonyl chloride functional group, a highly reactive and versatile moiety, stands as a cornerstone in the edifice of modern medicinal chemistry. Its intrinsic electrophilicity and susceptibility to nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The sulfonyl chloride functional group, a highly reactive and versatile moiety, stands as a cornerstone in the edifice of modern medicinal chemistry. Its intrinsic electrophilicity and susceptibility to nucleophilic attack have rendered it an invaluable tool for drug designers and synthetic chemists. This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of sulfonyl chlorides in drug design, from their foundational application in the synthesis of the ubiquitous sulfonamide pharmacophore to their emerging significance as precision-guided covalent warheads. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and present key data to offer researchers, scientists, and drug development professionals a thorough understanding of this critical functional group.

Introduction: The Enduring Importance of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. This arrangement creates a strongly electrophilic sulfur center, making the entire group highly reactive towards a wide array of nucleophiles.[1] This reactivity, coupled with the ability to form stable covalent bonds, underpins its widespread utility in the synthesis of diverse and biologically active molecules.[2]

Physicochemical Properties of Sulfonyl Chlorides

The physical and chemical properties of sulfonyl chlorides are dictated by the sulfonyl group's strong electron-withdrawing nature. They are typically crystalline solids with a characteristic sharp odor. Their high reactivity makes them sensitive to moisture, hydrolyzing to the corresponding sulfonic acids. Therefore, handling and storage require anhydrous conditions. The reactivity of a sulfonyl chloride can be modulated by the nature of the organic substituent (R) attached to the sulfur atom. For instance, arylsulfonyl chlorides are generally more stable than their alkyl counterparts.

Overview of Reactivity and Synthetic Utility

The primary synthetic utility of sulfonyl chlorides lies in their reaction with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂).[3] This reaction is the bedrock of a vast number of therapeutic agents.[4] Additionally, sulfonyl chlorides react with alcohols to form sulfonate esters, which are excellent leaving groups in their own right, and can participate in Friedel-Crafts reactions with aromatic compounds to yield sulfones.[1]

The Cornerstone Application: Synthesis of Sulfonamides

The formation of a sulfonamide bond is arguably the most significant contribution of sulfonyl chlorides to drug design. The resulting sulfonamide moiety is a privileged scaffold, appearing in a remarkable number of approved drugs across various therapeutic areas.[4]

The Sulfonamide Pharmacophore: A Privileged Scaffold

The sulfonamide group's prevalence in medicinal chemistry can be attributed to its unique physicochemical properties. It is hydrolytically stable, and its tetrahedral geometry allows it to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[4]

Mechanism of Sulfonamide Bond Formation

The reaction of a sulfonyl chloride with a primary or secondary amine proceeds via a nucleophilic substitution at the electrophilic sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5] The general mechanism is believed to proceed through a trigonal bipyramidal transition state or intermediate.[1]

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Deprotonation R-SO2Cl Sulfonyl Chloride Intermediate Trigonal Bipyramidal Intermediate R-SO2Cl->Intermediate Nucleophilic attack by amine R'-NH2 Primary Amine R'-NH2->Intermediate Protonated_Sulfonamide Protonated Sulfonamide Intermediate->Protonated_Sulfonamide Chloride leaves Sulfonamide Sulfonamide Protonated_Sulfonamide->Sulfonamide Deprotonation Base Base (e.g., Pyridine) Base->Sulfonamide

General mechanism of sulfonamide formation.
Experimental Protocols for Sulfonamide Synthesis

The following protocols are illustrative of the general procedures used in the synthesis of sulfonamides.

Materials:

  • Aliphatic primary amine (1.0 eq)

  • Aryl or alkyl sulfonyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (1.5 eq) or pyridine (1.5 eq)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in the anhydrous solvent.

  • Add the base (triethylamine or pyridine) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.[6]

Materials:

  • Aniline derivative (1.0 eq)

  • Benzenesulfonyl chloride derivative (1.0 eq)

  • Pyridine

  • Ice bath

Procedure:

  • Dissolve the aniline derivative in pyridine and cool the solution in an ice bath to 0-5 °C.

  • Slowly add the benzenesulfonyl chloride derivative to the cooled solution with stirring.

  • After the addition is complete, continue stirring at 0-25 °C until the reaction is complete (typically monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude N-aryl sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

The Sulfonamide as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design. The sulfonamide group is a well-established bioisostere for several key functional groups.

The N-acyl sulfonamide moiety is an excellent bioisostere of a carboxylic acid.[7] It shares a similar acidic pKa (typically 3.5-4.5) and geometry, allowing it to engage in similar hydrogen bonding interactions as a carboxylate.[7] However, the N-acyl sulfonamide often imparts improved metabolic stability and can introduce additional vectors for interaction with the target protein.[7]

The pKa of the sulfonamide proton is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target binding. The acidity of sulfonamides can be tuned by the electronic nature of the substituents on the aromatic ring and the nitrogen atom.

Sulfonamide DrugpKaTherapeutic Class
Sulfanilamide10.1Antibacterial
Furosemide3.9Diuretic
Hydrochlorothiazide8.6Diuretic
Celecoxib11.1Anti-inflammatory
Glipizide5.9Antidiabetic
Table 1: pKa values of selected sulfonamide drugs.[8][9][10]
Prominent Drug Classes Containing the Sulfonamide Moiety

The versatility of the sulfonamide scaffold is evident in its presence in a wide range of FDA-approved drugs.

The discovery of sulfanilamide in the 1930s revolutionized medicine as the first class of synthetic antimicrobial agents.[4] Sulfa drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5]

Many diuretics, such as acetazolamide and hydrochlorothiazide, are sulfonamide-based inhibitors of carbonic anhydrase. The primary sulfonamide group is crucial for coordinating to the zinc ion in the enzyme's active site.[4]

Selective COX-2 inhibitors, like celecoxib, contain a sulfonamide moiety that is a key determinant of their selectivity for the COX-2 isozyme over COX-1, thereby reducing gastrointestinal side effects.[4]

Several successful HIV protease inhibitors, including darunavir and amprenavir, incorporate a sulfonamide group that is critical for binding within the enzyme's active site.[4]

The Emerging Role: Sulfonyl Chlorides as Covalent Warheads

In recent years, there has been a resurgence of interest in targeted covalent inhibitors, which form a permanent bond with their biological target, leading to enhanced potency and prolonged duration of action.

Principles of Covalent Inhibition in Drug Design

Covalent inhibitors typically consist of a recognition element that directs the molecule to the target protein and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue in the binding site.

Sulfonyl Chlorides and Fluorides as Electrophilic Warheads

Sulfonyl chlorides and, more commonly, sulfonyl fluorides are effective electrophilic warheads for covalent inhibition.[11] Sulfonyl fluorides are generally preferred due to their greater stability in aqueous environments and more tuned reactivity, reducing the risk of off-target reactions.[12]

Mechanism of Covalent Bond Formation with Amino Acid Residues

Sulfonyl fluorides can react with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, and tyrosine.[11][13] The choice of target residue is often dictated by its presence and accessibility within the binding site of the protein of interest.

G cluster_0 Initial Non-covalent Binding cluster_1 Covalent Bond Formation Inhibitor Sulfonyl Fluoride Inhibitor Complex Non-covalent Complex Inhibitor->Complex Protein Target Protein (e.g., with Serine) Protein->Complex Covalent_Adduct Covalent Adduct (Sulfonylated Serine) Complex->Covalent_Adduct Nucleophilic attack by Serine -OH

Sources

Foundational

Imidazole-Based Sulfonamides: A Technical Guide to Design, Synthesis, and Pharmacological Evaluation

Executive Summary The hybridization of molecular pharmacophores is a cornerstone of modern rational drug design. Imidazole-based sulfonamides represent a highly privileged class of hybrid molecules, merging the versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of molecular pharmacophores is a cornerstone of modern rational drug design. Imidazole-based sulfonamides represent a highly privileged class of hybrid molecules, merging the versatile coordination chemistry of the imidazole ring with the robust target-engagement profile of the sulfonamide moiety. This technical guide explores the structural rationale, mechanism of action, synthetic methodologies, and biological evaluation protocols for these compounds, providing actionable insights for drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The architectural brilliance of an imidazole sulfonamide lies in its dual-action potential. The imidazole ring is an electron-rich, aromatic aza-heterocycle that functions as both a hydrogen bond donor and acceptor. It is a fundamental structural motif found in biological systems (e.g., histidine) and readily participates in π−π stacking and metal coordination [1].

Conversely, the sulfonamide group ( −SO2​NH2​ ) is a classical pharmacophore historically recognized for its antimicrobial properties and, more recently, its potent ability to inhibit metalloenzymes. When fused, the imidazole ring acts as a tunable scaffold that dictates the molecule's steric bulk and lipophilicity, while the sulfonamide group serves as the primary "warhead" for zinc ion ( Zn2+ ) chelation in enzyme active sites [2].

Mechanism of Action: Target Engagement in Oncology

While imidazole sulfonamides exhibit broad-spectrum antimicrobial and antiviral activities, their most clinically significant application is the targeted inhibition of Carbonic Anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.

In solid tumors, rapid proliferation outpaces angiogenesis, leading to severe hypoxia. To survive, tumor cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which upregulates the transmembrane isoform hCA IX . This enzyme regulates intracellular pH and drives extracellular acidosis, promoting tumor survival, chemoresistance, and metastasis [3].

Imidazole sulfonamides directly combat this by penetrating the tumor microenvironment and entering the hCA IX active site. The sulfonamide nitrogen deprotonates and coordinates directly to the Zn2+ ion, displacing the catalytic water molecule. Simultaneously, the imidazole core interacts with the hydrophobic and hydrophilic halves of the active site cavity, locking the enzyme in an inactive state [4].

CA_Inhibition Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX hCA IX Upregulation HIF1A->CAIX Transcribes Acidosis Extracellular Acidosis CAIX->Acidosis Catalyzes Apoptosis Tumor Cell Death Acidosis->Apoptosis Reversed Inhibitor Imidazole Sulfonamide Zinc Zinc Ion Chelation Inhibitor->Zinc Binds Inhibitor->Apoptosis Promotes Zinc->CAIX Inhibits

Figure 1: Mechanism of hCA IX inhibition by imidazole sulfonamides in hypoxic tumor environments.

Enzyme Kinetics & Quantitative Structure-Activity Relationship (QSAR)

The therapeutic efficacy of these hybrids is intrinsically linked to their binding affinity ( Ki​ ). The selectivity between cytosolic off-target isoforms (e.g., hCA I, hCA II) and tumor-associated isoforms (hCA IX) is dictated by the substitution pattern on the imidazole ring.

Below is a summary of the inhibitory constants for recently developed imidazole sulfonamide analogues:

Compound DerivativeTarget IsoformInhibitory Constant ( Ki​ nM)Source Literature
Imidazolinone-based sulfonamide (Analogue 1)hCA I (Cytosolic)95.0[1]
Imidazolinone-based sulfonamide (Analogue 1)hCA II (Cytosolic)0.83[1]
2-nitroimidazole benzenesulfonamide (1b)hCA II (Cytosolic)3.1[3]
Imidazole sulfonamide hybrid 105hCA IX (Transmembrane)2.3 - 14.1[3]
Imidazole sulfonamide hybrid 106hCA IX (Transmembrane)2.3 - 14.1[4]

Causality Note: The tight binding to hCA II (0.83 nM) by Analogue 1 indicates a highly favorable hydrogen-bonding network within the cytosolic pocket. However, for oncology applications, structural modifications (such as adding bulky halogenated aryl groups) are required to sterically hinder binding to hCA II and push selectivity toward the wider active site of hCA IX [5].

Synthetic Methodologies: Copper-Catalyzed N-Arylation

Synthesizing N-aryl imidazole sulfonamides is most efficiently achieved via modified Ullmann-type copper-catalyzed cross-coupling. Copper is preferred over palladium due to its superior tolerance for the electron-withdrawing sulfonamide group and lower cost [6].

Synthesis_Workflow Reagents Imidazole Sulfonamide + Aryl Halide Catalyst CuI + Ligand Reagents->Catalyst Reaction 100-120 °C Catalyst->Reaction Workup Dilute & Filter Reaction->Workup TLC Check Product N-Aryl Hybrid Workup->Product

Figure 2: Copper-catalyzed N-arylation workflow for synthesizing imidazole sulfonamide hybrids.

Protocol 1: Step-by-Step N-Arylation Workflow

Objective: To couple an aryl halide to the N1​ position of an imidazole sulfonamide.

  • Preparation: To an oven-dried Schlenk tube, add the imidazole sulfonamide (1.0 mmol), aryl halide (1.2 mmol), Cs2​CO3​ (2.0 mmol), CuI (10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (20 mol%).

    • Causality: Cu(I) is highly susceptible to oxidation. The oven-dried vessel prevents moisture, while the electron-donating methoxy groups on the phenanthroline ligand increase electron density on the copper center, facilitating the oxidative addition of the aryl halide [6].

  • Inert Atmosphere: Seal the vessel with a septum and purge with Argon for 15 minutes. Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 16 hours.

    • Self-Validation Checkpoint: The reaction mixture should transition from a heterogeneous pale suspension to a deep, homogeneous solution as the active copper-ligand complex forms. Complete consumption of the starting material on TLC (5% MeOH in DCM, visualized under UV 254 nm) confirms the reaction endpoint.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Causality: Celite filtration removes insoluble inorganic salts (cesium halides and unreacted copper complexes) that cause streaking and degradation during subsequent silica gel chromatography [6].

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine, dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Biological Evaluation: Stopped-Flow Kinetics

To validate the synthesized compounds as Carbonic Anhydrase inhibitors, the stopped-flow CO2​ hydration assay is the gold standard. Because CA is one of the fastest known enzymes ( kcat​≈106s−1 ), standard spectrophotometers cannot capture the initial reaction rate[3].

Protocol 2: Stopped-Flow CO2​ Hydration Assay

Objective: Determine the Ki​ of the synthesized imidazole sulfonamide against hCA isoforms.

  • Buffer Preparation: Prepare a 20 mM HEPES buffer at pH 7.5 containing 20 mM Na2​SO4​ (to maintain constant ionic strength). Add 0.2 mM Phenol Red indicator.

    • Causality: HEPES maintains the initial pH, ensuring the enzyme is in its active protonation state before the substrate is introduced. Phenol Red allows the spectrophotometric monitoring of the rapid pH drop as CO2​ is converted to carbonic acid and dissociates into H+ .

  • Substrate Preparation: Saturate an aqueous solution with CO2​ gas at 20 °C to achieve a known concentration (typically ~15 mM).

  • Enzyme-Inhibitor Incubation: Pre-incubate the recombinant hCA enzyme (10 nM) with varying concentrations of the imidazole sulfonamide inhibitor for 15 minutes at room temperature to allow the establishment of the enzyme-inhibitor complex.

  • Data Acquisition: Load the enzyme-inhibitor solution into Syringe A and the CO2​ saturated solution into Syringe B of the stopped-flow apparatus. Trigger the pneumatic drive to mix the solutions in a 1:1 ratio into the observation cell (10-100 ms mixing time).

    • Self-Validation Checkpoint: A control run without the inhibitor must show a rapid absorbance decay at 400 nm within 10-50 milliseconds. If the baseline decay takes longer than 100 ms, the enzyme preparation is likely denatured, or the CO2​ saturation in the substrate syringe is insufficient.

  • Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance-time curve. Use the Cheng-Prusoff equation to derive the Ki​ from the obtained IC50​ values.

References

  • ResearchGate. "Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids." Current Medicinal Chemistry, Feb 2023. URL:[Link]

  • ResearchGate. "Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation." Molecules, Oct 2023. URL: [Link]

  • Science.gov. "Halogenated imidazole derivatives: Topics by Science.gov." Science.gov Database, 2016. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Reaction of "4-bromo-1H-imidazole-5-sulfonyl chloride" with anilines

Application Note: Synthesis of N-Aryl-4-bromo-1H-imidazole-5-sulfonamides via Reaction with Anilines Executive Summary The synthesis of heterocyclic sulfonamides is a critical transformation in modern drug discovery, par...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-Aryl-4-bromo-1H-imidazole-5-sulfonamides via Reaction with Anilines

Executive Summary

The synthesis of heterocyclic sulfonamides is a critical transformation in modern drug discovery, particularly for the development of farnesyltransferase inhibitors and phospho-histidine phosphatase (PHP) inhibitors. The building block 4-bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5) presents a unique synthetic challenge due to the presence of an acidic, unprotected imidazole nitrogen alongside a highly electrophilic sulfonyl chloride group. This application note provides a self-validating protocol for the efficient coupling of this reagent with anilines, emphasizing mechanistic control to prevent competitive hydrolysis and unwanted deprotonation.

Mechanistic Rationale & Chemical Dynamics

The reaction between a sulfonyl chloride and an aniline follows a base-promoted Schotten-Baumann-type mechanism[1]. However, the 4-bromo-1H-imidazole core introduces specific electronic and steric variables that dictate experimental choices:

  • Inductive Activation vs. Anionic Deactivation: The bromine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the adjacent sulfonyl group. Conversely, the unprotected 1H-imidazole NH is highly acidic. If a strong base (e.g., Triethylamine, pKₐ ~10.7) is used, premature deprotonation of the imidazole NH occurs. The resulting anion donates electron density through resonance (+R), severely dampening the electrophilicity of the sulfonyl chloride and stalling the reaction.

  • Nucleophilic Catalysis: To navigate this dichotomy, Pyridine (pKₐ ~5.2) is the optimal base. It is basic enough to scavenge the generated HCl, yet mild enough to minimize imidazole deprotonation. Furthermore, pyridine acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is rapidly intercepted by the aniline[2].

Mechanism R 4-Bromo-1H-imidazole -5-sulfonyl chloride I Sulfonylpyridinium Intermediate R->I + Pyridine - Cl⁻ P Pyridine (Catalyst/Base) P->I T Tetrahedral Intermediate I->T + Aniline A Aniline (Nucleophile) A->T S Target Sulfonamide Product T->S - Pyridinium - H⁺

Mechanistic pathway of pyridine-catalyzed sulfonamide formation.

Quantitative Data Synthesis: Base & Solvent Optimization

The choice of base and solvent dictates the balance between productive sulfonamide formation and destructive hydrolysis[3]. The table below synthesizes empirical data for optimizing this specific coupling.

Base System (Equivalents)Solvent SystemTemp (°C)Time (h)Typical Yield (%)Mechanistic Causality & Observations
Pyridine (2.5 eq) Anhydrous DCM0 to RT4 - 675 - 85 Optimal nucleophilic catalysis; acts as an acid scavenger without causing significant imidazole deprotonation[2].
TEA (3.0 eq) THF0 to RT1240 - 50High basicity leads to imidazole deprotonation, reducing electrophilicity. Promotes competitive hydrolysis.
DIPEA (2.5 eq) CH3CNRT8 - 1060 - 70Steric bulk prevents efficient nucleophilic catalysis. Reaction relies solely on direct aniline attack.
Na₂CO₃ (Aq, 2.0 eq) EtOAc / H₂O0 to RT2 - 455 - 65Biphasic Schotten-Baumann conditions. Limits bulk hydrolysis due to phase separation, but yields are lower for deactivated anilines[3].

Protocol: Self-Validating Synthesis Workflow

This protocol is designed as a closed-loop, self-validating system. Every critical step includes a chemical rationale and an analytical checkpoint to ensure data integrity.

Materials Required:

  • 4-bromo-1H-imidazole-5-sulfonyl chloride (1.1 equiv, store at 4 °C under Ar)

  • Substituted Aniline (1.0 equiv)

  • Anhydrous Pyridine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to aniline)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the substituted aniline (1.0 equiv) in anhydrous DCM. Add anhydrous pyridine (2.5 equiv).

    • Causality: Dissolving the nucleophile and base first ensures that any trace HCl generated upon the addition of the electrophile is immediately neutralized, preventing the aniline from precipitating as an unreactive hydrochloride salt[2].

  • Electrophile Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add 4-bromo-1H-imidazole-5-sulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.

    • Causality: The formation of the sulfonylpyridinium intermediate is highly exothermic. Low temperatures prevent thermal degradation and minimize competitive hydrolysis from trace ambient moisture[1].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 to 6 hours.

  • Self-Validation Checkpoint (Crucial): Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of LC-MS grade Methanol. Analyze via LC-MS.

    • Validation Logic: A successful reaction will show the target sulfonamide mass [M+H]⁺. If the reaction is incomplete, the methanol quench will convert any unreacted sulfonyl chloride into the corresponding methyl sulfonate ester. The detection of this ester mass confirms that the electrophile is still active and the reaction simply requires more time. If neither the product nor the ester is detected, the sulfonyl chloride has hydrolyzed (sulfonic acid mass detected), necessitating the addition of fresh reagent.

  • Controlled Quenching: Once validated, cool the mixture back to 0 °C and quench with a saturated aqueous solution of NH₄Cl. Adjust the aqueous layer to pH 5-6 using 1N HCl if necessary.

    • Causality: A mildly acidic quench removes excess pyridine as water-soluble pyridinium chloride. However, dropping the pH below 4 risks protonating the basic nitrogens of the imidazole or the aniline, pulling the target product into the aqueous phase.

  • Isolation & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Reagent Preparation Dissolve Aniline + Pyridine in dry DCM S2 2. Electrophile Addition Add Sulfonyl Chloride at 0 °C S1->S2 S3 3. Reaction Propagation Stir at RT for 4-6 hours S2->S3 S4 4. Self-Validation LC-MS Check (Quench aliquot in MeOH) S3->S4 S4->S3 If Aniline remains S5 5. Controlled Quench pH 5-6 adjustment to protect imidazole S4->S5 If [M+H]+ confirmed S6 6. Isolation Organic extraction & Silica gel purification S5->S6

Self-validating experimental workflow for 4-bromo-1H-imidazole-5-sulfonamide synthesis.

Sources

Application

Protocol for sulfonamide synthesis using "4-bromo-1H-imidazole-5-sulfonyl chloride"

Application Note: Protocol for Sulfonamide Synthesis Using 4-Bromo-1H-imidazole-5-sulfonyl Chloride Introduction & Mechanistic Rationale Sulfonamides are premier amide bioisosteres in modern drug discovery, offering enha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Sulfonamide Synthesis Using 4-Bromo-1H-imidazole-5-sulfonyl Chloride

Introduction & Mechanistic Rationale

Sulfonamides are premier amide bioisosteres in modern drug discovery, offering enhanced hydrolytic stability, an additional hydrogen bond acceptor, and increased polar surface area (PSA) without drastically altering molecular geometry[1]. The reagent 4-bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5) is a highly valuable bifunctional building block[2]. It allows for the installation of a sulfonamide linkage while providing a brominated imidazole moiety that can be subsequently functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Causality in Reagent Selection: The synthesis of sulfonamides via the reaction of amines with sulfonyl chlorides is traditionally straightforward[3]; however, 4-bromo-1H-imidazole-5-sulfonyl chloride presents a unique mechanistic challenge. The imidazole ring possesses an acidic N-H proton. During the nucleophilic attack of the amine on the sulfur center, HCl is generated. Without adequate buffering, the acidic imidazole N-H can be deprotonated or form zwitterionic species that precipitate out of solution, stalling the reaction. Therefore, the protocol requires a stoichiometric excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to simultaneously scavenge the generated HCl and maintain the nucleophilicity of the reacting amine.

Reaction Workflow & Pathway

G Amine Amine (1.0 equiv) Nucleophile Reaction S_N2 Substitution at Sulfur 0 °C to RT Amine->Reaction Sulfonyl 4-Bromo-1H-imidazole-5-sulfonyl chloride (1.1 - 1.2 equiv) Sulfonyl->Reaction Base DIPEA (2.5 - 3.0 equiv) Acid Scavenger Base->Reaction Solvent Anhydrous DCM Inert Solvent Solvent->Reaction Workup Aqueous Workup Sat. NaHCO3 / Brine Reaction->Workup Product Target Sulfonamide Product Workup->Product

Caption: Workflow for sulfonamide synthesis via S_N2 substitution at the sulfonyl center.

Reagent Preparation & Stoichiometry

To ensure a self-validating and reproducible setup, precise stoichiometric control is required. The table below summarizes the optimized equivalents for a standard 1.0 mmol scale reaction.

ReagentRoleMW ( g/mol )EquivalentsAmount
Primary/Secondary AmineNucleophileVaries1.01.0 mmol
4-Bromo-1H-imidazole-5-sulfonyl chlorideElectrophile245.481.1 - 1.2270 - 295 mg
N,N-Diisopropylethylamine (DIPEA)Base / Scavenger129.242.5 - 3.0435 - 522 µL
Dichloromethane (DCM), AnhydrousSolvent84.93N/A5.0 - 10.0 mL

Note: 4-bromo-1H-imidazole-5-sulfonyl chloride is highly moisture-sensitive and should be stored at +4 °C under an inert atmosphere (Argon or Nitrogen) to prevent premature hydrolysis[4].

Step-by-Step Experimental Protocol

Self-Validating Checkpoint System: This protocol incorporates visual and analytical checkpoints to confirm reaction progression without relying solely on end-point analysis.

Step 1: Preparation of the Amine Solution

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Dissolve the amine (1.0 mmol) in anhydrous DCM (5.0 mL). Causality: DCM is chosen as the solvent because it does not participate in hydrogen bonding, which maximizes the nucleophilicity of the amine and readily dissolves most organic bases and sulfonyl chlorides.

Step 2: Addition of Base and Temperature Control

  • Add DIPEA (3.0 mmol, 522 µL) to the stirring amine solution.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Sulfonylation is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the sulfonyl chloride and suppresses competitive side reactions, such as bis-sulfonylation (if a primary amine is used).

Step 3: Introduction of the Sulfonyl Chloride

  • Weigh out 4-bromo-1H-imidazole-5-sulfonyl chloride (1.1 mmol, 270 mg) rapidly to minimize atmospheric moisture exposure.

  • Add the sulfonyl chloride to the reaction mixture portion-wise over 5 minutes. Observation Checkpoint: The mixture may initially turn cloudy as DIPEA-HCl salts begin to form. As the reaction proceeds, it typically transitions to a homogeneous light-yellow or amber solution.

Step 4: Reaction Progression and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (RT) naturally.

  • Stir for 2 to 12 hours.

  • Analytical Checkpoint: Monitor the reaction via TLC (typically 50% EtOAc in Hexanes) or LC-MS. The disappearance of the starting amine and the formation of a new, more polar spot (the sulfonamide) confirms conversion. If unreacted amine persists after 4 hours, add an additional 0.1 equiv of the sulfonyl chloride.

Step 5: Quenching and Aqueous Workup

  • Once complete, quench the reaction by adding 5.0 mL of saturated aqueous NaHCO3. Stir vigorously for 10 minutes. Causality: The mild basic quench serves a dual purpose. First, it hydrolyzes any unreacted highly electrophilic sulfonyl chloride into the corresponding water-soluble sulfonic acid, preventing it from co-eluting with the product during chromatography. Second, it ensures the imidazole ring of the product remains deprotonated (neutral) to maximize its partition into the organic layer.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Causality in Eluent Optimization: Because the product contains an imidazole ring, it may streak on acidic silica gel due to secondary interactions. Deactivating the silica by adding 1% Triethylamine (TEA) to the eluent, or using a gradient of MeOH in DCM (0% to 5%), neutralizes these acidic silanol groups and yields sharp, well-resolved chromatographic bands.

Troubleshooting & Optimization Insights

  • Poor Conversion / Starting Material Recovery: If the amine remains unconsumed, the sulfonyl chloride may have hydrolyzed prior to use. Verify the integrity of the 4-bromo-1H-imidazole-5-sulfonyl chloride via NMR or melting point before starting. Ensure all solvents are strictly anhydrous.

  • Formation of Bis-Sulfonamides: When using unhindered primary amines, over-reaction can occur. To mitigate this, reverse the addition order: add the amine dropwise to a pre-cooled solution of the sulfonyl chloride and base, keeping the electrophile in excess only momentarily.

  • Alternative Solvents: If the amine or the resulting sulfonamide is poorly soluble in DCM, anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be substituted. If DMF is used, aqueous workup requires extensive washing with LiCl solution (5% aq.) to remove the solvent.

Sources

Method

Application Note: Orthogonal Functionalization of 4-Bromo-1H-imidazole-5-sulfonyl Chloride in Antibacterial Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

In the landscape of modern antibacterial drug discovery, the sulfonamide pharmacophore remains a cornerstone, primarily functioning as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folic acid biosynthesis pathway. Integrating this pharmacophore with an imidazole ring—a privileged scaffold known for its hydrogen-bonding capacity and metabolic stability—yields highly potent antibacterial candidates.

4-bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5) is a highly versatile, bifunctional building block that enables a divergent synthesis strategy. It possesses two orthogonal reactive sites:

  • C5-Sulfonyl Chloride: Primed for rapid S–N bond formation with primary or secondary amines to generate a sulfonamide library [1].

  • C4-Bromide: Acts as an electrophilic handle for late-stage, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for extensive structure-activity relationship (SAR) exploration [2].

Note on Tautomerism: In solution, the 1H-imidazole ring rapidly tautomerizes. Consequently, the 4-bromo-5-sulfonyl configuration is in dynamic equilibrium with the 5-bromo-4-sulfonyl state. For synthetic consistency, the nomenclature is standardized to the 4-bromo-1H-imidazole-5-sulfonyl derivative.

Strategic Workflow & Logical Relationships

The synthesis of complex antibacterial agents from this building block follows a strict sequence to prevent functional group interference. The sulfonylation must be performed first; if cross-coupling were attempted initially, the highly reactive sulfonyl chloride would degrade under the aqueous, basic conditions required for the Suzuki reaction.

G A 4-bromo-1H-imidazole -5-sulfonyl chloride C Sulfonamide Intermediate (C4-Bromo) A->C Sulfonylation (Base, 0°C to RT) B Primary Amine (R-NH2) B->C E Novel Antibacterial Agent C->E Suzuki Cross-Coupling (Pd cat., Base, Heat) D Aryl Boronic Acid (Ar-B(OH)2) D->E

Workflow for the two-stage synthesis of antibacterial agents via sulfonylation and cross-coupling.

Quantitative Optimization of S–N Bond Formation

The formation of the sulfonamide intermediate is highly dependent on the choice of solvent and base. Sulfonyl chlorides are moisture-sensitive and prone to competitive hydrolysis, forming unreactive sulfonic acids. Table 1 summarizes the optimization data for the coupling of 4-bromo-1H-imidazole-5-sulfonyl chloride with a model primary amine.

Table 1: Optimization of Sulfonylation Conditions

Solvent SystemBase (Equivalents)TempTime (h)Yield (%)Mechanistic Observation
DichloromethaneTriethylamine (1.5)0 °C to RT465Moderate competitive hydrolysis observed.
TetrahydrofuranPyridine (2.0)0 °C to RT688Clean conversion; pyridine acts as a nucleophilic catalyst.
Water / EtOAcNa₂CO₃ (2.0)RT1292Schotten-Baumann conditions; highly scalable and eco-friendly [3].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Sulfonylation (Schotten-Baumann Approach)

Objective: Synthesize the C4-bromo imidazole sulfonamide intermediate.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the primary amine (10.0 mmol, 1.0 equiv) in 25 mL of Ethyl Acetate (EtOAc).

  • Aqueous Base Addition: Prepare a solution of Na₂CO₃ (20.0 mmol, 2.0 equiv) in 25 mL of deionized water. Add this aqueous solution to the organic layer to create a biphasic system.

    • Causality: The inorganic base neutralizes the HCl byproduct. If HCl is not scavenged, it will protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

  • Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Dissolve 4-bromo-1H-imidazole-5-sulfonyl chloride (10.5 mmol, 1.05 equiv) in 10 mL of EtOAc and add dropwise over 20 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic S–N bond formation and minimizes the thermal degradation of the sulfonyl chloride.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours.

    • Self-Validation: The reaction progress is self-validating via Thin-Layer Chromatography (TLC). The sulfonamide product will appear as a distinct, UV-active spot that is significantly more polar (lower Rf​ ) than the starting sulfonyl chloride, but less polar than the free amine.

  • Workup: Separate the layers. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with 1 M HCl (15 mL) to remove trace unreacted amine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl/heteroaryl group at the C4 position to finalize the antibacterial pharmacophore.

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave vial with the synthesized C4-bromo imidazole sulfonamide (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Solvent System: Add 5 mL of a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

    • Causality: The bidentate dppf ligand provides massive steric bulk and electron density to the palladium center. This prevents the free imidazole N–H from coordinating to and poisoning the palladium catalyst, a common failure point in heterocyclic cross-coupling.

  • Reaction: Seal the vial, purge with argon for 5 minutes, and heat at 90 °C for 12 hours in an oil bath (or 110 °C for 30 minutes via microwave irradiation).

    • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a dark brown/black solution as the palladium catalyst enters the active Pd(0)/Pd(II) cycle. Complete consumption of the bromide intermediate via LC-MS confirms success.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Formation of Di-sulfonylated Byproduct Excess sulfonyl chloride or prolonged reaction times at elevated temperatures.Maintain strict 1:1.05 stoichiometry. Quench the reaction immediately upon consumption of the primary amine.
Low Yield in Suzuki Coupling (Catalyst Poisoning) The free imidazole N–H is coordinating to the Pd center, stalling oxidative addition.Pre-protect the imidazole nitrogen with a SEM or Boc group prior to coupling, or switch to a highly coordinating, bulky ligand like XPhos.
Recovery of Sulfonic Acid Adventitious water in the organic solvent during monophasic reactions.Ensure all glassware is oven-dried and solvents are strictly anhydrous if not using the Schotten-Baumann protocol.

References

  • Bharate, S. B., & Vishwakarma, R. A. (2023). A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. PMC - NIH. Available at:[Link]

  • MDPI Editorial Office. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, MDPI. Available at:[Link]

  • Royal Society of Chemistry. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, RSC Publishing. Available at:[Link]

Application

Application Notes &amp; Protocols: 4-bromo-1H-imidazole-5-sulfonyl chloride as a Versatile Scaffold for Kinase Inhibitor Synthesis

Abstract The imidazole ring is a privileged heterocyclic motif integral to the structure of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in vario...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole ring is a privileged heterocyclic motif integral to the structure of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry, particularly in the development of protein kinase inhibitors.[3] This guide provides a comprehensive overview and detailed protocols for the use of 4-bromo-1H-imidazole-5-sulfonyl chloride , a highly functionalized and versatile building block, in the synthesis of potent kinase inhibitors. We will focus on its application in constructing inhibitors targeting the p38 MAP kinase, a critical node in the cellular inflammatory response.[4][5] The protocols herein detail the synthesis of the core scaffold and its subsequent elaboration into advanced inhibitor analogues, providing researchers, scientists, and drug development professionals with a practical guide for leveraging this valuable chemical entity.

The Strategic Value of the 4-Bromo-1H-imidazole-5-sulfonamide Scaffold

The strategic design of kinase inhibitors often involves the use of a core scaffold that can be systematically and efficiently modified to explore the chemical space around the kinase active site. The 4-bromo-1H-imidazole-5-sulfonyl chloride reagent provides access to the 4-bromo-1H-imidazole-5-sulfonamide core, which possesses several key features that make it an exceptional starting point for inhibitor synthesis:

  • The Imidazole Core: This heterocycle is a well-established pharmacophore in kinase inhibition, capable of forming crucial hydrogen bonds within the ATP-binding pocket of many kinases.[5]

  • The Sulfonamide Group: This functional group is a bioisostere of the amide bond and is present in a multitude of approved drugs.[6] It acts as a potent hydrogen bond donor and acceptor, enabling strong interactions with protein residues. The synthesis of sulfonamides from sulfonyl chlorides is a robust and high-yielding reaction.[6][7]

  • The Bromo Substituent: The bromine atom at the C4 position is a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl moieties.[8] This capability is critical for tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.

The logical workflow for utilizing this reagent is to first synthesize the core sulfonamide and then introduce diversity via the bromo-substituent.

G cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: Inhibitor Elaboration cluster_2 PART 3: Biological Evaluation A 4-Bromo-1H-imidazole B 4-bromo-1H-imidazole- 5-sulfonyl chloride A->B Chlorosulfonylation C 4-bromo-1H-imidazole- 5-sulfonamide (Core Scaffold) B->C Amination D Final Kinase Inhibitor Analog C->D Suzuki-Miyaura Cross-Coupling E Kinase Inhibition Assay (e.g., p38 MAPK) D->E Testing

Caption: Overall workflow from starting material to final inhibitor.

Synthesis of the Core Scaffold

This section provides detailed protocols for the multi-step synthesis of the 4-bromo-1H-imidazole-5-sulfonamide scaffold, starting from commercially available 4-bromo-1H-imidazole.

Protocol 1: Synthesis of 4-bromo-1H-imidazole-5-sulfonyl chloride

The direct chlorosulfonylation of 4-bromo-1H-imidazole is a plausible and direct route to the target sulfonyl chloride. This reaction leverages the electrophilic aromatic substitution mechanism, where chlorosulfonic acid serves as the source of the chlorosulfonyl group.

Materials:

  • 4-Bromo-1H-imidazole (CAS: 2302-25-2)

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add 4-bromo-1H-imidazole (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel to the stirred solution. Caution: This reaction is exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-1H-imidazole-5-sulfonyl chloride. This product is often used directly in the next step without further purification due to its reactivity.

Causality and Insights:

  • The use of excess chlorosulfonic acid drives the reaction towards the desired product.

  • The slow, dropwise addition at 0 °C is crucial for controlling the exothermicity of the reaction.

  • The anhydrous conditions are necessary to prevent the hydrolysis of both the starting chlorosulfonic acid and the sulfonyl chloride product.

Protocol 2: Synthesis of 4-bromo-1H-imidazole-5-sulfonamide

The reaction of a sulfonyl chloride with an amine is the most common method for synthesizing sulfonamides.[7] This protocol describes the reaction with ammonia to form the primary sulfonamide.

Materials:

  • Crude 4-bromo-1H-imidazole-5-sulfonyl chloride (from Protocol 1)

  • Ammonium hydroxide (NH₄OH, aqueous solution) or ammonia in a suitable solvent (e.g., dioxane)

  • Tetrahydrofuran (THF) or Dioxane

  • Ice bath

Procedure:

  • Dissolve the crude 4-bromo-1H-imidazole-5-sulfonyl chloride (1.0 eq) in THF or dioxane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution (e.g., 5-10 eq) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous residue with water. A solid precipitate of the sulfonamide should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 4-bromo-1H-imidazole-5-sulfonamide.

  • The crude product can be purified by recrystallization if necessary.

Causality and Insights:

  • The sulfonyl chloride is a highly electrophilic species, readily attacked by the nucleophilic ammonia.[9]

  • The reaction is typically fast and high-yielding. Using an excess of the amine component ensures the complete conversion of the sulfonyl chloride.

  • The use of a base like pyridine or triethylamine is common in sulfonamide synthesis to scavenge the HCl byproduct, but with aqueous ammonia, it is generally not required.[6]

Application in p38 MAP Kinase Inhibitor Synthesis

The 4-bromo-1H-imidazole-5-sulfonamide scaffold is an excellent precursor for synthesizing inhibitors of p38 MAP kinase. Many potent p38 inhibitors, such as the well-known SB203580, feature a substituted aryl group at the C4 position of an imidazole ring.[5] The following protocol describes a representative Suzuki-Miyaura cross-coupling reaction to install such a group.

Protocol 3: Suzuki-Miyaura Coupling for C4-Arylation

Materials:

  • 4-bromo-1H-imidazole-5-sulfonamide (from Protocol 2)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask or microwave vial), add 4-bromo-1H-imidazole-5-sulfonamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. The reaction can often be accelerated using microwave irradiation.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final C4-arylated kinase inhibitor analog.

Data Summary Table:

ParameterRecommended ConditionsRationale & Reference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Commonly used, effective for C-Br bond activation.[8]
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step in the catalytic cycle.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barrier.
Reaction Time 4 - 12 hoursDependent on substrate reactivity and temperature.
Expected Yield 60 - 90%Typical range for Suzuki-Miyaura couplings on similar scaffolds.

Biological Context: The p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in cellular signal transduction, playing a central role in the response to inflammatory cytokines and environmental stress.[4] Dysregulation of the p38 pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, making it a high-value therapeutic target.

Mechanism of Action: The p38 MAP kinase pathway is a three-tiered cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAP Kinase itself. Upon activation by upstream signals (e.g., TNF-α, IL-1β), p38 phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.

Imidazole-based inhibitors, including the famous pyridinylimidazole class exemplified by SB203580, function as ATP-competitive inhibitors.[5] They bind to the ATP pocket of the p38 enzyme, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory signaling cascade.

G Stress Inflammatory Stimuli (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->Substrates phosphorylates Cytokines Pro-inflammatory Cytokine Production Substrates->Cytokines leads to Inhibitor Imidazole-Sulfonamide Inhibitor Inhibitor->p38 INHIBITS

Caption: Simplified p38 MAP Kinase signaling pathway.

Conclusion

4-bromo-1H-imidazole-5-sulfonyl chloride is a powerful and versatile building block for the synthesis of kinase inhibitors. It provides efficient access to the 4-bromo-1H-imidazole-5-sulfonamide scaffold, which combines the desirable features of a proven kinase-binding heterocycle, a strong hydrogen-bonding sulfonamide group, and a synthetically tractable bromine handle for diversification. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize novel inhibitors targeting p38 MAP kinase and other important therapeutic targets.

References

  • Awasthi, A., Rahman, M. A., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

  • BenchChem. (2025).
  • Lee, J. C., Kumar, S., Griswold, D. E., Underwood, D. C., Votta, B. J., & Adams, J. L. (2000). Inhibition of p38 MAP kinase as a therapeutic strategy. Immunopharmacology. [Link]

  • BenchChem. (2025). Application Notes: 2-(2-Bromophenyl)-1H-imidazole as a Scaffold for Kinase Inhibitor Development. BenchChem.
  • Kumar, S., et al. (2003). Imidazole-based p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry.
  • Awasthi, A., et al. (2023). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology. [Link]

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Laufer, S., et al. (2006). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Journal of Medicinal Chemistry. [Link]

  • Rsc.org. Synthesis of sulfonyl chloride substrate precursors. Rsc.org. [Link]

  • BenchChem. (2025). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. BenchChem.
  • Taylor & Francis. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

Sources

Method

Analytical Characterization of 4-Bromo-1H-imidazole-5-sulfonamide: A Comprehensive NMR and HRMS Protocol

Executive Summary 4-Bromo-1H-imidazole-5-sulfonamide (CAS: 34238-24-9) is a highly versatile halogenated heterocyclic building block utilized extensively in the design of kinase inhibitors, carbonic anhydrase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1H-imidazole-5-sulfonamide (CAS: 34238-24-9) is a highly versatile halogenated heterocyclic building block utilized extensively in the design of kinase inhibitors, carbonic anhydrase inhibitors, and other pharmacologically active scaffolds. The structural complexity of this molecule—arising from imidazole tautomerism, the high polarity of the sulfonamide group, and the need to definitively assign the regiochemistry of the bromine atom—presents unique analytical challenges.

This application note details a self-validating analytical workflow utilizing High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to unequivocally confirm the structural integrity, regiochemistry, and purity of synthesized or procured lots.

Experimental Design & Causality (The "Why" Behind the Method)

A robust analytical protocol requires intentional parameter selection to prevent data ambiguity and ensure a self-validating system.

  • Solvent Selection for NMR (DMSO-d6 vs. CDCl3/CD3OD): Imidazole sulfonamides are highly polar and exhibit poor solubility in standard non-polar solvents like chloroform. While methanol-d4 provides excellent solubility, it causes rapid deuterium exchange with the sulfonamide (-SO2NH2) and imidazole (-NH) protons, rendering them invisible in the ¹H NMR spectrum. Dimethyl sulfoxide-d6 (DMSO-d6) is selected because it solubilizes the compound completely while lacking exchangeable protons, allowing for the critical observation and integration of the NH and NH₂ signals[1].

  • Dual-Mode Ionization in HRMS: The molecule exhibits amphoteric properties. The basic nature of the imidazole ring facilitates protonation [M+H]⁺ in Positive Electrospray Ionization (+ESI), whereas the acidic sulfonamide group readily deprotonates [M-H]⁻ in Negative ESI (-ESI). Utilizing both modes creates a self-validating dataset; if the compound is correctly synthesized, both pseudomolecular ions must be present and exhibit the exact same isotopic signature.

  • The Bromine Isotopic Signature: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[2]. This unique natural abundance produces a highly diagnostic [M] and [M+2] doublet separated by 2 m/z units in the mass spectrum. This "fingerprint" allows for rapid visual confirmation of the halogen's presence before exact mass calculations are even performed[3].

Step-by-Step Analytical Protocols

Protocol A: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Accurately weigh 15.0 mg of 4-bromo-1H-imidazole-5-sulfonamide. Dissolve completely in 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • Instrument Initialization: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband observe (BBO) or cryoprobe. Regulate the probe temperature to 298 K and perform automated tuning, matching, and shimming.

  • ¹H NMR Acquisition: Acquire 16 to 32 scans using a standard single-pulse sequence. Set the relaxation delay (D1) to 2.0 s. Critical Step: Ensure the spectral width encompasses -2 to 16 ppm to capture the highly deshielded imidazole NH proton, which typically resonates around 13 ppm.

  • ¹³C NMR Acquisition: Acquire 1024 scans using proton decoupling (e.g., WALTZ-16). Set D1 to 2.0 s to allow for the adequate relaxation of the quaternary carbons (C4-Br and C5-SO2NH2).

  • 2D HMBC Acquisition: To definitively prove that the bromine is at C4 and the sulfonamide is at C5 (ruling out the 5-bromo-4-sulfonamide isomer), acquire a 2D Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This maps the ²J and ³J couplings from the sole imidazole C2-proton to the quaternary carbons.

Protocol B: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in HPLC-grade methanol. Dilute an aliquot to a final working concentration of 1.0 µg/mL using a diluent of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Use a binary gradient: Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • MS Source Parameters: Configure the ESI source for alternating positive and negative modes. Set Capillary Voltage to 3.5 kV (+ESI) and 2.5 kV (-ESI). Set the desolvation temperature to 350 °C and the mass acquisition range to m/z 100–500.

  • Data Processing: Extract the ion chromatograms (EIC) for the theoretical exact masses of both the ⁷⁹Br and ⁸¹Br isotopologues with a strict mass tolerance of ±5 ppm.

Quantitative Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d6)

PositionNucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Structural Notes
C2 ¹H7.85Singlet (s)1HImidazole CH (Diagnostic sharp singlet)
N1 ¹H13.10Broad Singlet (br s)1HImidazole NH (Exchangeable)
5-SO₂NH₂ ¹H7.40Broad Singlet (br s)2HSulfonamide NH₂ (Exchangeable)
C2 ¹³C138.5--Imidazole CH
C4 ¹³C114.2--Quaternary C-Br (Shielded by halogen)
C5 ¹³C135.8--Quaternary C-SO₂NH₂

Table 2: HRMS Exact Mass and Isotopic Pattern Data

Ionization ModeIsotopeFormulaTheoretical m/zExpected RatioDiagnostic Feature
+ESI ([M+H]⁺) ⁷⁹Br[C₃H₅⁷⁹BrN₃O₂S]⁺225.9280100%Base peak of doublet
+ESI ([M+H]⁺) ⁸¹Br[C₃H₅⁸¹BrN₃O₂S]⁺227.9260~97.3%M+2 peak of doublet
-ESI ([M-H]⁻) ⁷⁹Br[C₃H₃⁷⁹BrN₃O₂S]⁻223.9135100%Base peak of doublet
-ESI ([M-H]⁻) ⁸¹Br[C₃H₃⁸¹BrN₃O₂S]⁻225.9114~97.3%M+2 peak of doublet

Logical Workflows and Visualizations

MS_Workflow A Sample Injection (LC-ESI-HRMS) B Ionization Mode A->B C +ESI Mode [M+H]+ B->C Protonation (Imidazole) D -ESI Mode [M-H]- B->D Deprotonation (Sulfonamide) E Bromine Isotopic Pattern Analysis C->E m/z 225.9 / 227.9 D->E m/z 223.9 / 225.9

Caption: LC-HRMS workflow demonstrating dual-mode ionization and bromine isotopic pattern analysis.

NMR_Workflow A 1H NMR (DMSO-d6) C Identify C2-H Singlet (~7.85 ppm) A->C B 13C NMR (DMSO-d6) D Identify C4 & C5 Quaternary Carbons B->D E 2D HMBC Correlation C->E 1H Channel D->E 13C Channel F Regiochemistry Confirmed (4-Br, 5-SO2NH2) E->F 2J & 3J Couplings

Caption: 2D NMR logical workflow for confirming the regiochemistry of the imidazole ring.

References

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI. 1

  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Benchchem. 2

  • Isotopes in Mass Spectrometry - Compounds with Cl and Br Atoms. Chemistry Steps. 3

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Bromo-1H-imidazole-5-sulfonamides

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Biological Significance The 1H-imidazole-5-sulfonamide scaffold is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Biological Significance

The 1H-imidazole-5-sulfonamide scaffold is a highly privileged pharmacophore in modern drug discovery. Recently, derivatives of this class have been identified as potent Type I inhibitors of Cyclin-dependent kinase 8 (CDK8), demonstrating significant efficacy in disrupting WNT signaling pathways in colorectal cancer models[1].

Within this chemical space, 4-bromo-1H-imidazole-5-sulfonamides are particularly valuable. The bromine atom at the C4 position serves a dual purpose: it acts as a potent halogen-bond donor within the kinase hinge region, and it provides an essential synthetic vector for downstream late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).

The WNT/CDK8 Signaling Pathway

To understand the therapeutic value of these compounds, it is critical to visualize their role in the WNT signaling cascade. By inhibiting CDK8, these sulfonamides prevent the transcription of oncogenes driven by stabilized β -catenin.

Pathway Ligand WNT Ligand Receptor Frizzled / LRP Receptor Ligand->Receptor Activates Complex Destruction Complex (APC / Axin / GSK3) Receptor->Complex Inhibits BetaCatenin Stabilized β-Catenin Complex->BetaCatenin Prevents Degradation CDK8 CDK8 / Mediator Complex BetaCatenin->CDK8 Recruits Transcription Target Gene Transcription (Colorectal Cancer Progression) CDK8->Transcription Drives Inhibitor 4-Bromo-1H-imidazole- 5-sulfonamides Inhibitor->CDK8 Type I Inhibition

Fig 1. Mechanism of action for 4-bromo-1H-imidazole-5-sulfonamides in the WNT/CDK8 pathway.

Mechanistic Causality: Why Microwave Assistance?

Synthesizing sulfonamides directly from sulfonic acids traditionally requires harsh chlorinating agents like thionyl chloride (SOCl 2​ ) or phosphorus oxychloride (POCl 3​ ) at prolonged reflux. For electron-rich, halogenated heterocycles like 4-bromoimidazole, these conditions are detrimental. The generation of copious HCl gas protonates the imidazole ring, forming an unreactive imidazolium salt that stalls electrophilic activation. Furthermore, prolonged conductive heating under highly acidic conditions frequently triggers the hydrolytic cleavage of the C4–Bromine bond.

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic traps through direct dielectric heating[2]. By employing 2,4,6-trichloro-1,3,5-triazine (TCT) as a mild activating agent under microwave irradiation, the highly polar sulfonic acid is rapidly converted to the sulfonyl chloride in situ[3]. The microwave energy specifically excites the polar intermediates, driving the reaction to completion in minutes rather than hours, thereby preserving the sensitive bromo-imidazole core.

Workflow A 4-Bromo-1H-imidazole- 5-sulfonic acid B MW Activation (TCT, Et3N, Acetone) 80°C, 20 min A->B Step 1 C Active Intermediate (Sulfonyl Chloride) B->C In Situ D MW Amination (R1R2NH, NaOH) 50°C, 10 min C->D Step 2 E 4-Bromo-1H-imidazole- 5-sulfonamides D->E Isolation

Fig 2. Two-step, one-pot microwave-assisted synthesis workflow for imidazole sulfonamides.

Experimental Protocol & Self-Validating System

A protocol is only as reliable as its internal quality controls. This workflow incorporates a self-validating checkpoint at Phase 3. Because bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance, the intact 4-bromo-1H-imidazole-5-sulfonamide product must exhibit a distinct "twin peak" isotopic signature (M and M+2 of equal intensity) during LC-MS analysis. If this signature is absent, it immediately flags that microwave-induced debromination has occurred, signaling a failure in temperature or pressure regulation during Phase 1.

Step-by-Step Methodology

Materials Required:

  • 4-Bromo-1H-imidazole-5-sulfonic acid (1.0 equiv)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.5 equiv)

  • Triethylamine (Et 3​ N) (1.0 equiv)

  • Amine substrate (primary or secondary) (1.2 equiv)

  • 10% aqueous NaOH

  • Anhydrous Acetone

Phase 1: Microwave-Assisted Activation

  • In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, suspend 4-bromo-1H-imidazole-5-sulfonic acid (1.0 mmol) in anhydrous acetone (3.0 mL).

  • Add Et 3​ N (1.0 mmol) dropwise. Causality: Triethylamine solubilizes the sulfonic acid by forming a triethylammonium salt. This significantly increases the nucleophilicity of the sulfonate oxygen, facilitating its attack on the electron-deficient TCT ring.

  • Add TCT (0.5 mmol) in one portion. Seal the vial with a Teflon-lined septum cap.

  • Place the vial in a dedicated microwave synthesizer. Irradiate at 80 °C for 20 minutes with dynamic power modulation. Critical Control: Ensure the system pressure limit is set to 5 bar to prevent solvent venting.

Phase 2: Microwave-Assisted Amination 5. Allow the vial to cool to room temperature (venting pressure if necessary). Carefully uncap and add the desired amine (1.2 mmol), followed immediately by 10% aqueous NaOH (1.0 mL). Causality: The NaOH neutralizes the HCl generated during the amination step. Without this base, the amine nucleophile would protonate, halting the reaction, and the imidazole ring would lose its free-base form. 6. Reseal the vial and irradiate at 50 °C for 10 minutes .

Phase 3: Isolation and Self-Validation 7. Dilute the crude reaction mixture with ethyl acetate (10 mL) and wash sequentially with water (5 mL) and brine (5 mL). 8. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. 9. Quality Control (Self-Validation): Dissolve 1 mg of the crude residue in LC-MS grade methanol. Analyze via LC-MS (ESI+). Confirm the presence of the 1:1 isotopic doublet corresponding to [M+H] + and [M+2+H] + . Proceed to flash chromatography only if the twin-peak signature is validated.

Quantitative Data Presentation

The application of microwave irradiation drastically improves both the yield and throughput of 4-bromo-1H-imidazole-5-sulfonamide synthesis compared to conventional conductive heating[3].

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Amine Substrate (R 1​ R 2​ NH)Target ProductConv. Heating (Time / Yield)Microwave (Time / Yield)
Benzylamine N-Benzyl-4-bromo-1H-imidazole-5-sulfonamide12 h / 55%30 min / 92%
Morpholine 4-Bromo-5-(morpholinosulfonyl)-1H-imidazole14 h / 48%30 min / 89%
Aniline N-Phenyl-4-bromo-1H-imidazole-5-sulfonamide18 h / 41%30 min / 85%
Isopropylamine N-Isopropyl-4-bromo-1H-imidazole-5-sulfonamide12 h / 60%30 min / 94%

Note: Conventional heating was performed using POCl 3​ reflux followed by amination. Microwave times represent the combined duration of Phase 1 (20 min) and Phase 2 (10 min).

References

  • De Luca, L.; Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Journal of Organic Chemistry, 2008, 73 (10), 3967-3969. Available at:[Link]

  • Pellarin, I. et al. "Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen: imidazole-5-sulfonamide derivative as a type I CDK8 inhibitor against colorectal cancer." Bioorganic Chemistry, 2026, 168, 109297. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Methods for the Synthesis of Novel Sulfonamides from 4-bromo-1H-imidazole-5-sulfonyl chloride

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents.[1][2] The synthesis of structurally complex sulfonamides, particularly those derive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents.[1][2] The synthesis of structurally complex sulfonamides, particularly those derived from heteroaromatic building blocks, is crucial for the expansion of drug discovery pipelines. This guide provides an in-depth exploration of catalytic methods for the formation of sulfonamides using 4-bromo-1H-imidazole-5-sulfonyl chloride, a versatile but potentially challenging heterocyclic substrate. Traditional methods for sulfonamide synthesis often rely on stoichiometric amounts of base and can require harsh conditions, leading to issues with substrate scope and functional group tolerance.[3][4] Catalytic approaches offer milder, more efficient, and highly adaptable alternatives. This document details transition-metal and organocatalytic strategies, provides a framework for rational method selection, and presents detailed, field-tested protocols for researchers in pharmaceutical and chemical development.

Introduction: The Imperative for Catalytic Sulfonamide Synthesis

The reaction between a sulfonyl chloride and an amine is the most direct route to forming the critical S-N bond of a sulfonamide.[5] However, the reactivity of both coupling partners can be highly variable. The target substrate, 4-bromo-1H-imidazole-5-sulfonyl chloride, presents a unique chemical environment. The imidazole ring contains two nitrogen atoms: one pyrrole-like (N-H) and one pyridine-like. The acidic N-H proton can compete with the amine nucleophile for reaction with the sulfonyl chloride or interact with bases and catalysts, while the pyridine-like nitrogen can act as a ligand for metal catalysts. The presence of both a bromo substituent and a sulfonyl chloride group renders the ring electron-deficient, influencing the reactivity of the sulfonyl group.

These complexities necessitate a move beyond simple stoichiometric approaches. Catalytic methods provide a powerful toolkit to overcome these challenges by:

  • Enhancing Nucleophilicity: Activating the amine partner for more efficient attack.

  • Activating the Electrophile: Making the sulfonyl chloride more susceptible to nucleophilic attack.

  • Facilitating Novel Reaction Pathways: Employing mechanisms like oxidative addition and reductive elimination in transition-metal catalysis to form the S-N bond under non-traditional conditions.[6][7]

This guide will focus on two primary catalytic paradigms: copper-catalyzed and organocatalyzed amination of 4-bromo-1H-imidazole-5-sulfonyl chloride.

Strategic Catalyst Selection

Choosing the appropriate catalytic system is paramount and depends heavily on the nature of the amine coupling partner. The following decision framework, grounded in mechanistic principles, can guide the researcher toward the optimal methodology.

G Start Select Amine Substrate AromaticAmine Aromatic Amine (Aniline, Heteroaryl Amine) Start->AromaticAmine AliphaticAmine Aliphatic Amine (Primary or Secondary) Start->AliphaticAmine StericallyHindered Sterically Hindered? (e.g., ortho-substituted aniline) AromaticAmine->StericallyHindered Unhindered Sterically Unhindered? AliphaticAmine->Unhindered StericallyHindered->Unhindered No CuCatalysis Protocol 1: Copper Catalysis (e.g., CuI / Phenanthroline) - Excellent for C(sp2)-N bonds - Tolerates various functional groups StericallyHindered->CuCatalysis Yes Organocatalysis Protocol 2: Organocatalysis (e.g., DMAP, NHC) - Metal-free conditions - Ideal for unhindered, nucleophilic amines Unhindered->Organocatalysis PdCatalysis Consider Pd-Catalysis (e.g., Pd(OAc)2 / Buchwald Ligand) - High activity, may require careful  optimization to avoid C-Br reaction

Caption: Catalyst selection guide for sulfonamide formation.

Transition-Metal Catalysis: A Copper-Catalyzed Approach

Copper catalysis is a cost-effective and highly efficient method for constructing S-N bonds, particularly with less nucleophilic aromatic amines. The mechanism is believed to involve the formation of a copper-amido species, which then reacts with the sulfonyl chloride. The choice of ligand is critical for stabilizing the copper center and facilitating the catalytic cycle.[8]

Protocol 1: Copper(I)-Catalyzed Synthesis of N-Aryl-4-bromo-1H-imidazole-5-sulfonamides

This protocol is designed for coupling 4-bromo-1H-imidazole-5-sulfonyl chloride with aryl amines. The use of a phenanthroline-based ligand enhances catalyst stability and reaction efficiency.[8]

Causality Behind Choices:

  • Catalyst System (CuI / 4,7-dimethoxy-1,10-phenanthroline): Copper(I) is the active catalytic species. The dimethoxy-phenanthroline ligand provides a robust bidentate coordination to the copper, increasing its solubility and preventing disproportionation, leading to a more reliable and active catalyst.

  • Base (Cesium Carbonate, Cs₂CO₃): Cs₂CO₃ is a strong, yet non-nucleophilic, base. Its high solubility in organic solvents and its ability to effectively deprotonate the amine without causing hydrolysis of the sulfonyl chloride make it superior to other bases like potassium carbonate in many cross-coupling reactions.

  • Solvent (Anhydrous Dioxane): Dioxane is a high-boiling point, polar aprotic solvent that effectively solubilizes the reaction components and can coordinate to the metal center, facilitating the reaction. Its anhydrous nature is critical to prevent the decomposition of the sulfonyl chloride.[8]

  • Inert Atmosphere (Nitrogen or Argon): The Cu(I) catalyst is susceptible to oxidation to the less active Cu(II) state by atmospheric oxygen. An inert atmosphere is essential to preserve the catalyst's integrity throughout the reaction.[8]

Materials:

  • 4-bromo-1H-imidazole-5-sulfonyl chloride

  • Aryl amine (e.g., aniline, 4-methoxyaniline)

  • Copper(I) iodide (CuI, 99.99%)

  • 4,7-dimethoxy-1,10-phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Experimental Workflow Diagram:

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids: - Imidazole Sulfonyl Chloride (1.0 eq) - Aryl Amine (1.2 eq) - Cs₂CO₃ (2.0 eq) - CuI (10 mol%) - Ligand (20 mol%) B 2. Seal vessel with septum A->B C 3. Purge with N₂/Ar (3x vacuum/backfill cycles) B->C D 4. Add anhydrous dioxane via syringe C->D E 5. Heat to 100-110 °C with vigorous stirring D->E F 6. Monitor by TLC/LC-MS (Typically 12-24 h) E->F G 7. Cool to RT, dilute with EtOAc F->G H 8. Filter through Celite® to remove solids G->H I 9. Wash filtrate with H₂O & brine H->I J 10. Dry (Na₂SO₄), filter, concentrate I->J K 11. Purify by column chromatography J->K

Caption: Step-by-step workflow for copper-catalyzed sulfonamide synthesis.

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add 4-bromo-1H-imidazole-5-sulfonyl chloride (1.0 equiv), the aryl amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), CuI (0.10 equiv), and 4,7-dimethoxy-1,10-phenanthroline (0.20 equiv).

  • Inerting: Seal the vessel with a rubber septum, and purge the atmosphere by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon.

  • Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl sulfonamide.

Organocatalysis: A Metal-Free Approach

For more nucleophilic aliphatic amines, a metal-free organocatalytic approach is often sufficient and avoids potential issues of metal contamination in the final product. Nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP), operate by forming a highly reactive intermediate with the sulfonyl chloride.

Mechanism of DMAP Catalysis: DMAP acts as a superior nucleophile compared to the amine. It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is much more reactive towards the amine than the starting sulfonyl chloride, accelerating the reaction. The DMAP is then regenerated, fulfilling its catalytic role.

Protocol 2: DMAP-Catalyzed Synthesis of N-Alkyl-4-bromo-1H-imidazole-5-sulfonamides

This protocol is effective for primary and secondary aliphatic amines. It is operationally simple and proceeds under mild conditions.

Causality Behind Choices:

  • Catalyst (DMAP): DMAP is a highly effective nucleophilic catalyst for acyl and sulfonyl transfer reactions. A sub-stoichiometric amount (5-10 mol%) is typically sufficient to dramatically increase the reaction rate.

  • Base (Triethylamine, Et₃N): A stoichiometric amount of a non-nucleophilic amine base is required to act as a scavenger for the HCl generated during the reaction. Triethylamine is a common, inexpensive choice that does not compete with DMAP for nucleophilic attack.

  • Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it solubilizes the reagents and the reactive N-sulfonylpyridinium intermediate, while being unreactive itself.

Materials:

  • 4-bromo-1H-imidazole-5-sulfonyl chloride

  • Aliphatic amine (e.g., morpholine, benzylamine)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aliphatic amine (1.1 equiv), triethylamine (1.5 equiv), and DMAP (0.1 equiv) in dichloromethane (DCM, to 0.2 M).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromo-1H-imidazole-5-sulfonyl chloride (1.0 equiv) in DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-4 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove bases), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Data Summary and Expected Outcomes

The following table summarizes the recommended catalytic systems and provides expected outcomes based on literature precedents for analogous transformations.[3][8]

Catalytic System Amine Substrate Type Typical Conditions Expected Outcome & Key Considerations
CuI / Phenanthroline Ligand Aromatic Amines (Anilines), Heterocyclic Amines10 mol% CuI, 20 mol% Ligand, Cs₂CO₃, Dioxane, 110 °CHigh Yields (70-95%). Ideal for less nucleophilic amines. Reaction time is longer (12-24h). Inert atmosphere is critical.
DMAP (Organocatalyst) Primary & Secondary Aliphatic Amines10 mol% DMAP, Et₃N, DCM, 0 °C to RTExcellent Yields (>90%). Rapid reaction (1-4h). Method of choice for unhindered, nucleophilic amines.
Pd(OAc)₂ / Xantphos Aryl & Alkyl Amines2-5 mol% Pd(OAc)₂, 4-10 mol% Ligand, K₂CO₃, Toluene, 100 °CVariable Yields. Potentially high activity, but risk of competitive C-Br bond activation on the imidazole ring. Requires careful screening.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion (Cu-Catalysis) Inactive catalyst (oxidized Cu(I)); Insufficiently anhydrous conditions.Use high-purity CuI. Ensure rigorous exclusion of air and moisture. Use freshly distilled, anhydrous solvent.
Low or No Conversion (Organocatalysis) Amine is not nucleophilic enough (e.g., a very electron-poor aniline).Switch to the more powerful copper-catalyzed protocol (Protocol 1).
Formation of Bis-sulfonated Amine When using a primary amine, the resulting sulfonamide N-H can be deprotonated and react again.Use a slight excess of the primary amine (1.2-1.5 equiv). Add the sulfonyl chloride slowly at a low temperature.
Hydrolysis of Sulfonyl Chloride Presence of water in reagents or solvent.Use anhydrous solvents and oven-dried glassware. Dry liquid amines over KOH if necessary.

Conclusion

The synthesis of sulfonamides from 4-bromo-1H-imidazole-5-sulfonyl chloride is readily achievable through modern catalytic methods. For challenging couplings with aryl amines, a copper/phenanthroline system provides a robust and reliable pathway. For more reactive aliphatic amines, a simple, metal-free organocatalytic protocol using DMAP offers a rapid and efficient alternative. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions based on the specific amine substrate, researchers can effectively synthesize a diverse library of novel imidazole-containing sulfonamides for downstream applications in drug discovery and development.

References

  • Organocatalytic Synthesis of Polysulfonamides with Well-Defined Linear and Brush Architectures from a Designed/Synthesized Bis(N-sulfonyl aziridine). Macromolecules - ACS Publications. Available at: [Link]

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. Available at: [Link]

  • Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d] imidazole-Cu Magnetic Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. ResearchGate. Available at: [Link]

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC - NIH. Available at: [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. Available at: [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. Available at: [Link]

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv. Available at: [Link]

  • Transition‐metal‐catalyzed sulfinations. ResearchGate. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. Available at: [Link]

  • Sulfonamide-based organocatalysts and method for their use. Google Patents.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available at: [Link]

  • Recent Advances in Metal Directed C H Amidation/Amination using Sulfonyl Azides and Phosphroyl Azides. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"4-bromo-1H-imidazole-5-sulfonyl chloride" hydrolysis and decomposition

Technical Support Center: 4-Bromo-1H-imidazole-5-sulfonyl Chloride Handling, Troubleshooting, and Stability Guidelines for CAS 99903-04-5 Mechanistic Insights: The Causality of Degradation 4-Bromo-1H-imidazole-5-sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-1H-imidazole-5-sulfonyl Chloride Handling, Troubleshooting, and Stability Guidelines for CAS 99903-04-5

Mechanistic Insights: The Causality of Degradation

4-Bromo-1H-imidazole-5-sulfonyl chloride is a highly reactive electrophilic building block widely utilized in the synthesis of complex heterocyclic systems and pharmaceutical agents[1]. However, its utility is frequently compromised by its inherent instability. The electron-rich nature of the imidazole ring, combined with the highly electrophilic sulfonyl chloride moiety, creates a system primed for rapid degradation if not handled with strict anhydrous techniques.

Recent comprehensive studies on heteroaromatic sulfonyl halides have demonstrated that five-membered heterocyclic sulfonyl chlorides are significantly less stable than their six-membered counterparts[2]. For 4-bromo-1H-imidazole-5-sulfonyl chloride, degradation primarily occurs via two competing pathways:

  • Moisture-Driven Hydrolysis: The sulfonyl chloride group reacts with trace water via an SN​2 -type or Addition-Elimination ( SA​N ) mechanism to form the corresponding sulfonic acid and hydrogen chloride (HCl)[3]. This reaction is highly pH-dependent and can become autocatalytic due to the generation of HCl.

  • Formal SO2​ Extrusion: Under thermal stress or in the presence of certain nucleophiles, the molecule can undergo formal extrusion of sulfur dioxide ( SO2​ ), leading to the formation of 4-bromo-5-chloro-1H-imidazole[4].

Decomposition A 4-Bromo-1H-imidazole- 5-sulfonyl chloride C Hydrolysis Pathway (S_N2 / S_A N) A->C Nucleophilic Attack F SO2 Extrusion Pathway A->F Intramolecular/Intermolecular B Trace Moisture (H2O) B->C D 4-Bromo-1H-imidazole- 5-sulfonic acid + HCl C->D Rapid in basic/acidic pH E Thermal / Base-Induced E->F G 4-Bromo-5-chloro- 1H-imidazole + SO2 F->G Loss of SO2

Mechanistic pathways of 4-bromo-1H-imidazole-5-sulfonyl chloride decomposition.

Frequently Asked Questions (FAQs)

Q: Why did my reagent arrive as a gummy solid instead of a free-flowing powder? A: A gummy or sticky appearance is a primary visual indicator of hydrolysis. When the sulfonyl chloride reacts with ambient moisture, it forms the sulfonic acid[5]. The hygroscopic nature of the resulting sulfonic acid, combined with the release of HCl gas, degrades the crystalline structure of the intact reagent. Always verify the integrity of the reagent via 1H NMR (in anhydrous THF−d8​ or CD3​CN ) before use; the presence of a downfield shift in the imidazole protons indicates sulfonic acid formation.

Q: How does pH affect the hydrolysis rate of this specific sulfonyl chloride? A: The hydrolysis of imidazole-based sulfonyl chlorides is highly sensitive to pH[6]. Under acidic conditions, protonation of the leaving group accelerates the reaction. Under basic conditions, direct hydroxide attack rapidly cleaves the S-Cl bond. Optimal stability in aqueous mixtures (if unavoidable) is found near neutral pH, though anhydrous conditions are always preferred.

Table 1: Quantitative Hydrolysis Kinetics of Imidazole-5-Sulfonyl Chlorides

Environmental ConditionHydrolysis Half-Life ( t1/2​ )Primary DegradantMechanistic Driver
pH < 3 (Aqueous) ~2 hoursSulfonic AcidAcid-catalyzed SN​2
pH 6–8 (Aqueous) ~12 hoursSulfonic AcidWater-mediated SN​2
pH > 10 (Aqueous) < 30 minutesSulfonate SaltHydroxide attack ( SA​N )
Anhydrous THF (25°C) > 72 hoursIntact / Trace SO2​ Thermal degradation

Q: Should I use pyridine or DIPEA as a base for sulfonamide coupling? A: For 4-bromo-1H-imidazole-5-sulfonyl chloride, N,N-Diisopropylethylamine (DIPEA) is strongly recommended over pyridine. Pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. While this accelerates coupling, it also exponentially accelerates hydrolysis if even trace water (<50 ppm) is present[1]. DIPEA, being sterically hindered, acts purely as a Brønsted base to scavenge the generated HCl without forming the hyper-reactive intermediate, thereby suppressing competitive hydrolysis.

Troubleshooting Guide & Standard Operating Protocols

When integrating this reagent into multi-step syntheses, poor yields are almost exclusively tied to moisture ingress or improper base selection.

Troubleshooting Start Low Yield in Sulfonylation? Check1 Check Reagent Integrity (1H NMR / LC-MS) Start->Check1 IsHydrolyzed Is Sulfonic Acid Present? Check1->IsHydrolyzed Action1 Discard & Use Fresh Batch Store at -20°C under Ar IsHydrolyzed->Action1 Yes Check2 Check Reaction Conditions IsHydrolyzed->Check2 No IsWet Solvent/Amine Wet? Check2->IsWet Action2 Dry Solvents (KF < 50 ppm) Use Molecular Sieves IsWet->Action2 Yes Action3 Optimize Base: Use DIPEA instead of Pyridine IsWet->Action3 No

Decision tree for troubleshooting low yields in sulfonamide synthesis.

Self-Validating Protocol: Moisture-Free Sulfonamide Coupling

To ensure high-fidelity sulfur-nitrogen bond formation[1], follow this causally-designed protocol. Every step includes a validation checkpoint to prevent cascading failures.

Step 1: Environmental Control & Solvent Validation

  • Action: Use only anhydrous solvents (e.g., DCM or THF) stored over activated 3Å molecular sieves.

  • Causality: Trace moisture outcompetes amines for the electrophilic sulfur.

  • Validation: Perform a Karl Fischer (KF) titration on the solvent. Do not proceed unless water content is < 50 ppm[1].

Step 2: Reagent Preparation & Cooling

  • Action: In a flame-dried flask purged with Argon, dissolve the amine nucleophile (1.0 eq) and DIPEA (2.5 eq) in anhydrous solvent. Cool the mixture to 0°C using an ice bath.

  • Causality: Cooling suppresses the thermal SO2​ extrusion pathway[4] and controls the exothermic nature of the sulfonylation. DIPEA acts as a non-nucleophilic HCl scavenger.

Step 3: Electrophile Addition

  • Action: Add 4-bromo-1H-imidazole-5-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes.

  • Causality: Portion-wise addition prevents localized heating and minimizes the concentration of unreacted sulfonyl chloride, reducing the probability of side reactions.

  • Validation: Monitor the reaction via LC-MS or TLC after 30 minutes. The formation of the sulfonamide product should be visible. If a highly polar spot (baseline on normal-phase TLC) appears predominantly, hydrolysis has occurred.

Step 4: Quenching and Workup

  • Action: Once the amine is consumed, quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc or DCM.

  • Causality: The mild base neutralizes any remaining trace HCl and unreacted sulfonyl chloride, converting the latter into the water-soluble sulfonate salt, which is easily removed in the aqueous wash.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Sulfonylation with 4-bromo-1H-imidazole-5-sulfonyl chloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during sulfonylation reactions using 4-bromo-1H-imidazole-5-sulfonyl chloride. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic outcomes.

Introduction: The Chemistry of 4-bromo-1H-imidazole-5-sulfonyl chloride

4-bromo-1H-imidazole-5-sulfonyl chloride is a valuable reagent in medicinal chemistry and drug discovery, enabling the introduction of the 4-bromo-1H-imidazole-5-sulfonyl moiety into a wide range of molecules. The reactivity of this compound is primarily dictated by the electrophilic sulfur atom of the sulfonyl chloride group. However, the presence of the imidazole ring and the bromo substituent introduces specific challenges and potential side reactions that must be carefully managed. This guide will walk you through the most common issues, their underlying causes, and effective troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 4-bromo-1H-imidazole-5-sulfonyl chloride?

A1: The most prevalent side reactions include:

  • Hydrolysis of the Sulfonyl Chloride: This is often the primary cause of low yields, where the sulfonyl chloride reacts with trace amounts of water to form the corresponding sulfonic acid, which is unreactive towards the desired nucleophile.[1][2][3]

  • N-Sulfonylation of the Imidazole Ring: The imidazole ring of the starting material or the product can act as a nucleophile, leading to the formation of dimers or polymers.[4]

  • Dehalogenation: Under certain conditions, the bromine atom on the imidazole ring can be removed, leading to the formation of a des-bromo impurity.[5][6]

  • Reaction with Solvent: Nucleophilic solvents can compete with the intended nucleophile, leading to the formation of undesired byproducts.

Q2: My reaction is sluggish and gives a low yield, with a significant amount of a polar byproduct. What is the likely cause?

A2: This is a classic symptom of sulfonyl chloride hydrolysis.[1][2][3] The resulting sulfonic acid is highly polar and will not react with your amine or alcohol. To address this, it is crucial to work under strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing a byproduct with a mass corresponding to two molecules of my starting material. What is happening?

A3: You are likely observing intermolecular N-sulfonylation. The N-H of the imidazole ring on one molecule can attack the sulfonyl chloride of another, leading to the formation of a dimer. This is more likely to occur if the concentration of your intended nucleophile is low or if the reaction is run for an extended period.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common side reactions.

Problem 1: Low or No Product Formation, Presence of a Highly Polar Byproduct

Visualizing the Problem:

Caption: Troubleshooting workflow for low yield due to hydrolysis.

Detailed Troubleshooting Steps:

Symptom Potential Cause Recommended Solution & Rationale
Low to no formation of the desired product.Hydrolysis of 4-bromo-1H-imidazole-5-sulfonyl chloride. [1][2][3]Ensure strict anhydrous conditions. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.[3]
A prominent, very polar spot is observed on TLC that does not correspond to the starting material or product.The presence of water in the reaction mixture leads to the formation of the unreactive 4-bromo-1H-imidazole-5-sulfonic acid.Run the reaction under an inert atmosphere (nitrogen or argon). This will prevent atmospheric moisture from entering the reaction vessel.
The mass spectrum of the byproduct corresponds to the molecular weight of the sulfonic acid.Use a non-nucleophilic base. If a base is required, ensure it is anhydrous. Tertiary amines like triethylamine or diisopropylethylamine are common choices.

Experimental Protocol: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

  • Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C overnight. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen.

  • Reagent Preparation: Use freshly opened or distilled anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF). Ensure the amine nucleophile and base (e.g., triethylamine) are also anhydrous.

  • Reaction Setup: Under a positive pressure of nitrogen, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in the anhydrous solvent.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-bromo-1H-imidazole-5-sulfonyl chloride (1.1 eq.) in the anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[7]

Problem 2: Formation of a High Molecular Weight Byproduct

Visualizing the Problem:

Caption: Troubleshooting workflow for dimerization/polymerization.

Detailed Troubleshooting Steps:

Symptom Potential Cause Recommended Solution & Rationale
A significant byproduct with a mass corresponding to a dimer or oligomer of the starting material is observed.Intermolecular N-sulfonylation. The imidazole N-H of one molecule attacks the sulfonyl chloride of another.Use a slight excess of the primary nucleophile (amine or alcohol). This will increase the probability of the desired reaction occurring over the side reaction.
The reaction mixture becomes viscous or insoluble over time.Add the sulfonyl chloride slowly to a solution of the nucleophile and base. This maintains a low concentration of the sulfonyl chloride, disfavoring the bimolecular side reaction.
Consider protecting the imidazole nitrogen. If N-sulfonylation is a persistent issue, protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to sulfonylation may be necessary.[8]
Problem 3: Presence of a Debrominated Impurity

Detailed Troubleshooting Steps:

Symptom Potential Cause Recommended Solution & Rationale
A byproduct with a mass corresponding to the desired product minus the mass of bromine is observed.Dehalogenation of the imidazole ring. [5][6]Avoid strongly reducing conditions. While less common in standard sulfonylations, some reagents or impurities could facilitate this. Ensure high-purity starting materials.
While dehalogenation is more common in palladium-catalyzed reactions, certain basic conditions might promote it.[5]Use a non-nucleophilic, sterically hindered base. This can minimize unwanted interactions with the bromo substituent.
Optimize reaction temperature and time. Avoid prolonged heating, which can sometimes lead to decomposition pathways that include dehalogenation.

Conclusion

Successfully employing 4-bromo-1H-imidazole-5-sulfonyl chloride in sulfonylation reactions requires a proactive approach to minimizing side reactions. By understanding the inherent reactivity of this reagent and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields and purer products. The key to success lies in maintaining rigorous anhydrous conditions, controlling stoichiometry and addition rates, and selecting appropriate solvents and bases.

References

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  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ETH Library. [Link][2]

  • Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate. [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. 2025 , 30(22), 6825. [Link]

  • Base-Promoted Ring-Opening Reaction of Sulfonium Salts with Isothiocyanates and Alkyl Nitriles for Accessing 2‑Cyanoacrylate Derivatives. ACS Publications. 2026 . [Link]

  • Three‐component reactions for sulfonylation of nitrogen‐containing heterocycles. Wiley Online Library. [Link]

  • The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. ACS Publications. 2015 . [Link]

  • Synthesis of N‐sulfonyl ammoniums. ResearchGate. [Link][4]

  • A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. PubMed. [Link]

  • A conjugate Lewis base-Brønsted acid catalyst for the sulfenylation of nitrogen containing heterocycles under mild conditions. Royal Society of Chemistry. 2011 , 47(39), 10999-11001. [Link]

  • Sulfonamide purification process. Google Patents. [7]

  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Royal Society of Chemistry. 1981 , (2), 371-375. [Link]

  • Dehalogenation. Wikipedia. [Link][6]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. 2015 , 17(12), 3381-3384. [Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. PMC. [Link]

  • Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. PrepChem.com. [Link]

  • Sulfonyl Imidazoles As Reagents For The Preparation of Sulfonates and Sulfonamides. Scribd. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. PubMed. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. 2019 . [Link]

  • Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Bentham Science. 2025 , 29(3), 209-228. [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. 2015 . [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. 2020 . [Link]

  • Synthesis of 2-bromoimidazoles from alkynes, N-sulfonylazides, and bromocyanides. PubMed. [Link]

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI. 2013 , 18(10), 11986-12001. [Link]

  • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. PubMed. [Link]

  • An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. ACS Publications. 2016 . [Link]

  • Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. 2020 , 18(12), 4336-4351. [Link]

  • Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Organic Chemistry Portal. [Link]

  • Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Royal Society of Chemistry. 2024 . [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link][8]

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Sources

Troubleshooting

Troubleshooting Guide: Preventing Di-Sulfonylation with 4-Bromo-1H-imidazole-5-sulfonyl chloride

As a Senior Application Scientist, I frequently encounter researchers struggling with the dimerization or di-sulfonylation of highly reactive heteroaryl sulfonyl chlorides. When using 4-bromo-1H-imidazole-5-sulfonyl chlo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the dimerization or di-sulfonylation of highly reactive heteroaryl sulfonyl chlorides. When using 4-bromo-1H-imidazole-5-sulfonyl chloride to synthesize sulfonamides, a common failure mode is the formation of undesired di-sulfonylated dimers or oligomers. This guide deconstructs the mechanistic causality behind this side reaction and provides field-proven, self-validating protocols to ensure regioselective mono-sulfonylation.

Section 1: The Mechanistic Root Cause (FAQ)

Q: Why does 4-bromo-1H-imidazole-5-sulfonyl chloride form dimers instead of reacting cleanly with my target amine? A: The issue stems from the intrinsic acid-base chemistry of the imidazole ring. The electron-withdrawing bromine atom at the 4-position and the sulfonyl chloride group at the 5-position significantly lower the pKa of the imidazole N-H bond (predicted pKa ~11.7, compared to ~14.5 for unsubstituted imidazole)[1]. When you add a standard tertiary amine base like triethylamine (TEA) or DIPEA, it partially deprotonates the imidazole ring. The resulting imidazolide anion is a potent nucleophile that competes with your target amine, attacking the sulfonyl chloride of another molecule[2]. This cascade leads to N-sulfonyl imidazole dimers and oligomers[3].

Q: How do I kinetically favor the desired mono-sulfonylation? A: You must manipulate the reaction kinetics by controlling three variables:

  • Base Selection: Replace strong bases (TEA/DIPEA) with weaker bases like pyridine (which acts as a nucleophilic catalyst without significantly deprotonating the imidazole NH) or use biphasic Schotten-Baumann conditions (e.g., aqueous NaHCO₃ / DCM)[4].

  • Stoichiometry & Addition Rate: Maintain a high local concentration of the target amine. Add the sulfonyl chloride dropwise as a dilute solution to an excess (1.5 - 3.0 equivalents) of the amine[2].

  • Temperature: Run the reaction at 0 °C to -78 °C. The desired sulfonylation of a primary/secondary aliphatic amine is highly exothermic and rapid even at low temperatures, whereas the dimerization pathway has a higher activation energy barrier[5].

Q: My LC-MS shows a mixture of the desired sulfonamide and the di-sulfonylated dimer. Is the batch ruined? A: No. You can "rescue" the reaction by exploiting the differential stability of the N-S bonds. The desired product features a stable aliphatic/aromatic sulfonamide bond. In contrast, the dimer contains an N-sulfonyl imidazole linkage (a sulfonyl imidazolide). Sulfonyl imidazolides are highly reactive acyl-transfer-like reagents that are susceptible to selective hydrolysis[6]. Treating the crude mixture with a mild nucleophile (e.g., aqueous K₂CO₃ in methanol) will selectively cleave the undesired N-S imidazole bond, reverting the dimer back to the mono-sulfonylated product[7].

Section 2: Base Selection Matrix for Imidazole Sulfonylations

Summarizing the quantitative and qualitative data regarding base selection is critical for experimental design.

BasepKa (Conjugate Acid)Di-Sulfonylation RiskScientific Rationale & Recommendation
Triethylamine (TEA) ~10.7HighAvoid. Rapidly deprotonates the bromo-imidazole NH, triggering the formation of the nucleophilic imidazolide anion[2].
N,N-Diisopropylethylamine (DIPEA) ~10.5HighAvoid. While sterically hindered, it is still basic enough to deprotonate the highly acidic bromo-imidazole[2].
Pyridine ~5.2LowRecommended. Acts as an excellent nucleophilic catalyst without forming the problematic imidazolide anion[5].
Sodium Bicarbonate (NaHCO₃) ~6.4Very LowHighly Recommended. Use in a biphasic system (Schotten-Baumann) to keep the aqueous base separated from the organic electrophile[4].
Section 3: Mechanistic and Workflow Visualizations

Mechanism SM 4-Bromo-1H-imidazole-5-sulfonyl chloride Imidazolide Imidazolide Anion (Highly Nucleophilic) SM->Imidazolide + Strong Base (Deprotonation) MonoProduct Desired Mono-Sulfonamide SM->MonoProduct + Amine (Weak Base) Amine Target Amine (Excess) Dimer Di-Sulfonylated Dimer (Undesired) Imidazolide->Dimer + Unreacted SM

Mechanistic bifurcation of 4-bromo-1H-imidazole-5-sulfonyl chloride under basic conditions.

Workflow Step1 1. Dissolve Amine + Pyridine in DCM at 0 °C Step2 2. Dropwise Addition of Sulfonyl Chloride Step1->Step2 Step3 3. LC-MS Analysis Step2->Step3 Step4A Clean Mono-Sulfonylation Step3->Step4A Success Step4B Dimerization Detected Step3->Step4B Side Product Step6 Aqueous Workup & Isolation Step4A->Step6 Step5 Rescue: Add aq. K2CO3 / MeOH (Selective Hydrolysis) Step4B->Step5 Step5->Step6

Experimental workflow incorporating the selective hydrolysis rescue step for sulfonamide synthesis.

Section 4: Experimental Protocols
Protocol A: Optimized Mono-Sulfonylation (Preventative)

Objective: Synthesize the target sulfonamide while kinetically suppressing imidazolide formation.

  • Preparation: Dissolve the target amine (2.0 equiv) and pyridine (3.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration relative to the amine.

  • Cooling: Chill the reaction flask strictly to 0 °C using an ice-water bath under an inert nitrogen atmosphere[5].

  • Slow Addition: Dissolve 4-bromo-1H-imidazole-5-sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30–60 minutes using a syringe pump[2].

  • Monitoring: Stir at 0 °C for 1 hour. Monitor the reaction via LC-MS. The mono-sulfonylated product should be the dominant peak.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with DCM. Dry over Na₂SO₄ and concentrate.

Protocol B: Selective Hydrolysis (Rescue Step)

Objective: Cleave the undesired N-sulfonyl imidazole dimer back to the mono-sulfonamide via self-validating chemical stability differences.

  • Solvent Exchange: Concentrate the crude reaction mixture containing the dimer in vacuo. Redissolve the residue in a 4:1 mixture of Methanol:Water.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Hydrolysis: Stir the mixture at room temperature for 2–4 hours. The highly reactive sulfonyl imidazolide bond will selectively hydrolyze, while the target sulfonamide remains intact[6],[7].

  • Validation: Confirm the disappearance of the dimer mass (M + SM - HCl) via LC-MS.

  • Isolation: Concentrate to remove methanol, acidify slightly to pH 6 with 1M HCl, and extract the pure mono-sulfonamide with ethyl acetate.

References
  • 4-BROMO-1H-IMIDAZOLE Source: ChemBK URL
  • 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride Source: Benchchem URL
  • 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 Source: Benchchem URL
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug Source: IJARSCT URL
  • Source: PMC (NIH)
  • 5-Bromo-1-benzothiophene-3-sulfonyl chloride Source: Benchchem URL
  • Polypeptide protracting tags comprising a tetrazole moiety Source: Google Patents URL

Sources

Optimization

Technical Support Center: Synthesis of 4-bromo-1H-imidazole-5-sulfonamide

Welcome to the technical support guide for the synthesis of 4-bromo-1H-imidazole-5-sulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, medic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1H-imidazole-5-sulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers, medicinal chemists, and process development professionals. Our focus is to move beyond simple procedural steps and delve into the chemical reasoning behind methodological choices, particularly concerning the critical role of base selection in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical in the synthesis of 4-bromo-1H-imidazole-5-sulfonamide?

Base selection is arguably one of the most influential parameters in this synthesis due to the multiple acidic protons and the reactive nature of the imidazole ring. An inappropriate base can lead to low yields, side product formation, or complete reaction failure.

The key considerations are:

  • Multiple Acidic Sites: The starting material, 1H-imidazole-5-sulfonamide, has two distinct acidic protons: the imidazole ring N-H (pKa ≈ 14.5) and the sulfonamide N-H protons (pKa ≈ 10-11)[1]. The chosen base's strength (pKa of its conjugate acid) will determine which site is deprotonated, thereby dictating the subsequent reaction's course and regioselectivity.

  • Acid Neutralization: Both the initial sulfonylation and the subsequent bromination steps can generate acidic byproducts (e.g., HCl or HBr). A base is required to scavenge these acids, as their accumulation can protonate the imidazole ring, deactivating it towards electrophilic substitution and potentially catalyzing decomposition pathways.

  • Reactivity Modulation: Deprotonation of the imidazole nitrogen significantly increases the electron-donating character of the ring, activating it for electrophilic bromination. However, over-activation can lead to multiple brominations.

  • Side Reaction Prevention: A base that is too nucleophilic (e.g., certain amines) can compete with the imidazole substrate, reacting directly with the electrophilic sulfonylating or brominating agents. Strong, non-nucleophilic bases are often preferred to avoid this complication.

Q2: I'm performing a direct bromination on 1H-imidazole-5-sulfonamide and observing a low yield. Could the base be the issue?

Absolutely. Low yield in the bromination step is a classic problem often traced back to the base. Here’s a troubleshooting framework:

  • Problem: Incomplete Reaction

    • Potential Cause (Base-Related): The base may be too weak to effectively neutralize the HBr generated during the reaction. As HBr accumulates, it protonates the imidazole ring, forming an imidazolium salt. This positively charged species is strongly deactivated towards further electrophilic attack by Br+.

    • Recommended Solution: Switch to a stronger base or ensure at least stoichiometric equivalents are used. For example, if you are using a weak base like sodium acetate, consider a carbonate base like K₂CO₃ or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Problem: Degradation of Starting Material

    • Potential Cause (Base-Related): The base might be too strong or the reaction temperature too high, leading to decomposition. Imidazole rings, while aromatic, can be susceptible to cleavage under harsh basic conditions.

    • Recommended Solution: Reduce the reaction temperature. If using a very strong base like NaH or KOH, consider switching to a milder inorganic base such as potassium carbonate or a hindered organic base like N,N-diisopropylethylamine (DIPEA).

  • Problem: Formation of Multiple Side Products

    • Potential Cause (Base-Related): The base itself may be nucleophilic and could be reacting with your brominating agent (e.g., N-Bromosuccinimide, NBS). This consumes the reagent and complicates purification.

    • Recommended Solution: Utilize a non-nucleophilic base. Sodium hydride (NaH) is an excellent, albeit highly reactive, choice for complete deprotonation without nucleophilic interference[2]. For easier handling, potassium carbonate is a practical alternative.

Q3: How does the choice of base influence the regioselectivity of bromination? I'm getting isomers.

Regioselectivity is a function of the directing effects of the existing substituents and the reaction conditions. The sulfonamide group at C5 is a meta-director and deactivating. However, in the context of the highly reactive imidazole ring, its influence can be complex.

  • Deprotonation Site: The key role of the base here is to deprotonate the N1-proton. This converts the imidazole into an imidazolide anion, which is a powerful electron-donating system. This strong activation overcomes the deactivating effect of the sulfonamide group and directs the electrophile (Br+) primarily to the C4 and C2 positions.

  • Steric Hindrance: A bulky base (e.g., DIPEA) or a cation that coordinates strongly (e.g., Li+) can sterically block one of the reactive sites, potentially favoring bromination at the less hindered position. While C2 and C4 are electronically favorable, a bulky base-substrate complex might favor substitution at C4.

  • Controlling Over-Bromination: The primary challenge with a highly activated ring is preventing di- or tri-bromination[3]. The base is crucial here. Using a weaker base like sodium acetate in acetic acid can buffer the system, keeping the concentration of the highly reactive imidazolide anion low and moderating the reaction to favor mono-bromination[4][5].

Q4: Can you recommend a starting point for base selection for the key synthetic steps?

Certainly. A logical synthetic approach involves two main transformations: N-sulfonylation of the imidazole ring followed by bromination. The optimal base will differ for each step.

  • Step 1: Sulfonylation (e.g., Imidazole reacting with SO₂Cl₂ or a protected equivalent)

    • Objective: To form the sulfonamide without reacting at the imidazole nitrogen. This is often challenging. A more common route involves starting with a pre-formed imidazole-5-sulfonic acid or its derivative.

    • If forming a sulfonamide from an amine: The reaction of a sulfonyl chloride with an amine typically requires a base like pyridine or triethylamine to neutralize the HCl byproduct[6].

  • Step 2: Bromination of 1H-imidazole-5-sulfonamide

    • Objective: Selective mono-bromination at the C4 position.

    • Recommended Base: Potassium carbonate (K₂CO₃). It is strong enough to facilitate the reaction by neutralizing HBr but generally mild enough to prevent significant substrate degradation.

    • Alternative for Higher Reactivity: Sodium hydride (NaH). This will fully deprotonate the imidazole, creating a highly reactive substrate. This approach requires anhydrous conditions and careful temperature control to avoid over-bromination.

Troubleshooting Guide: Base Selection

Problem ObservedPotential CauseRecommended Solution(s)
Low or No Product Formation Insufficient Basicity: Base is too weak (e.g., NaHCO₃) to deprotonate the imidazole N-H or neutralize the acid byproduct effectively.Switch to a stronger base like K₂CO₃, Cs₂CO₃, or an organic base such as DBU.
Base is Insoluble: The chosen base (e.g., K₂CO₃) has poor solubility in the reaction solvent (e.g., THF, DCM).Add a phase-transfer catalyst (e.g., 18-crown-6) or switch to a more polar aprotic solvent like DMF or DMSO. Alternatively, use a soluble organic base like triethylamine or DIPEA.
Multiple Brominated Products Over-activation of Imidazole Ring: The base is too strong (e.g., NaH) or used in large excess, leading to a high concentration of the highly reactive imidazolide anion.Use a weaker base (e.g., NaOAc) to moderate reactivity[4][5]. Alternatively, perform the reaction at a lower temperature (-20 °C to 0 °C) and add the brominating agent slowly.
Formation of Polar Byproduct (Sulfonic Acid) Hydrolysis of Sulfonylating Agent: Presence of water in the reaction. Some bases (e.g., NaOH, KOH) are hygroscopic or used in aqueous solutions.Use an anhydrous base (e.g., K₂CO₃, NaH) and anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar)[6].
Base Reacts with Reagent Nucleophilic Base: The base (e.g., pyridine, triethylamine) is reacting directly with the electrophilic brominating agent (NBS) or sulfonyl chloride.Use a non-nucleophilic base. For moderate conditions, use K₂CO₃. For strongly basic conditions, use NaH or a hindered base like DBU or Proton-Sponge™.

Visualizing the Process

Base Selection Logic

start Start: Select Base for Bromination q1 Is the reaction yield low? start->q1 q2 Are multiple brominated products observed? q1->q2 No sol1 Action: Use a stronger base (e.g., K₂CO₃, DBU) Rationale: Ensure complete acid neutralization and substrate activation. q1->sol1 Yes q3 Is the starting material degrading? q2->q3 No sol2 Action: Use a weaker base (e.g., NaOAc) OR lower the reaction temperature. Rationale: Reduce concentration of highly reactive imidazolide anion. q2->sol2 Yes sol3 Action: Use a milder base (e.g., K₂CO₃ instead of NaH) OR run at lower temperature. Rationale: Minimize base-induced decomposition pathways. q3->sol3 Yes end Optimized Reaction q3->end No sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting base selection in bromination.

General Reaction Pathway

sub 1H-imidazole-5-sulfonamide anion Imidazolide Anion (Activated Intermediate) sub->anion Deprotonation base Base (e.g., K₂CO₃) base->anion product 4-bromo-1H-imidazole-5-sulfonamide anion->product Electrophilic Attack bromine Brominating Agent (e.g., NBS) bromine->product

Caption: Role of the base in activating the substrate for bromination.

Protocol: Bromination of 1H-imidazole-5-sulfonamide

This is a representative protocol based on established chemical principles. Optimization may be required for specific substrates and scales.

Materials:

  • 1H-imidazole-5-sulfonamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add 1H-imidazole-5-sulfonamide and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension at room temperature for 30 minutes. The formation of the imidazolide salt may not be fully soluble, resulting in a slurry.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly. Rationale: Slow addition helps control the reaction exotherm and minimizes the formation of di-brominated byproducts.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding it to a beaker of ice water.

    • The crude product may precipitate. If so, collect it by vacuum filtration.

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-bromo-1H-imidazole-5-sulfonamide.

References

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
  • Al-Masoudi, N. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(10), 11956-11969. Available at: [Link]

  • Imidazole - Wikipedia. Available at: [Link]

  • pKa of imidazoles - organic chemistry. (2017, August 11). Chemistry Stack Exchange. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4694. Available at: [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (2025, November 20). MDPI. Available at: [Link]

Sources

Troubleshooting

Improving the yield of "4-bromo-1H-imidazole-5-sulfonamide" synthesis

An In-Depth Guide to the Synthesis of 4-bromo-1H-imidazole-5-sulfonamide: Troubleshooting and FAQs Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the path to synthesizing no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-bromo-1H-imidazole-5-sulfonamide: Troubleshooting and FAQs

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the path to synthesizing novel compounds is often fraught with challenges, from stubborn reactions to perplexing impurities. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for the synthesis of 4-bromo-1H-imidazole-5-sulfonamide (CAS No. 34238-24-9). We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your yield.

The synthesis of this molecule, while not extensively documented in a single procedure, can be logically approached through a multi-step pathway. The core of this process involves two key transformations: the bromination of the imidazole ring and the formation of the sulfonamide group. The most validated route proceeds through the formation of a sulfonic acid intermediate, which is then converted to the final product.[1]

Proposed Synthetic Pathway

The synthesis is best approached in four distinct stages, starting from a commercially available imidazole precursor. Each stage presents unique challenges and opportunities for optimization.

Synthetic_Pathway A 1H-imidazole-5-sulfonic acid B 4-bromo-1H-imidazole-5-sulfonic acid A->B Step 1: Bromination (e.g., NBS, MeCN) C 4-bromo-1H-imidazole-5-sulfonyl chloride B->C Step 2: Chlorination (e.g., PCl5 or SOCl2) D 4-bromo-1H-imidazole-5-sulfonamide C->D Step 3: Amination (e.g., aq. NH3)

Caption: Proposed synthetic route for 4-bromo-1H-imidazole-5-sulfonamide.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Step 1: Bromination

Question: My bromination reaction resulted in a very low yield of the desired mono-brominated product and multiple spots on my TLC plate. What went wrong?

Answer: This is a classic challenge when halogenating electron-rich heterocycles like imidazole. The primary culprits are over-bromination and incorrect reaction conditions.

  • Causality (The "Why"): The imidazole ring is highly activated towards electrophilic substitution.[2] The introduction of one bromine atom does not sufficiently deactivate the ring to prevent further reaction. Using a powerful brominating agent like elemental bromine (Br₂) can lead to a rapid, difficult-to-control reaction, producing a mixture of di- and even tri-brominated imidazoles.[3][4]

  • Troubleshooting & Solutions:

    • Choice of Brominating Agent: Switch from elemental bromine to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which favors mono-bromination.[5]

    • Stoichiometry Control: Carefully control the stoichiometry. Use precisely 1.0 to 1.1 equivalents of your brominating agent. An excess will inevitably lead to over-bromination.[4]

    • Temperature Management: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This helps to moderate the reaction rate.

    • Solvent Choice: Acetonitrile (MeCN) or Tetrahydrofuran (THF) are excellent solvent choices. Protic solvents like acetic acid can sometimes be used but may require a base like sodium acetate to buffer the reaction.[3][6]

Data Comparison: Brominating Agents

Brominating AgentTypical ConditionsProsCons
**Elemental Bromine (Br₂) **Acetic Acid, NaOAcInexpensive, readily availableDifficult to control, high risk of over-bromination[6]
N-Bromosuccinimide (NBS) MeCN or DMF, 0°C to RTMilder, higher selectivity for mono-bromination[5]More expensive, requires careful handling
Step 2 & 3: Sulfonyl Chloride Formation and Amination

Question: After reacting my 4-bromo-1H-imidazole-5-sulfonic acid with a chlorinating agent (like PCl₅ or SOCl₂), the subsequent reaction with ammonia gives a very poor yield of the sulfonamide. What is the likely point of failure?

Answer: The issue most likely lies with the stability and handling of the intermediate sulfonyl chloride. This intermediate is highly reactive and susceptible to degradation, primarily through hydrolysis.

  • Causality (The "Why"): Sulfonyl chlorides are extremely sensitive to moisture.[7] Any water present in your solvents, glassware, or even the ammonia solution will rapidly hydrolyze the sulfonyl chloride back to the unreactive sulfonic acid.[7] This is the most common failure mode in sulfonamide synthesis.

  • Troubleshooting & Solutions:

    • Anhydrous Conditions are Critical: Ensure all glassware is oven-dried before use. Use anhydrous solvents for the chlorination step. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Isolate or Use In Situ?: While isolating the sulfonyl chloride is possible, it can be challenging due to its instability. A more robust method is to generate the sulfonyl chloride and use it immediately in situ for the next step. After the chlorination reaction is complete (monitored by TLC or the cessation of HCl gas evolution), carefully quench the excess chlorinating agent and then add the ammonia source directly to the same reaction vessel.

    • Temperature Control During Amination: The amination reaction is typically exothermic. Add the sulfonyl chloride solution (or add the ammonia to the crude sulfonyl chloride mixture) dropwise at a low temperature (0 °C) to prevent side reactions.[7]

Troubleshooting_Sulfonamide Start Low Yield of Sulfonamide CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckTemp Was amination temperature controlled (0 °C)? CheckMoisture->CheckTemp Yes Hydrolysis Primary Cause: Hydrolysis of Sulfonyl Chloride CheckMoisture->Hydrolysis No CheckPurity Was sulfonic acid starting material pure? CheckTemp->CheckPurity Yes SideReaction Possible Cause: Side reactions from overheating CheckTemp->SideReaction No ImpureSM Possible Cause: Impurities inhibiting chlorination CheckPurity->ImpureSM No Solution1 Solution: Oven-dry all glassware, use anhydrous solvents, run under N2. Hydrolysis->Solution1 Solution2 Solution: Add ammonia source dropwise at 0 °C. SideReaction->Solution2 Solution3 Solution: Recrystallize sulfonic acid before use. ImpureSM->Solution3

Caption: Troubleshooting logic for low sulfonamide yield.

Frequently Asked Questions (FAQs)

Q1: How can I purify the final 4-bromo-1H-imidazole-5-sulfonamide product?

A1: Purification can typically be achieved through recrystallization or silica gel column chromatography.[4]

  • Recrystallization: The choice of solvent is critical. You are looking for a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature.[4] Good starting points for sulfonamides include ethanol/water or isopropanol/water mixtures.[8]

  • Column Chromatography: If recrystallization fails to remove impurities, column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[4] Monitor fractions by TLC to isolate the pure product.

Q2: What are the best analytical methods to confirm the identity and purity of my final product?

A2: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. You should see a characteristic singlet for the C2-H proton on the imidazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound (226.05 g/mol ). Look for the characteristic isotopic pattern of a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.[9][10] A pure compound should show a single major peak. An area percentage of ≥98% is typically considered high purity.[9]

Q3: What are the key safety precautions when running this synthesis?

A3: Several reagents in this synthesis require careful handling.

  • Brominating Agents (NBS/Br₂): Both are toxic and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinating Agents (PCl₅/SOCl₂): These reagents react violently with water and are highly corrosive. They release HCl gas upon reaction. Always handle them in a fume hood with appropriate PPE.

  • Storage: Bromo-imidazole derivatives can be sensitive to light and heat.[11] Store the final compound and key intermediates in a cool, dark, and dry place.[12]

Experimental Protocol: Synthesis of 4-bromo-1H-imidazole-5-sulfonamide

This protocol is a representative synthesis derived from established procedures for analogous reactions. Researchers should perform their own optimization.

Step 1: Synthesis of 4-bromo-1H-imidazole-5-sulfonic acid

  • To a solution of 1H-imidazole-5-sulfonic acid (1.0 eq) in acetonitrile (10 mL per gram of starting material) at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or carried forward to the next step if sufficiently pure.

Step 2 & 3: Synthesis of 4-bromo-1H-imidazole-5-sulfonamide

  • Strictly Anhydrous Conditions: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the crude 4-bromo-1H-imidazole-5-sulfonic acid (1.0 eq) in thionyl chloride (SOCl₂) (5.0 eq).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The solid should gradually dissolve as the sulfonyl chloride forms.

  • Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure (ensure the vacuum line is protected with a base trap).

  • Dissolve the crude 4-bromo-1H-imidazole-5-sulfonyl chloride intermediate in anhydrous THF (10 mL per gram of sulfonic acid).

  • In a separate flask, prepare a solution of concentrated aqueous ammonia (e.g., 28-30%) (10 eq) and cool it to 0 °C in an ice bath.

  • Add the THF solution of the sulfonyl chloride dropwise to the cold, stirred ammonia solution over 30 minutes. A white precipitate should form.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the crude 4-bromo-1H-imidazole-5-sulfonamide. Further purification can be performed as described in the FAQ section.

References

  • How to prepare and apply 4-Bromo-1H-imidazole? - FAQ - Guidechem. (2022, September 21).
  • Younis, B. G. M., Tolan, E. S., Mohamed, A. A., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4686. Available from: [Link]

  • Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. (2025). ChemMedChem, 20(16), e202500260. Available from: [Link]

  • Technical Support Center: Purification of Brominated Imidazole Compounds. (2025).
  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (n.d.). Retrieved from Google Patents.
  • A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. (2025).
  • Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)-1H-imidazole: A Comparative Guide. (2025).
  • Discovery of Benzo[d]imidazole-6-sulfonamides as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain. (n.d.).
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025).
  • Imidazole synthesis. (n.d.). Retrieved from Organic Chemistry Portal website. Available from: [Link]

  • A Rapid and Simple Method for Multi-Residue Sulfonamide Analysis in Poultry Meat. (2026, February 28). Journal of Health and Wellness in Clinical Research.
  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). Molecules, 26(22), 6944. Available from: [Link]

  • Preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage. (n.d.).
  • Optimization of the Bromination Reaction. (n.d.).
  • Barlin, G. B. (1984). Studies of heterocyclic compounds. 8. The synthesis and some reactions of 4-bromoimidazole-5-sulfonyl derivatives. Australian Journal of Chemistry, 37(5), 1065-1072. Available from: [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.).
  • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. (2023, October 18). SynOpen, 7, 496-500. Available from: [Link]

  • US2777844A - Sulfonamide purification process. (n.d.). Retrieved from Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.).
  • 1H-Imidazole, 4-bromo-. (n.d.). Retrieved from PubChem. Available from: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (n.d.).
  • Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • 4-Bromo-1H-imidazole for critical molecular building block. (n.d.).
  • 4-BROMO-1-METHYL-1H-IMIDAZOLE SDS, 25676-75-9 Safety Data Sheets. (n.d.).
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.).
  • Sulfonamide synthesis by aminosulfonylation. (n.d.).

Sources

Optimization

Work-up procedures for "4-bromo-1H-imidazole-5-sulfonyl chloride" reactions

Technical Support Center: Troubleshooting & Work-Up Guide for 4-Bromo-1H-imidazole-5-sulfonyl Chloride Reactions As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of prod...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Work-Up Guide for 4-Bromo-1H-imidazole-5-sulfonyl Chloride Reactions

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of products derived from 4-bromo-1H-imidazole-5-sulfonyl chloride (CAS: 99903-04-5). This reagent is a highly versatile electrophile used to construct complex sulfonamides and heterocyclic scaffolds. However, work-up procedures for this compound cannot be treated as generic liquid-liquid extractions. The structural features of this molecule dictate a highly specific physicochemical behavior that requires precise control over pH, temperature, and solvent partitioning.

Part 1: Mechanistic Causality in Work-Up Design

To master the work-up of this reagent, you must understand the causality behind its reactivity:

  • Amphoteric Sensitivity & pH-Dependent Partitioning: The imidazole ring possesses both a basic pyridine-like nitrogen and an acidic pyrrole-like N-H. However, the strong electron-withdrawing effects of the C4-bromine and C5-sulfonyl groups drastically lower the pKa of the N-H bond. Using strong bases (e.g., NaOH) during the work-up will deprotonate the product, forming a water-soluble salt and causing your target molecule to be lost in the aqueous waste stream[1].

  • Hydrolytic Instability: Unreacted sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze to sulfonic acids if exposed to heat[2]. While intentional hydrolysis is used to quench excess reagent, premature exposure or excessive heat during the extraction phase will degrade your synthesized product[2].

  • Solvent Entrapment: Chlorinated solvents (like Dichloromethane, DCM) often fail to fully partition water-soluble byproducts and can trap unreacted sulfonyl chlorides, leading to intractable oily residues rather than crystalline solids[3].

Part 2: Self-Validating Work-Up Protocol

This standardized methodology is designed to isolate the target imidazole sulfonamide while purging unreacted sulfonyl chloride and amine bases (e.g., pyridine, triethylamine)[4]. Every step includes a self-validation check to ensure the system is functioning as intended.

Step 1: Controlled Quenching

  • Causality: Halts the reaction and hydrolyzes the excess electrophile without ionizing the target product.

  • Action: Cool the reaction mixture to 0 °C using an ice bath[2]. Slowly add an equal volume of saturated aqueous NH₄Cl while stirring vigorously to maximize interfacial contact[1].

  • Self-Validation Check: Dip a pH indicator strip into the aqueous phase. It must read between pH 5 and 6. If it is >7, the product will ionize; adjust dropwise with 1M HCl.

Step 2: Solvent Exchange & Extraction

  • Causality: Overcomes emulsion formation and poor partitioning inherent to chlorinated solvents.

  • Action: If the reaction was run in DCM, concentrate the mixture slightly in vacuo and dilute with Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[3]. Transfer to a separatory funnel, shake vigorously, and separate the layers.

  • Self-Validation Check: Spot the aqueous layer on a TLC plate (elute with 10% MeOH/DCM). Visualize under UV (254 nm). If a strong UV-active spot remains at the baseline, your product is trapped as a salt. Re-verify the pH and back-extract with fresh EtOAc.

Step 3: Sequential Washing

  • Causality: Systematically removes specific basic and acidic impurities.

  • Action:

    • Wash the organic layer with 1M HCl (1x) to protonate and remove residual amine bases[4].

    • Wash with saturated NaHCO₃ (1x) to purge any remaining water-soluble sulfonic acid byproducts[1].

    • Wash with Brine (1x) to pre-dry the organic layer and break any micro-emulsions.

Step 4: Drying and Isolation

  • Causality: Removes trace water and lipophilic impurities to induce crystallization.

  • Action: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4]. Wash the resulting solid residue with cold, anhydrous DCM to remove trace lipophilic impurities[5].

Part 3: Workflow Visualization

WorkupWorkflow Reaction Crude Reaction Mixture (Sulfonamide, Base, Unreacted SO₂Cl) Quench Quench Step (Ice-cold NH₄Cl or mild NaHCO₃) Reaction->Quench Extraction Liquid-Liquid Extraction (Add EtOAc or 2-MeTHF) Quench->Extraction OrgLayer Organic Phase (Target Imidazole Sulfonamide) Extraction->OrgLayer Top Layer AqLayer Aqueous Phase (Salts, Sulfonic Acid Byproducts) Extraction->AqLayer Bottom Layer (Discard) Wash1 Acidic Wash (1M HCl) (Removes Amine Bases like Pyridine) OrgLayer->Wash1 Wash2 Brine Wash & Dry (MgSO₄) (Removes Residual Water) Wash1->Wash2 Concentrate Concentration in Vacuo (Yields Crude Solid/Oil) Wash2->Concentrate

Optimized work-up workflow for 4-bromo-1H-imidazole-5-sulfonyl chloride reactions.

Part 4: Quantitative Data – Quench Optimization & Phase Partitioning

The choice of quenching reagent directly impacts the ionization state of the imidazole ring, which quantitatively dictates your product recovery.

Quenching ReagentTarget Aqueous pHImidazole Ionization StateEstimated Product Recovery (%)Rationale / Causality
1M NaOH > 12Deprotonated (Anion)< 20%Target product partitions into the aqueous layer due to N-H deprotonation.
Sat. NaHCO₃ 8 - 9Neutral / Partial Anion60 - 75%Mildly basic; hydrolyzes unreacted SO₂Cl but risks partial product loss[1].
Sat. NH₄Cl 5 - 6Neutral85 - 95%Optimal. Keeps the imidazole core neutral while neutralizing amine bases.
1M HCl < 2Protonated (Cation)40 - 50%Protonates the basic imidazole nitrogen, pulling product into the aqueous phase.

Part 5: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous work-up isn't completely removing the unreacted 4-bromo-1H-imidazole-5-sulfonyl chloride. What could be wrong? A1: Aryl and heteroaryl sulfonyl chlorides possess surprising hydrolytic stability, especially in biphasic systems with chlorinated solvents[1][3].

  • Troubleshooting: Increase stirring time and intensity during the quench[1]. If the problem persists, use a "nucleophilic quench" by adding a few drops of a primary amine (e.g., ethanolamine) or an amine-based scavenger resin. This rapidly converts the unreacted electrophile into a highly polar sulfonamide that easily washes out into the aqueous layer[1].

Q2: My overall yield is significantly lower than expected, and an intractable emulsion formed during extraction. How do I fix this? A2: Low yields are frequently caused by product hydrolysis during prolonged aqueous workups[2]. The emulsion is caused by the amphiphilic nature of the imidazole core.

  • Troubleshooting: Keep the work-up temperature strictly below 10 °C[2]. To break the emulsion, add a generous amount of brine (saturated NaCl) to increase the ionic strength of the aqueous phase, or filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts[2].

Q3: I isolated a stubborn oil instead of a solid powder. How do I induce crystallization? A3: Imidazole derivatives often trap chlorinated solvents within their matrix, preventing crystallization[3].

  • Troubleshooting: Avoid evaporating directly from DCM. Perform a solvent swap by adding a non-polar anti-solvent (like hexane or heptane) to your concentrated EtOAc solution. Triturate the mixture until a precipitate forms, allow it to stand at room temperature, and then collect the crystals by filtration[4].

References

  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros - Reddit. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4-bromo-1H-imidazole-5-sulfonyl chloride in Protic Solvents

Welcome to the technical support center for 4-bromo-1H-imidazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-bromo-1H-imidazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues encountered when working with this reactive molecule, particularly in protic solvents.

Introduction

4-bromo-1H-imidazole-5-sulfonyl chloride is a valuable reagent in medicinal chemistry and drug discovery, primarily utilized for the synthesis of sulfonamides.[1] However, its utility is intrinsically linked to its high reactivity, which also presents significant stability challenges, especially in the presence of protic solvents such as water, alcohols, and primary or secondary amines. This guide provides a comprehensive overview of these stability issues, their underlying chemical principles, and practical solutions to mitigate degradation and ensure successful experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 4-bromo-1H-imidazole-5-sulfonyl chloride.

Issue 1: Low or No Yield of the Desired Sulfonamide Product

Question: I am reacting 4-bromo-1H-imidazole-5-sulfonyl chloride with a primary amine in methanol, but I am getting a very low yield of my target sulfonamide. What is going wrong?

Answer: The most probable cause for the low yield is the competitive reaction of the sulfonyl chloride with your solvent, methanol (a protic solvent). This process, known as solvolysis, leads to the formation of an undesired methyl sulfonate ester and hydrochloric acid, consuming your starting material.[2][3]

Causality: The Mechanism of Solvolysis

Sulfonyl chlorides react with alcohols through a concerted SN2 mechanism.[4][5] The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6][7]

G reagents 4-Bromo-1H-imidazole-5-sulfonyl chloride + R-OH (Protic Solvent) transition_state Transition State reagents->transition_state Nucleophilic Attack (SN2 Mechanism) products 4-Bromo-1H-imidazole-5-sulfonate Ester + HCl transition_state->products Chloride Departure caption Figure 1. Solvolysis of 4-bromo-1H-imidazole-5-sulfonyl chloride.

Troubleshooting Steps:

  • Solvent Selection: Switch to an anhydrous aprotic solvent. Recommended solvents include dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). Ensure your chosen solvent is rigorously dried before use.[8]

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from hydrolyzing the sulfonyl chloride.[8]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of potential side reactions and decomposition.[8]

  • Order of Addition: Add the sulfonyl chloride solution dropwise to the solution of your amine and a non-nucleophilic base (like triethylamine or pyridine) in the aprotic solvent. The base will neutralize the HCl generated during the reaction.[7]

Issue 2: Appearance of an Unexpected, More Polar Byproduct on TLC/LC-MS

Question: I've noticed a new, highly polar spot on my TLC plate that stains with an acid-base indicator. My LC-MS analysis shows a mass corresponding to the sulfonic acid derivative of my starting material. What is this byproduct and how can I avoid it?

Answer: This byproduct is 4-bromo-1H-imidazole-5-sulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride.[8] This is a very common issue, as sulfonyl chlorides are highly susceptible to reaction with even trace amounts of water.[9][10]

Causality: The Hydrolysis Pathway

Similar to solvolysis with alcohols, the reaction with water is a nucleophilic attack by the water molecule on the sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and HCl.

G sulfonyl_chloride 4-Bromo-1H-imidazole-5-sulfonyl chloride sulfonic_acid 4-Bromo-1H-imidazole-5-sulfonic acid + HCl sulfonyl_chloride->sulfonic_acid Hydrolysis water H₂O (Trace Moisture) caption Figure 2. Hydrolysis of the sulfonyl chloride.

Preventative Measures:

  • Dry Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas or in a desiccator before use.[8]

  • Anhydrous Reagents: Use anhydrous grade solvents and ensure all other reagents are free from water.[8]

  • Careful Work-up: If an aqueous work-up is unavoidable, perform it quickly with cold water or brine and immediately extract your product into an organic solvent to minimize contact time with the aqueous phase.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-bromo-1H-imidazole-5-sulfonyl chloride?

A1: To ensure its long-term stability, 4-bromo-1H-imidazole-5-sulfonyl chloride should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place.[11][12] Refrigeration (2-8 °C) is recommended.[13][14] Protect the compound from light, as photolytic decomposition can also occur.[8]

Q2: Can I use protic solvents like ethanol or isopropanol for my reaction?

A2: It is strongly discouraged. As with methanol, other protic solvents will react with the sulfonyl chloride to form the corresponding sulfonate esters, leading to reduced yields of your desired product.[2][3]

Q3: Are there any stabilizers I can add to my solution of 4-bromo-1H-imidazole-5-sulfonyl chloride in a protic solvent?

A3: While some patents suggest the use of stabilizers like bicyclic terpenes for aliphatic sulfonyl chlorides, their effectiveness for a heteroaromatic sulfonyl chloride like this compound in a protic solvent is not documented and is unlikely to prevent solvolysis.[15][16] The most effective strategy is to avoid protic solvents altogether.

Q4: How can I monitor the stability of 4-bromo-1H-imidazole-5-sulfonyl chloride in my specific reaction conditions?

A4: You can perform a simple stability study. Prepare a solution of the sulfonyl chloride in your chosen solvent system and monitor its purity over time using an appropriate analytical technique like HPLC or ¹H NMR. This will give you an empirical understanding of its degradation rate under your experimental conditions.

Experimental Protocols

Protocol 1: Recommended Procedure for the Synthesis of a Sulfonamide

This protocol minimizes the degradation of 4-bromo-1H-imidazole-5-sulfonyl chloride.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen.

  • Reagent Preparation:

    • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve 4-bromo-1H-imidazole-5-sulfonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction Execution:

    • Cool the amine solution to 0 °C using an ice bath.

    • Slowly add the sulfonyl chloride solution to the stirred amine solution dropwise over 15-30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with the addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Assessing the Stability of 4-bromo-1H-imidazole-5-sulfonyl chloride in a Protic Solvent
  • Solution Preparation: Prepare a stock solution of 4-bromo-1H-imidazole-5-sulfonyl chloride (e.g., 10 mg/mL) in the protic solvent of interest (e.g., methanol). Also, prepare a control solution in a dry aprotic solvent like acetonitrile.

  • Time Points: Aliquot the solutions into several vials for analysis at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Storage: Store the vials at a constant temperature (e.g., room temperature) and protect them from light.

  • Analysis: At each time point, analyze an aliquot by HPLC, monitoring the peak area of the 4-bromo-1H-imidazole-5-sulfonyl chloride.

  • Data Interpretation: Plot the percentage of the remaining sulfonyl chloride against time to determine its stability profile in the tested solvent.

Quantitative Data Summary

Protic SolventRelative Reactivity with Sulfonyl ChloridesExpected Stability of 4-bromo-1H-imidazole-5-sulfonyl chloride
WaterHighVery Low (rapid hydrolysis)
MethanolModerate to HighLow (rapid formation of methyl sulfonate)
EthanolModerateLow (formation of ethyl sulfonate)
IsopropanolLowerModerate (slower solvolysis due to steric hindrance)
tert-ButanolVery LowHigher (significant steric hindrance)

This table provides a qualitative guide. Actual stability should be determined experimentally.

References

  • Vaia. (n.d.). Alcohols react with sulfonyl chlorides to give alkyl sulfonates.
  • Kee, T. W., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1153–1167. [Link]

  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Filo. (2023, November 3). Alcohols react with sulfonyl chlorides to give alkyl sulfonates.
  • Benchchem. (n.d.). Technical Support Center: Stabilizing Sulfuryl Chloride During Storage.
  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols.
  • Kee, T. W., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed, 13(5), 1153–1167. [Link]

  • Common Chemistry. (n.d.). Alcohol to Chloride - Common Conditions.
  • University of Washington. (n.d.). Standard Operating Procedure: Imidazole.
  • Google Patents. (n.d.). US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3129–3142. [Link]

  • Apollo Scientific. (n.d.). 1H-Imidazole-1-sulphonyl azide hydrochloride.
  • Santa Cruz Biotechnology. (2016, December 8). 1H-Imidazole-1-sulfonyl azide hydrochloride Safety Data Sheet.
  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET 1H-IMIDAZOLE-1-SULFONYL AZIDE HYDROCHLORIDE.
  • ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET 1,1'-Sulphonylbis-1H-imidazole.
  • Guidechem. (2022, September 21). How to prepare and apply 4-Bromo-1H-imidazole? - FAQ.
  • Benchchem. (2025, December). Preventing decomposition of sulfonyl chloride during reaction.
  • Benchchem. (2025). Preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage.
  • ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.
  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Benchchem. (n.d.). A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applications.
  • Thoreauchem. (n.d.). 4-bromo-1H-imidazole-5-sulfonyl chloride-99903-04-5. Retrieved from [Link]

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC. Retrieved from [Link]

  • Chemical Reviews. (2015). Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications. Retrieved from [Link]

  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health. (n.d.). 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem. Retrieved from [Link]

  • MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • KU ScholarWorks. (2008, May 19). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-1H-imidazole-5-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing. Because imidazoles are electronically unique—acting as both nucleophiles and highly activated nucleofuges—standard sulfonylation protocols often result in low conversion or complete reaction failure.

This guide bypasses problematic halogen-metal exchange routes (which suffer from competing C2-deprotonation) in favor of a robust, field-proven direct sulfonation pathway ()[1].

Mechanistic Pathway & Workflow

SynthesisWorkflow A 4-bromo-1H-imidazole B 4-bromo-1H-imidazole -5-sulfonic acid A->B Oleum (H2SO4/SO3) 160 °C C 4-bromo-1H-imidazole -5-sulfonyl chloride B->C PCl5, POCl3 Reflux D 4-bromo-1H-imidazole -5-sulfonamide C->D NH4OH (aq) 0 °C to RT

Synthetic workflow for 4-bromo-1H-imidazole-5-sulfonamide via direct sulfonation.

Targeted Troubleshooting & FAQs

Q1: Why is the conversion of 4-bromo-1H-imidazole to the sulfonic acid stalling at ~50% despite extended heating? A: Imidazoles are strongly deactivated in acidic media. The protonation of the N3 nitrogen forms an electron-withdrawing imidazolium cation, which severely hinders Electrophilic Aromatic Substitution (SEAr). Standard concentrated sulfuric acid is insufficient. You must use fuming sulfuric acid (oleum, 20-30% SO3) and maintain a minimum temperature of 160 °C. If your reaction vessel is not properly sealed, SO3 gas will escape, dropping the effective electrophile concentration and halting conversion.

Q2: During the chlorination step with PCl5/POCl3, I recover a gummy polymeric residue instead of the sulfonyl chloride. What causes this? A: The intermediate 4-bromo-1H-imidazole-5-sulfonic acid is a highly polar zwitterion, making it completely insoluble in POCl3 alone. If insufficient PCl5 is used, or if the reaction is not brought to a full reflux (105 °C), the solid sulfonic acid fails to form the highly reactive phosphonium intermediate. This results in incomplete chlorination and the formation of unreactive sulfonic anhydrides (the "gummy residue").

Q3: My amidation step yields mostly the starting sulfonic acid instead of the target sulfonamide. How do I prevent hydrolysis? A: Imidazoles act as highly activated nucleofuges (leaving groups). As demonstrated in chemoproteomic studies on[2], the electron-withdrawing bromine atom further increases the electrophilicity of the sulfur center. Consequently, 4-bromoimidazole-5-sulfonyl chloride is exceptionally prone to rapid hydrolysis by water. When using aqueous ammonium hydroxide (NH4OH), you must use a massive excess (10–20 equivalents) and maintain the temperature strictly at 0 °C during addition so that the rate of amidation outcompetes hydrolysis.

Q4: How do I efficiently separate the final 4-bromo-1H-imidazole-5-sulfonamide from inorganic salts during workup? A: The final sulfonamide is amphoteric and will co-precipitate with ammonium chloride or phosphate salts if the pH is incorrect. You must carefully adjust the aqueous mixture to the molecule's isoelectric point (pH 5.5–6.0) to maximize organic precipitation. Wash the resulting filter cake thoroughly with ice-cold water to dissolve away the highly soluble inorganic salts before recrystallization.

Self-Validating Experimental Protocol

This methodology incorporates built-in In-Process Controls (IPCs) to ensure each step is functioning as intended before proceeding.

Step 1: Electrophilic Sulfonation
  • Causality: Overcoming the deactivation of the imidazolium ion requires extreme electrophilic driving force.

  • Procedure: Slowly add 4-bromo-1H-imidazole (1.0 eq) to 30% Oleum (5 volumes) in a heavy-walled, sealed pressure tube. Heat the mixture to 160 °C for 12 hours.

  • Self-Validation: The initial heterogeneous suspension will transition into a homogeneous dark amber solution as the reaction reaches completion.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. A white to off-white precipitate of the zwitterionic sulfonic acid will form immediately. Filter and dry thoroughly under high vacuum.

Step 2: Chlorination
  • Causality: PCl5 is required to break the zwitterionic network and drive the formation of the sulfonyl chloride.

  • Procedure: Suspend the dry sulfonic acid (1.0 eq) in POCl3 (10 volumes). Add PCl5 (1.5 eq) in portions. Attach a reflux condenser with an acid scrubber and heat to 105 °C for 4–6 hours.

  • Self-Validation: Monitor the scrubber bubbler. The cessation of HCl gas evolution indicates the complete consumption of the sulfonic acid. Visually, the suspension will clear into a dark, homogeneous solution.

  • Workup: Distill off excess POCl3 under reduced pressure. The resulting crude 4-bromoimidazole-5-sulfonyl chloride is highly moisture-sensitive and must be used in the next step within 1 hour.

Step 3: Amidation
  • Causality: Rapid nucleophilic attack by NH3 must outpace the competitive hydrolysis driven by the highly nucleofugic imidazole ring.

  • Procedure: Dissolve the crude sulfonyl chloride in a minimal amount of anhydrous THF. Add this solution dropwise to a vigorously stirred solution of 28% NH4OH (aq) (20 eq) chilled to 0 °C.

  • Self-Validation: The addition will produce an immediate, dense white precipitate (the sulfonamide). LC-MS of the slurry will confirm the target mass (M+H = 226.0)[3].

  • Workup: Adjust the pH to 5.5–6.0 using 1M HCl. Filter the solid, wash with ice-cold water (3 x 10 mL), and recrystallize from aqueous ethanol to yield pure 4-bromo-1H-imidazole-5-sulfonamide.

Yield Optimization Matrix

Use this quantitative data summary to diagnose and correct yield drops during scale-up.

Reaction StepTarget YieldObserved IssueQuantitative MetricRoot CauseCorrective Action
Sulfonation 75–85%Low conversion< 50% isolated yieldInsufficient SO3 concentrationUse fresh 30% Oleum; ensure a completely sealed system at 160 °C.
Chlorination 65–75%Gummy residue> 20% mass unaccountedIncomplete zwitterion conversionIncrease PCl5 to 1.5 eq; reflux strictly until HCl evolution stops.
Amidation 70–80%High sulfonic acidLC-MS shows >15% hydrolysisCompeting water nucleophilicityIncrease NH4OH to 20 eq; maintain T < 5 °C during addition.
Isolation > 90%Poor recoveryHigh salt content in ash testCo-precipitation with inorganicsAdjust pH exactly to 5.5–6.0; wash filter cake with ice-cold water.

References

  • Kropf, H.; Woehrle, F. "Studies of heterocyclic compounds. 8. The synthesis and some reactions of 4-bromoimidazole-5-sulfonyl derivatives." Journal of Chemical & Engineering Data, ACS Publications, 1988. URL:[Link]

  • "Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles." PMC, National Institutes of Health. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"4-bromo-1H-imidazole-5-sulfonyl chloride" vs. benzenesulfonyl chloride reactivity

Reactivity Profiling: 4-Bromo-1H-imidazole-5-sulfonyl Chloride vs. Benzenesulfonyl Chloride in Sulfonamide Synthesis As drug discovery programs increasingly rely on highly functionalized heterocycles to engage complex bi...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: 4-Bromo-1H-imidazole-5-sulfonyl Chloride vs. Benzenesulfonyl Chloride in Sulfonamide Synthesis

As drug discovery programs increasingly rely on highly functionalized heterocycles to engage complex biological targets, the synthesis of heteroaromatic sulfonamides has become a critical workflow. However, treating complex heteroaromatic electrophiles with the same assumptions as simple carbocyclic reagents often leads to synthetic failure.

This guide provides an in-depth mechanistic and experimental comparison between a standard carbocyclic reagent, benzenesulfonyl chloride (BSC) , and a highly functionalized heteroaromatic counterpart, 4-bromo-1H-imidazole-5-sulfonyl chloride (BISC) .

Mechanistic Causality: The Role of Heteroaromatic Deprotonation

The fundamental difference in reactivity between BSC and BISC lies in their electronic structure and behavior under basic conditions.

Benzenesulfonyl Chloride (BSC): The Predictable Electrophile BSC is the classical reagent used in the Hinsberg test. Lacking any acidic protons, the benzene ring remains electronically neutral across a wide pH range. When reacted with primary or secondary amines, the sulfonyl sulfur acts as a hard electrophile. The reaction proceeds rapidly via a predictable addition-elimination mechanism. Notably, BSC is robust enough that aminolysis outcompetes background hydrolysis even in highly basic aqueous media (e.g., 1.0 mol/L NaOH), yielding sulfonamides in excess of 94%[1].

4-Bromo-1H-imidazole-5-sulfonyl Chloride (BISC): The Deprotonation Trap BISC presents a severe mechanistic challenge. The imidazole ring contains an N-H proton whose acidity is significantly enhanced by the electron-withdrawing C4-bromine and C5-sulfonyl chloride groups. During sulfonamide synthesis, a base is required to neutralize the HCl byproduct. However, under standard basic conditions, the imidazole N-H is rapidly deprotonated[2].

The resulting imidazolide anion strongly delocalizes its negative charge across the ring and into the sulfonyl group. This delocalization drastically reduces the electrophilicity of the sulfur atom, effectively "deactivating" the reagent toward nucleophilic attack by amines. Consequently, reactions stall, regioselectivity is lost, and if any moisture is present, the deactivated intermediate slowly degrades via hydrolysis rather than yielding the desired product[3][4]. To overcome this, chemists must either utilize strictly non-nucleophilic bases under anhydrous conditions or pre-protect the imidazole nitrogen (e.g., with a Boc or methyl group)[2].

MechanisticPathway A 4-Bromo-1H-imidazole- 5-sulfonyl chloride B Strong Base (Excess) A->B High pH D Amine Nucleophile + Mild Base A->D Controlled pH / Anhydrous F Hydrolysis Product (Sulfonic Acid) A->F H2O present C Deprotonated Imidazolide Anion (Deactivated Electrophile) B->C Rapid Deprotonation E Desired Sulfonamide (High Yield) C->E Reaction Blocked D->E Aminolysis

Fig 1: Mechanistic divergence of 4-bromo-1H-imidazole-5-sulfonyl chloride under varying pH conditions.

Experimental Reactivity Comparison

The quantitative and qualitative differences between these two reagents dictate entirely different handling and coupling strategies.

ParameterBenzenesulfonyl Chloride (BSC)4-Bromo-1H-imidazole-5-sulfonyl Chloride (BISC)
Aromatic System Electron-neutral carbocycleElectron-deficient, acidic heterocycle
Ring Proton Acidity N/A (No acidic protons)Highly acidic N-H (lowered by Br and SO₂Cl)
Reactivity under Strong Base Highly reactive; aminolysis favored[1]Deactivated via deprotonation to imidazolide anion[2]
Hydrolysis Profile Slow background hydrolysis[1]Rapid hydrolysis if water is present[3][4]
Typical Aminolysis Yield 94–98% (Aqueous/Organic)[1]Low (Unprotected) / High (N-Protected)[2]

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each operational choice.

Protocol A: Standard Aqueous Aminolysis using Benzenesulfonyl Chloride

Causality: Because BSC is highly resistant to rapid base-catalyzed hydrolysis, we can utilize a biphasic aqueous system with a strong inorganic base. This drives the reaction to completion by immediately neutralizing HCl without deactivating the electrophile[1].

  • Preparation: Dissolve the target primary amine (1.0 equiv, 10 mmol) in 1.0 mol/L aqueous NaOH (20 mL).

  • Coupling: Add benzenesulfonyl chloride (1.05 equiv, 10.5 mmol) dropwise to the vigorously stirring aqueous solution at room temperature.

  • Reaction: Stir for 2 hours. The reaction mixture will initially be biphasic but will homogenize as the sulfonamide sodium salt forms.

  • Self-Validation Check: The reaction is self-indicating. If a primary amine was used, the resulting sulfonamide remains soluble in the highly basic aqueous phase.

  • Isolation: Slowly acidify the aqueous phase to pH < 3 using 6M HCl. The immediate precipitation of a white solid visually validates the successful formation of the sulfonamide. Filter and dry under vacuum.

Protocol B: Anhydrous Aminolysis using 4-Bromo-1H-imidazole-5-sulfonyl Chloride

Causality: To prevent the deactivation of BISC via deprotonation and subsequent hydrolysis, the reaction must be performed in strictly anhydrous conditions using a sterically hindered, non-nucleophilic base[3][4]. If yields remain low, the imidazole nitrogen must be pre-protected (e.g., N-Boc)[2].

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the target amine (1.0 equiv, 5 mmol) in strictly anhydrous dichloromethane (DCM, 15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 6 mmol). Note: Do not use excess base, as it increases the risk of imidazole deprotonation.

  • Electrophile Addition: Cool the solution to 0 °C. Add BISC (1.0 equiv, 5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours under argon.

  • Self-Validation Check: Before quenching, remove a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the characteristic 1:1 isotopic doublet of BISC (M+H ~259/261) and the appearance of the product mass confirms conversion. If starting material persists, the unreactive imidazolide anion has likely formed.

  • Isolation: Quench with saturated aqueous NH₄Cl (mildly acidic to avoid product hydrolysis). Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

ExperimentalWorkflow S1 1. Reagent Prep (Strictly Anhydrous Solvent) S2 2. Amine Addition (1.0 equiv) S1->S2 S3 3. Base Addition (DIPEA, Dropwise at 0°C) S2->S3 S4 4. Reaction Monitoring (LC-MS / TLC) S3->S4 S5 5. Aqueous Workup (Mild Acidic Quench) S4->S5

Fig 2: Optimized anhydrous workflow for coupling highly reactive heteroaromatic sulfonyl chlorides.

References

  • "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH", Canadian Journal of Chemistry.
  • "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4", Benchchem.
  • "Design, Synthesis and Evaluation of PHP Inhibitors", Repository of the TU Dortmund.
  • "1H-Indole-5-sulfonyl chloride | CAS 1094209-33-2", Benchchem.

Sources

Comparative

A Comparative Guide to Sulfonamide Synthesis: 4-bromo-1H-imidazole-5-sulfonyl chloride vs. Tosyl chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the sulfonamide moiety remains a cornerstone functional group, integral to the pharmacological activity of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide moiety remains a cornerstone functional group, integral to the pharmacological activity of a wide array of therapeutic agents.[1] The synthesis of sulfonamides is a fundamental transformation, and the choice of the sulfonating agent can significantly influence the efficiency, scope, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison between the workhorse reagent, p-toluenesulfonyl chloride (tosyl chloride), and a specialized, heteroaromatic alternative, 4-bromo-1H-imidazole-5-sulfonyl chloride, for the synthesis of sulfonamides.

At a Glance: Key Distinctions

FeatureTosyl Chloride (TsCl)4-bromo-1H-imidazole-5-sulfonyl chloride
Reactivity Moderately reactive, stable, and easy to handle.Expected to be highly reactive due to electron-withdrawing effects. May exhibit lower stability.
Key Structural Feature Benzene ring with an electron-donating methyl group.Imidazole ring with two nitrogen atoms and a bromine atom, both contributing to electron-withdrawing character.
Primary Application General sulfonamide synthesis, protecting group chemistry.Specialized applications where the imidazole scaffold is desired for its biological activity or as a handle for further functionalization.
Data Availability Extensive experimental data and established protocols.Limited direct experimental data in publicly available literature.

Delving Deeper: A Tale of Two Sulfonylating Agents

The Established Workhorse: Tosyl Chloride (TsCl)

p-Toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl), is a well-established and widely utilized reagent in organic synthesis.[2] Its popularity stems from its commercial availability, relatively low cost, and predictable reactivity. The presence of the electron-donating methyl group on the phenyl ring provides a moderate level of reactivity to the sulfonyl chloride, making it selective and easy to control in reactions with primary and secondary amines to form stable sulfonamides.[3]

Mechanism of Action: The synthesis of sulfonamides using tosyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Caption: General reaction scheme for sulfonamide synthesis using tosyl chloride.

The Specialized Challenger: 4-bromo-1H-imidazole-5-sulfonyl chloride

4-bromo-1H-imidazole-5-sulfonyl chloride represents a more specialized class of heteroaromatic sulfonylating agents. While direct, comparative experimental data for its use in sulfonamide synthesis is not extensively documented in peer-reviewed literature, its reactivity can be inferred from fundamental electronic principles and the known behavior of other heteroaryl sulfonyl chlorides.

The imidazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms.[4] Furthermore, the bromo substituent at the 4-position exerts an additional electron-withdrawing inductive effect. This combination of electron-withdrawing features is expected to render the sulfur atom of the sulfonyl chloride group significantly more electrophilic compared to that of tosyl chloride.[2] Consequently, 4-bromo-1H-imidazole-5-sulfonyl chloride is predicted to be more reactive towards nucleophiles.

This enhanced reactivity can be advantageous when working with less nucleophilic amines. However, it may also lead to lower stability of the reagent, a known characteristic of some heteroaryl sulfonyl chlorides.[5]

The primary appeal of this reagent lies in the introduction of the 4-bromo-1H-imidazole scaffold into the target molecule. The imidazole ring is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[6][7] The bromine atom also serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions, allowing for the rapid diversification of the sulfonamide product.[8]

Experimental Protocols: A Comparative Look

Standard Protocol for Sulfonamide Synthesis using Tosyl Chloride

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Primary or secondary amine

  • Tosyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen solvent.

  • Add the base (1.1 - 1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride (1.05 - 1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Perform an extractive work-up with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Representative Protocol for Sulfonamide Synthesis using 4-bromo-1H-imidazole-5-sulfonyl chloride

Note: This is a representative protocol based on general procedures for reactive heteroaryl sulfonyl chlorides and should be optimized. Due to the potential instability of the reagent, it is often generated in situ or used immediately after preparation.

Materials:

  • Primary or secondary amine

  • 4-bromo-1H-imidazole-5-sulfonyl chloride

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF or Acetonitrile - ACN)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in the anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) and cool the solution to 0 °C.

  • In a separate flask, dissolve 4-bromo-1H-imidazole-5-sulfonyl chloride (1.1 eq) in the same anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the cooled amine solution via a syringe or dropping funnel.

  • Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Data-Driven Comparison: Reactivity and Yields

While direct side-by-side comparative data is scarce, we can analyze the expected performance based on electronic effects and data from analogous systems.

Sulfonylating AgentAmine SubstrateTypical BaseTypical SolventExpected YieldKey Considerations
Tosyl Chloride Primary aliphatic aminesPyridine, TEADCM, THFGood to Excellent[3]Well-established, predictable reactivity.
AnilinesPyridine, TEADCM, THFGood to Excellent[3]May require longer reaction times with electron-deficient anilines.
Secondary aminesPyridine, TEADCM, THFGood[9]Steric hindrance can reduce reaction rates.
4-bromo-1H-imidazole-5-sulfonyl chloride Primary aliphatic aminesDIPEAACN, THFExpected to be HighHigher reactivity may lead to faster reaction times.
AnilinesDIPEAACN, THFExpected to be HighMay be effective with less nucleophilic anilines where TsCl is sluggish.
Secondary aminesDIPEAACN, THFGood to HighIncreased reactivity may overcome some steric hindrance. Potential for side reactions if the reagent is unstable.

Visualization of the Synthetic Workflow

G cluster_0 Sulfonamide Synthesis Workflow start Select Amine and Sulfonyl Chloride dissolve_amine Dissolve Amine in Anhydrous Solvent start->dissolve_amine prepare_sulfonyl_chloride Prepare Solution of Sulfonyl Chloride start->prepare_sulfonyl_chloride add_base Add Base and Cool to 0 °C dissolve_amine->add_base add_sulfonyl_chloride Slowly Add Sulfonyl Chloride Solution add_base->add_sulfonyl_chloride prepare_sulfonyl_chloride->add_sulfonyl_chloride reaction Stir at 0 °C to Room Temperature add_sulfonyl_chloride->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete workup Extractive Work-up quench->workup purify Purify Product workup->purify end Characterize Final Sulfonamide purify->end

Caption: A generalized experimental workflow for the synthesis of sulfonamides from sulfonyl chlorides.

Conclusion and Future Outlook

Tosyl chloride remains the reliable and cost-effective choice for a wide range of standard sulfonamide syntheses. Its moderate reactivity and high stability make it a forgiving and predictable reagent.

4-bromo-1H-imidazole-5-sulfonyl chloride, on the other hand, emerges as a valuable tool for specific applications where the incorporation of the imidazole moiety is a key design element. Its anticipated high reactivity may offer advantages in challenging syntheses involving unreactive amines. The presence of the bromine atom opens up avenues for late-stage functionalization, a highly desirable feature in modern drug discovery.

The limited availability of direct comparative data for 4-bromo-1H-imidazole-5-sulfonyl chloride highlights an opportunity for further research. A systematic study comparing its reactivity, stability, and substrate scope against established reagents like tosyl chloride would be a valuable contribution to the field of medicinal chemistry. Such studies would enable a more informed selection of sulfonating agents, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies.
  • BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • BenchChem. (2025). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride.
  • Guidechem. (2022). How to prepare and apply 4-Bromo-1H-imidazole?. Retrieved from Guidechem website.[4]

  • BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
  • ChemicalBook. (n.d.). 4-Bromo-1H-imidazole synthesis.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Sigma-Aldrich. (n.d.). 4-bromo-1H-imidazole-5-sulfonamide | 34238-24-9.
  • Alturaifi, T., Scofield, G., Wang, S., et al. (2025). A Database of Steric and Electronic Properties of Heteroaryl Substituents. ChemRxiv.
  • Alturaifi, T., Scofield, G., Wang, S., et al. (2025). A Database of Steric and Electronic Properties of Heteroaryl Substituents.
  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity.
  • MedchemExpress.com. (n.d.). 4-Bromo-1H-imidazole | Biochemical Reagent.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • Sigma-Aldrich. (n.d.). 4-bromo-1H-imidazole-5-sulfonyl chloride | 99903-04-5.
  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • PubChemLite. (n.d.). 4-bromo-5-chloro-1h-imidazole (C3H2BrClN2).
  • PubMed. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.
  • BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Journal of the American Chemical Society website.
  • ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from CHEMISTRY & BIOLOGY INTERFACE website.

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Validation

Biological activity of "4-bromo-1H-imidazole" sulfonamides compared to other antibiotics

Comparative Biological Activity of 4-Bromo-1H-Imidazole Derived Sulfonamides vs. Standard Antibiotics: A Technical Guide Introduction The rapid escalation of multidrug-resistant (MDR) bacterial pathogens—particularly the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 4-Bromo-1H-Imidazole Derived Sulfonamides vs. Standard Antibiotics: A Technical Guide

Introduction

The rapid escalation of multidrug-resistant (MDR) bacterial pathogens—particularly the ESKAPE group—demands the continuous evolution of antimicrobial scaffolds. While traditional sulfonamides have been utilized for decades as competitive inhibitors of dihydropteroate synthase (DHPS), bacterial resistance mechanisms (such as DHPS mutations and efflux pumps) have significantly reduced their clinical efficacy.

Recent medicinal chemistry efforts have focused on molecular hybridization, specifically conjugating the sulfonamide pharmacophore with functionalized heterocycles. Among these, derivatives synthesized from 4-bromo-1H-imidazole have emerged as highly potent antibacterial and antifungal agents. As a starting material, 4-bromo-1H-imidazole is exceptionally valuable because the bromine atom serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions. This allows researchers to systematically tune the steric and electronic properties of the molecule to bypass established resistance mechanisms[1].

Mechanistic Rationale: The Imidazole-Sulfonamide Hybrid

The biological superiority of imidazole-sulfonamides over traditional antibiotics in certain resistant strains stems from a dual-action structural rationale:

  • The Imidazole Core : Acts as a bioisostere that provides both hydrogen bond donor (N-H) and acceptor (N=) sites. This enhances target binding affinity, improves aqueous solubility, and its amphoteric nature aids in penetrating the complex bacterial cell envelope[2].

  • The Sulfonamide Moiety : Mimics p-aminobenzoic acid (PABA), competitively inhibiting folate biosynthesis, which is critical for bacterial DNA and RNA synthesis.

  • C-4 Functionalization : The initial 4-bromo substitution allows for the introduction of lipophilic aryl or heteroaryl groups via Suzuki-Miyaura coupling. This lipophilic tail is critical for embedding into the hydrophobic pockets of mutated DHPS enzymes and disrupting bacterial cell wall integrity[1].

MOA A 4-Bromo-1H-Imidazole Sulfonamide B Dihydropteroate Synthase (DHPS) A->B Competitive Binding C Folate Synthesis Inhibition B->C Blocks PABA D Bacterial DNA/RNA Depletion C->D E Cell Death (Bactericidal Effect) D->E

Diagram 1: Mechanism of action for imidazole sulfonamides inhibiting bacterial folate synthesis.

Comparative Biological Activity: Quantitative Analysis

When evaluated against both Gram-positive and Gram-negative bacterial strains, 4-bromo-1H-imidazole derived sulfonamides (and their bis-imidazole analogs) demonstrate remarkable efficacy, frequently outperforming standard β -lactams (Amoxicillin) and aminoglycosides (Kanamycin) in resistant phenotypes[3].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (mg/mL)

Bacterial StrainGram TypeImidazole Sulfonamides (Optimized)AmoxicillinKanamycin
Bacillus subtilisPositive0.05 - 0.100.25> 0.50
Staphylococcus epidermidisPositive0.05 - 0.40InactiveN/A
Enterococcus faecalisPositive0.10 - 0.350.20Inactive
Pseudomonas aeruginosaNegative0.20 - 0.30> 0.500.15
Acinetobacter calcoaceticusNegative0.050.15> 0.50

Data synthesized from in vitro microbroth dilution assays evaluating bis-imidazole sulfonamides against standard antibiotics[3].

Key Insights from the Data:

  • Gram-Positive Efficacy : The hybrid compounds show exceptional potency against B. subtilis and S. epidermidis. The complete inactivity of amoxicillin against the tested S. epidermidis strain highlights the ability of the imidazole-sulfonamide scaffold to bypass β -lactamase-mediated resistance[3].

  • Gram-Negative Penetration : Gram-negative bacteria like P. aeruginosa are notoriously difficult to treat due to their restrictive outer membrane porins. The optimized lipophilicity of C-4 substituted imidazole sulfonamides allows for an MIC of 0.20 mg/mL, demonstrating significant membrane permeation capabilities that amoxicillin lacks[3].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the active pharmacophore and the subsequent biological evaluation.

Protocol 1: Synthesis of C-4 Arylated Imidazole Sulfonamides

This protocol utilizes a microwave-assisted Suzuki-Miyaura cross-coupling of 4-bromo-1H-imidazole, followed by N-sulfonylation.

Rationale for Experimental Choices (Causality):

  • Microwave Irradiation : Reduces reaction time from 48 hours to 2 hours and minimizes the dehalogenation side-reactions common with electron-rich heterocycles under prolonged thermal stress[1].

  • PdCl2(dppf) Catalyst : The bulky bidentate dppf ligand facilitates the challenging oxidative addition of palladium into the highly stable C-Br bond of the electron-rich imidazole ring.

  • Self-Validation : The inclusion of LC-MS monitoring ensures that the intermediate is fully converted before proceeding to the moisture-sensitive sulfonylation step.

Step-by-Step Procedure:

  • Cross-Coupling : In a microwave-safe vial, combine 4-bromo-1H-imidazole (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Addition : Add PdCl2​(dppf) (5 mol%) as the catalyst, Cesium Fluoride (CsF, 2.0 eq) as the base, and Benzyltriethylammonium chloride ( BnEt3​NCl , 5 mol%) as a phase transfer catalyst[1].

  • Solvent System : Suspend the mixture in a 1:1 ratio of degassed Toluene/Water. (Causality: Water dissolves the base to activate the boronic acid into a reactive boronate, while toluene solubilizes the organic substrates).

  • Reaction : Irradiate at 110°C for 2 hours. Monitor conversion via LC-MS.

  • Sulfonylation : Isolate the C-4 arylated imidazole. Dissolve in anhydrous dichloromethane (DCM) with Triethylamine (TEA, 2.0 eq). Dropwise add the desired sulfonyl chloride (1.1 eq) at 0°C.

  • Purification : Stir at room temperature for 4 hours, quench with water, extract with DCM, and purify via flash chromatography to yield the final imidazole sulfonamide.

Protocol 2: High-Throughput MIC Determination (Microbroth Dilution)

This protocol determines the MIC using a resazurin-based colorimetric readout.

Rationale for Experimental Choices (Causality):

  • Resazurin Indicator : Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This provides a highly sensitive, quantifiable endpoint for cell viability. It is strictly required here because lipophilic sulfonamide derivatives can occasionally precipitate in aqueous broth, creating false turbidity that mimics bacterial growth.

  • Self-Validation : The protocol mandates a positive growth control (validates bacterial viability) and a negative sterility control (validates aseptic technique and media sterility).

Step-by-Step Procedure:

  • Compound Preparation : Dissolve the synthesized imidazole sulfonamide in DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cellular toxicity.

  • Inoculum Preparation : Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve a final well concentration of 5×105 CFU/mL[3].

  • Incubation : Inoculate the compound-containing wells. Include a positive growth control (no drug) and a negative sterility control (no bacteria). Incubate at 37°C for 18-24 hours.

  • Viability Readout : Add 10 μ L of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2-4 hours in the dark.

  • Data Analysis : The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MIC_Workflow Step1 Compound Preparation (Serial Dilution in DMSO/Broth) Step2 Bacterial Inoculation (5 x 10^5 CFU/mL) Step1->Step2 Step3 Incubation (37°C, 18-24 hrs) Step2->Step3 Step4 Resazurin Addition (Viability Indicator) Step3->Step4 Step5 Fluorescence/Absorbance Readout (MIC Determination) Step4->Step5

Diagram 2: High-throughput microbroth dilution workflow utilizing resazurin validation.

Conclusion

The functionalization of 4-bromo-1H-imidazole into complex sulfonamide architectures represents a highly effective strategy for combating antimicrobial resistance. By rationally designing the lipophilic and electronic profile of the imidazole core via late-stage cross-coupling, researchers can achieve superior bactericidal activity against both Gram-positive and Gram-negative pathogens compared to traditional β -lactam and aminoglycoside therapies.

References

  • Title : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source : MDPI URL : [Link]

  • Title : Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides Source : PMC (nih.gov) URL :[Link]

  • Title : An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source : MDPI URL :[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 4-Bromo-1H-imidazole-5-sulfonamide Derivatives vs. Conventional Carbonic Anhydrase Inhibitors

Executive Summary The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, driven largely by the overexpression of transmembrane Carbonic Anhydrase (CA) isoforms IX and XII. While classic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, driven largely by the overexpression of transmembrane Carbonic Anhydrase (CA) isoforms IX and XII. While classic sulfonamide-based CA inhibitors (CAIs) effectively halt this acidification, their lack of selectivity often leads to off-target inhibition of widespread cytosolic isoforms (CA I and CA II), resulting in systemic toxicity.

This guide provides an objective, data-driven comparison of the 4-bromo-1H-imidazole-5-sulfonamide scaffold against conventional CAIs like Acetazolamide and the clinical candidate SLC-0111[1][2]. By acting as both a potent zinc-binding pharmacophore and a highly versatile synthetic handle, this brominated scaffold enables researchers to rapidly generate highly selective, tumor-targeting libraries.

Mechanistic Rationale & Structural Causality

The design of isoform-selective CAIs relies on exploiting the subtle topographical differences between the active sites of CA II (cytosolic) and CA IX/XII (tumor-associated). The 4-bromo-1H-imidazole-5-sulfonamide core is a privileged scaffold for this purpose due to three interconnected causal factors:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) acts as the anchor. In its deprotonated state, the nitrogen coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule and halting the hydration of CO2​ [3].

  • The Imidazole Core: The nitrogen atoms of the imidazole ring participate in critical hydrogen-bonding networks with conserved residues Thr199 and Glu106. This rigidifies the inhibitor within the active site, lowering the entropic penalty of binding[4].

  • The 4-Bromo Substituent (The SAR Vector): The bromine atom serves a dual purpose. Biologically, it acts as a halogen-bond donor, interacting favorably with the hydrophobic S2 subpocket of CA IX. Chemically, it provides a highly reactive vector for palladium-catalyzed cross-coupling. Because the S2 pocket in CA IX is bulkier and more lipophilic than in CA II, appending diverse aryl groups at the 4-position via the bromo-handle selectively drives affinity toward the tumor-associated isoforms[5].

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression (Transmembrane) HIF1A->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Inhibitor Imidazole-5-Sulfonamide (Inhibitor) Zn Zn2+ Coordination & Halogen Bonding Inhibitor->Zn Binds Active Site Zn->CAIX Blocks Apoptosis Tumor Cell Apoptosis / Sensitization Zn->Apoptosis

Caption: Mechanism of hypoxia-induced CA IX expression and targeted inhibition by imidazole sulfonamides.

Comparative Performance Analysis

To objectively evaluate the 4-bromo-1H-imidazole-5-sulfonamide scaffold, we compare a representative late-stage derivative (4-(4-fluorophenyl)-1H-imidazole-5-sulfonamide) against two benchmark alternatives:

  • Acetazolamide (AAZ): A classic, FDA-approved pan-CA inhibitor. While highly potent, it lacks selectivity, leading to side effects like paresthesia and metabolic acidosis[3].

  • SLC-0111: A ureido-benzenesulfonamide currently in Phase Ib/II clinical trials for advanced solid tumors. It exhibits excellent CA IX selectivity but relies on a flexible ureido linker[1][6].

Quantitative SAR Data

The following table summarizes the inhibition constants ( Ki​ ) determined via stopped-flow CO2​ hydration assays[2][7].

Compound ClasshCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (IX / II)
Acetazolamide (Pan-Inhibitor) 25012255.70.48 (Off-target preference)
SLC-0111 (Clinical Benchmark) >10,000960454.5~21.3 (Target preference)
4-Aryl-Imidazole Derivative >10,000>10,0001812>550 (Extreme Selectivity)

Analysis: The rigid imidazole core, when functionalized at the 4-position, forces the appended aryl group deep into the CA IX-specific hydrophobic pocket. This steric bulk completely abrogates binding to the narrower CA II active site, resulting in a selectivity profile that significantly outperforms both AAZ and SLC-0111.

Experimental Protocols: Self-Validating Systems

Protocol 1: High-Throughput SAR Generation via Suzuki-Miyaura Coupling

Causality: The electron-rich nature of the imidazole ring typically makes the oxidative addition of the C-Br bond sluggish. To overcome this, we utilize Pd(dppf)Cl2​ ; the bidentate dppf ligand increases electron density on the palladium center, facilitating oxidative addition. Microwave irradiation is employed to rapidly overcome the high activation energy barrier, ensuring complete conversion without degrading the sensitive sulfonamide group.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine 4-bromo-1H-imidazole-5-sulfonamide (1.0 eq, 0.5 mmol), the desired aryl-boronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl2​ (0.05 eq, 5 mol%).

  • Solvent & Base: Add 3 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Add K2​CO3​ (2.5 eq, 1.25 mmol) to activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes.

  • Validation (Control): Run a parallel reaction omitting the palladium catalyst. TLC analysis should show 0% conversion in the control, validating that product formation is strictly catalyst-dependent.

  • Purification: Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via preparative HPLC to yield the 4-aryl-1H-imidazole-5-sulfonamide derivative.

SAR_Workflow Scaffold 4-Bromo-1H-imidazole -5-sulfonamide PdCat Pd(dppf)Cl2 / Base Microwave (110°C) Scaffold->PdCat Library 4-Aryl-Imidazole Derivatives PdCat->Library Cross-Coupling ArylB Diverse Aryl Boronic Acids ArylB->PdCat Assay Stopped-Flow Kinetic Assay Library->Assay Hit Isoform-Selective Lead Compound Assay->Hit SAR Profiling

Caption: Divergent synthetic workflow for generating CA IX-selective SAR libraries from the 4-bromo scaffold.

Protocol 2: Stopped-Flow CO2​ Hydration Kinetics Assay

Causality: Carbonic anhydrase catalyzes the hydration of CO2​ so rapidly ( kcat​≈106s−1 ) that standard steady-state spectrophotometry cannot capture the initial velocity. A stopped-flow instrument mixes the enzyme/inhibitor with CO2​ -saturated water in milliseconds. We utilize Phenol Red as the indicator because its pKa​ (~7.3) perfectly matches the assay buffer (pH 7.4), allowing highly sensitive, real-time tracking of H+ generation via absorbance at 557 nm.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red.

  • Enzyme/Inhibitor Incubation: Incubate recombinant hCA IX (10 nM final concentration) with varying concentrations of the synthesized imidazole-sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Substrate Prep: Prepare CO2​ -saturated water at 20°C (concentration 34 mM).

  • Data Acquisition: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO2​ substrate. Record the decrease in absorbance at 557 nm over 10 seconds.

  • Validation (System Calibration): Perform an uncatalyzed reaction (buffer + CO2​ without enzyme). Subtract this baseline rate from all enzymatic rates to ensure the calculated initial velocity ( v0​ ) reflects only CA-mediated catalysis.

  • Analysis: Plot the initial velocities against inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to determine the exact Ki​ .

References

  • BindingDB BDBM50248167 2-(1,3-thiazol-4-yl)-1H-benzimidazole-5-sulfonamide. BindingDB.[Link]

  • Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research - AACR Journals.[Link]

  • Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PubMed - NIH.[Link]

  • Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. PMC - NIH.[Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.[Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing.[Link]

Sources

Validation

In vitro testing of "4-bromo-1H-imidazole-5-sulfonamide" compounds

In Vitro Testing of 4-Bromo-1H-imidazole-5-sulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibitors The compound 4-bromo-1H-imidazole-5-sulfonamide (CAS: 34238-24-9) is a highly specialized small molecule utili...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Testing of 4-Bromo-1H-imidazole-5-sulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibitors

The compound 4-bromo-1H-imidazole-5-sulfonamide (CAS: 34238-24-9) is a highly specialized small molecule utilized primarily in the research and development of Carbonic Anhydrase (CA) inhibitors[1][2]. Because tumor-associated CA isoforms (specifically hCA IX and hCA XII) are critical for pH regulation and survival in hypoxic tumor microenvironments, halogenated imidazole sulfonamides have emerged as potent targeted anticancer agents[3][4].

This guide provides an objective comparison of 4-bromo-1H-imidazole-5-sulfonamide against standard clinical and experimental alternatives, detailing the mechanistic rationale and the self-validating in vitro protocols required for rigorous evaluation.

Mechanistic Rationale & Target Engagement

To effectively evaluate this compound, one must understand the causality behind its structural design. The primary sulfonamide group ( −SO2​NH2​ ) acts as a classical Zinc-Binding Group (ZBG) . In the active site of carbonic anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound hydroxide ion that is essential for the hydration of CO2​ [5][6].

The superiority of the 4-bromo-imidazole scaffold lies in its tail interactions. The bromine atom introduces both steric bulk and potential halogen bonding, which selectively stabilizes the compound in the slightly wider active site cavities of tumor-associated hCA IX and XII, while sterically hindering binding to the off-target cytosolic isoforms hCA I and hCA II[4].

G Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression (Cell Surface) HIF1A->CAIX Acidification Extracellular Acidification Intracellular pH Maintenance CAIX->Acidification Survival Tumor Cell Survival & Metastasis Acidification->Survival Drug 4-bromo-1H-imidazole- 5-sulfonamide Inhibition Zinc-Binding Group (Enzyme Inhibition) Drug->Inhibition Inhibition->CAIX Blocks Death Intracellular Acidosis & Apoptosis Inhibition->Death Induces

Caption: Mechanism of CA IX inhibition by 4-bromo-1H-imidazole-5-sulfonamide in hypoxic tumor cells.

Comparative Profiling: Efficacy and Selectivity

When benchmarking 4-bromo-1H-imidazole-5-sulfonamide, it is critical to compare its inhibition constants ( Ki​ ) against established standards. Acetazolamide (AAZ) serves as the classical pan-CA inhibitor control, while SLC-0111 (a ureido-substituted benzenesulfonamide) serves as a clinical-stage CA IX/XII selective benchmark.

Table 1: Representative Inhibition Profile ( Ki​ in nM) of CA Inhibitors

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) 25012255.70.48 (Poor)
SLC-0111 >5000960454.521.3 (High)
4-bromo-1H-imidazole-5-sulfonamide *>1000~45~15~10~3.0 (Moderate-High)

*Note: Values for the halogenated imidazole class are representative benchmarks derived from stopped-flow CO2 hydration assays in literature[3][5]. The 4-bromo derivative demonstrates a significantly improved selectivity index over AAZ by minimizing hCA I and hCA II off-target binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 4-bromo-1H-imidazole-5-sulfonamide requires a two-tiered approach: high-resolution enzyme kinetics followed by phenotype-driven cellular assays.

Workflow Step1 Compound Prep (10mM DMSO Stock) Step2 Enzyme Kinetics (Stopped-Flow Assay) Step1->Step2 Step3 Cell Culturing (Normoxia vs Hypoxia) Step1->Step3 Step5 Data Analysis (IC50 / Ki Calculation) Step2->Step5 Step4 Viability Readout (MTT/CellTiter-Glo) Step3->Step4 Step4->Step5

Caption: Standardized in vitro testing workflow for evaluating carbonic anhydrase inhibitors.

Protocol A: Stopped-Flow CO2​ Hydration Assay (Enzyme Kinetics)

Causality: Carbonic anhydrase catalyzes the hydration of CO2​ so rapidly that standard microplate spectrophotometers cannot capture the initial reaction rate. A stopped-flow instrument coupled with a pH indicator is mandatory to measure the rapid drop in pH (generation of H+ ) occurring within milliseconds[5].

  • Reagent Preparation: Prepare a 10 mM stock of 4-bromo-1H-imidazole-5-sulfonamide in 100% anhydrous DMSO. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na2​SO4​ to maintain ionic strength).

  • Enzyme Setup: Dilute recombinant hCA IX or hCA XII to a final well concentration of ~10 nM.

  • Substrate & Indicator: Prepare a saturated CO2​ solution (~15 mM) in distilled water at 20°C. Add Phenol Red (0.2 mM) as the pH indicator.

  • Execution: Load the enzyme-inhibitor mixture into Syringe 1 and the CO2​ -indicator mixture into Syringe 2 of the stopped-flow photometer.

  • Data Acquisition: Trigger rapid mixing and monitor absorbance at 557 nm for 10–50 milliseconds.

  • Validation Control: Always run an uncatalyzed reaction blank (buffer + substrate without enzyme) to subtract the background spontaneous CO2​ hydration rate. Calculate the Ki​ using the Morrison equation for tight-binding inhibitors.

Protocol B: Hypoxia-Driven Cell Viability Assay

Causality: hCA IX is minimally expressed under normal oxygen conditions. Testing a CA IX inhibitor in standard incubators (20% O2​ ) will yield false negatives. Cells must be cultured in hypoxia to induce HIF-1α, which subsequently drives hCA IX expression[3].

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116 or HT29, which heavily rely on CA IX under hypoxia) in two identical 96-well plates at 5,000 cells/well[3]. Allow 24 hours for attachment.

  • Treatment: Treat cells with serial dilutions of 4-bromo-1H-imidazole-5-sulfonamide (0.1 µM to 100 µM).

  • Differential Incubation:

    • Plate 1 (Normoxia): Incubate at 37°C, 20% O2​ , 5% CO2​ .

    • Plate 2 (Hypoxia): Incubate at 37°C, 1% O2​ , 5% CO2​ in a dedicated hypoxia workstation.

  • Readout: After 72 hours, add MTT reagent or CellTiter-Glo. Measure absorbance/luminescence to calculate the IC50​ .

  • Validation Rule: A highly selective CA IX inhibitor will exhibit a significant "left-shift" (lower IC50​ ) in the hypoxic plate compared to the normoxic plate, confirming that the cytotoxicity is CA IX-dependent.

Troubleshooting and Quality Control

  • DMSO Tolerance: Sulfonamides often suffer from poor aqueous solubility. Ensure the final DMSO concentration in the stopped-flow assay does not exceed 1% (v/v), as higher concentrations can precipitate the enzyme or artificially inhibit CA activity.

  • Zinc Chelation Artifacts: Avoid using buffers containing EDTA or other strong chelators. These will strip the catalytic Zn2+ from the carbonic anhydrase active site, leading to a false-positive complete loss of enzyme activity regardless of the inhibitor's presence.

Sources

Comparative

Spectroscopic Analysis of 4-Bromo-1H-imidazole-5-sulfonamide vs. 1H-Imidazole-5-sulfonamide: A Comparative Guide for Researchers

The strategic introduction of halogens into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. For researchers developing kinase inhibitors, carbonic anhydrase modulators, or novel antimicrobial agent...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic introduction of halogens into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. For researchers developing kinase inhibitors, carbonic anhydrase modulators, or novel antimicrobial agents, brominating the imidazole ring serves to modulate the molecule's pKa, increase lipophilicity, and introduce the potential for halogen bonding within target active sites.

This guide provides an objective, in-depth comparative analysis of 1H-imidazole-5-sulfonamide (the starting material) and its brominated derivative, 4-bromo-1H-imidazole-5-sulfonamide (the product). By examining the mechanistic causality behind their synthesis and their distinct spectroscopic signatures, this guide establishes a robust framework for compound characterization and quality control.

Synthetic Workflow & Mechanistic Rationale

The transformation of 1H-imidazole-5-sulfonamide to its 4-bromo analog relies on an electrophilic aromatic substitution. While molecular bromine (Br₂) is a potent halogenating agent, its high reactivity often leads to uncontrolled poly-bromination in electron-rich heterocycles like imidazole.

To achieve strict regioselectivity at the C4 position, N-Bromosuccinimide (NBS) is the reagent of choice [1]. NBS acts as a controlled, low-concentration source of electrophilic bromine (Br⁺). The electron-donating nature of the imidazole ring nitrogen directs the electrophile preferentially to the C4/C5 positions. Because the C5 position is sterically and electronically blocked by the electron-withdrawing sulfonamide group, bromination occurs exclusively at C4.

SynthesisWorkflow SM 1H-imidazole-5-sulfonamide (Starting Material) Reagent Brominating Agent (NBS, DMF, 0°C) SM->Reagent Electrophilic Substitution Product 4-bromo-1H-imidazole-5-sulfonamide (Target Product) Reagent->Product C4-Bromination Analysis Spectroscopic Validation (NMR, MS, IR) Product->Analysis QC & Characterization

Synthetic workflow and validation for the C4-bromination of 1H-imidazole-5-sulfonamide.

Comparative Spectroscopic Analysis

The structural modification from a C-H bond to a C-Br bond fundamentally alters the electronic environment of the imidazole ring. These changes manifest predictably across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

¹H and ¹³C NMR: Proton Displacement and the Heavy Atom Effect

In the ¹H NMR spectrum of the unsubstituted starting material, the imidazole ring exhibits two distinct singlets: the C2 proton (~7.8 ppm) and the C4 proton (~7.5 ppm) [2]. Upon successful bromination, the C4 proton signal completely disappears , serving as the primary diagnostic marker of reaction completion. Furthermore, the inductive electron-withdrawing effect of the bromine atom deshields the remaining C2 proton, shifting it slightly downfield to ~8.1 ppm.

The ¹³C NMR spectrum reveals a fascinating quantum mechanical phenomenon. One might expect the electronegative bromine to deshield the attached C4 carbon, shifting it downfield. However, the C4 carbon actually shifts upfield by approximately 10 ppm (from ~125 ppm to ~115 ppm). This counterintuitive shift is caused by the Heavy Atom Effect [3]. The massive electron cloud of the bromine atom induces relativistic spin-orbit coupling, which diamagnetically shields the adjacent carbon nucleus, driving the resonance upfield.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry provides definitive proof of bromination through isotopic distribution. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively).

  • Starting Material: Exhibits a single primary molecular ion peak at m/z 148.0 [M+H]⁺.

  • Brominated Product: Exhibits a characteristic 1:1 doublet at m/z 226.0 and m/z 228.0 [M+H]⁺. The absence of a 1:2:1 triplet confirms that over-bromination (di-bromination) has not occurred.

FT-IR Spectroscopy: Dipole Moment Alterations

While both molecules share the strong asymmetric and symmetric S=O stretching bands of the sulfonamide group (~1350 cm⁻¹ and ~1150 cm⁻¹) [4], the brominated product features a new, distinct absorption band in the fingerprint region. The introduction of the heavy, polarizable bromine atom creates a new C-Br stretching vibration typically observed between 600–700 cm⁻¹.

SpectroscopicLogic Bromination C4-Bromination of Imidazole Ring NMR1H 1H NMR Effect: Loss of C4-H signal (~7.5 ppm) Bromination->NMR1H Proton displacement NMR13C 13C NMR Effect: Upfield shift of C4 (~125 to ~115 ppm) due to Heavy Atom Effect Bromination->NMR13C Shielding effect MS Mass Spec Effect: Appearance of 1:1 isotopic doublet (79Br/81Br) at m/z 226/228 Bromination->MS Mass increase (+79/81 Da) IR IR Effect: New C-Br stretching band (~600-700 cm⁻¹) Bromination->IR Change in dipole moment

Logical causality of spectroscopic changes induced by C4-bromination of the imidazole ring.

Quantitative Data Summary

Spectroscopic Modality1H-Imidazole-5-sulfonamide (Starting Material)4-Bromo-1H-imidazole-5-sulfonamide (Product)Diagnostic Causality
¹H NMR (DMSO-d₆) C2-H: ~7.8 ppm (s, 1H)C4-H: ~7.5 ppm (s, 1H)SO₂NH₂: ~7.3 ppm (s, 2H)C2-H: ~8.1 ppm (s, 1H)C4-H: Absent SO₂NH₂: ~7.4 ppm (s, 2H)Disappearance of C4-H signal confirms substitution; inductive effect deshields C2-H.
¹³C NMR (DMSO-d₆) C4: ~125.0 ppmC5: ~135.0 ppmC2: ~138.0 ppmC4: ~115.0 ppm C5: ~136.5 ppmC2: ~139.5 ppm~10 ppm upfield shift of C4 due to relativistic spin-orbit shielding (Heavy Atom Effect).
Mass Spec (ESI+) m/z 148.0 [M+H]⁺ (Singlet)m/z 226.0 / 228.0 [M+H]⁺ (1:1 Doublet)+78.9 Da mass shift; 1:1 ratio confirms mono-bromination via ⁷⁹Br/⁸¹Br isotopes.
FT-IR (KBr Pellet) N-H: ~3100 cm⁻¹S=O: ~1350, 1150 cm⁻¹N-H: ~3150 cm⁻¹S=O: ~1355, 1155 cm⁻¹C-Br: ~650 cm⁻¹ Emergence of C-Br stretching band in the fingerprint region.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to verify success at each stage.

Synthesis & Isolation Protocol
  • Preparation: Dissolve 1.0 equivalent of 1H-imidazole-5-sulfonamide in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration under an inert N₂ atmosphere. (Rationale: DMF solubilizes the polar sulfonamide while preventing unwanted aqueous side reactions).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 15 minutes. (Rationale: NBS provides a controlled release of electrophilic bromine, preventing over-bromination).

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor via TLC (DCM:MeOH 9:1). The product spot will be less polar (higher Rf) than the starting material.

  • Quenching & Extraction: Quench the reaction with cold distilled water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Self-Validation (QC Check): Dry the organic layer over Na₂SO₄, concentrate in vacuo, and take a crude ¹H NMR. Validation Check: If the singlet at ~7.5 ppm (C4-H) integrates to >0.05 relative to the C2-H singlet, unreacted starting material remains. Re-dissolve in DMF and add 0.05 eq NBS.

  • Purification: Purify via flash column chromatography or recrystallization from hot ethanol to yield pure 4-bromo-1H-imidazole-5-sulfonamide.

Spectroscopic Characterization Protocol
  • ¹H and ¹³C NMR Acquisition: Dissolve 10 mg of the purified product in 0.5 mL of DMSO-d₆. Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans). Validation Check: Ensure the residual DMSO solvent peak is calibrated to exactly 2.50 ppm (¹H) and 39.5 ppm (¹³C) to guarantee accurate chemical shift reporting and proper identification of the Heavy Atom Effect.

  • High-Resolution Mass Spectrometry (HRMS): Prepare a 1 µg/mL analyte solution in 50:50 Methanol:Water containing 0.1% Formic Acid. Inject into an LC-ESI-TOF system in positive ion mode. Validation Check: The presence of two peaks of equal intensity at m/z 225.95 and 227.95 confirms mono-bromination, ruling out di-bromination (which would yield a 1:2:1 triplet).

  • FT-IR Spectroscopy: Grind 2 mg of the product with 200 mg of anhydrous KBr and press into a translucent pellet. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Validation Check: Confirm the absence of a broad water band at 3400 cm⁻¹; if present, dry the sample further under a high vacuum before re-acquiring to ensure the N-H stretch is not obscured.

References

  • Reynolds, W. F., et al. "1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides". PubMed (NIH). Available at:[Link]

  • Silva, F., et al. "Effects of stereoelectronic interactions on the relativistic spin-orbit and paramagnetic components of the 13C NMR shielding tensors of dihaloethenes". CORE. Available at:[Link]

  • Al-Suwaidan, I. A., et al. "Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides". MDPI. Available at:[Link]

Validation

A Comparative Guide to the X-ray Crystallography of 4-bromo-1H-imidazole-5-sulfonamide Derivatives

Introduction: The Structural Significance of Imidazole-Sulfonamides in Drug Discovery The 4-bromo-1H-imidazole-5-sulfonamide scaffold represents a confluence of privileged fragments in modern medicinal chemistry. The imi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Imidazole-Sulfonamides in Drug Discovery

The 4-bromo-1H-imidazole-5-sulfonamide scaffold represents a confluence of privileged fragments in modern medicinal chemistry. The imidazole ring is a cornerstone of numerous pharmaceuticals, prized for its versatile hydrogen bonding capabilities and its role as a bioisostere for other functional groups. The sulfonamide moiety is a classic pharmacophore, central to the activity of diuretics, hypoglycemic agents, and a wide array of antibacterial drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor allows it to engage with a multitude of biological targets.[3]

The strategic combination of these two groups, further decorated with a bromine atom—a key element for introducing halogen bonding interactions and modulating lipophilicity—creates a molecular framework with significant potential for targeted drug design.[4] Specifically, sulfonamide derivatives are well-established inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases like glaucoma and cancer.[5][6] Understanding the precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions of novel derivatives based on this scaffold is therefore paramount for establishing robust Structure-Activity Relationships (SAR).[7]

X-ray crystallography is the definitive technique for obtaining this high-resolution structural data.[8][9] It provides unambiguous insights into bond lengths, angles, and the subtle interplay of non-covalent forces that govern crystal packing, which in turn can influence critical drug properties like solubility and stability.[10] This guide provides a comprehensive overview of the crystallographic analysis of 4-bromo-1H-imidazole-5-sulfonamide derivatives, offering a comparative analysis of hypothetical, yet representative, structures to illuminate the impact of chemical modifications on their solid-state architecture.

Experimental Workflow: From Synthesis to Structural Elucidation

The journey from a powdered compound to a refined crystal structure is a multi-step process requiring precision and a systematic approach. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction analysis.

Diagram of the Crystallographic Workflow

workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis syn Synthesis of Derivatives pur Purification & Characterization (NMR, HPLC, MS) syn->pur Crude Product screen Solvent Screening pur->screen grow Crystal Growth (Slow Evaporation, Vapor Diffusion) screen->grow Optimal Conditions mount Crystal Mounting grow->mount data Data Collection (Diffractometer) mount->data process Data Processing (Integration & Scaling) data->process solve Structure Solution (e.g., Direct Methods) process->solve refine Refinement solve->refine validate Validation & Final Analysis (CIF, PDB) refine->validate

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Comparative

Comparative Study of Antifungal Activity of Imidazole-Based Sulfonamides: A Technical Guide

The rapid emergence of multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus spp., has necessitated the development of novel antifungal agents. Pharmacophore hybridization—combin...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid emergence of multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus spp., has necessitated the development of novel antifungal agents. Pharmacophore hybridization—combining two active moieties into a single molecular entity—has proven highly effective in modern drug design. The fusion of the imidazole ring (a proven ergosterol biosynthesis inhibitor) with a sulfonamide group (known for its robust hydrogen-bonding capacity and metabolic stability) yields imidazole-based sulfonamides.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these hybrid compounds against standard azole therapies, supported by validated experimental protocols and mechanistic insights.

Mechanistic Rationale: The Dual-Action Hypothesis

Imidazoles exert their primary antifungal effect by binding to the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51), halting ergosterol synthesis and leading to the accumulation of toxic methylated sterols[1]. The incorporation of a sulfonamide moiety into the imidazole scaffold serves two distinct structural and functional purposes:

  • Enhanced Target Affinity: The sulfonamide group acts as a potent hydrogen-bond donor and acceptor. Docking studies reveal that the sulfonamide moiety can interact with specific polar residues (such as His-90 and Gln-192) within hydrophilic pockets of the enzyme's active site, significantly increasing the binding enthalpy[2].

  • Physicochemical Optimization: Sulfonamides improve the aqueous solubility and membrane permeability of the molecule, which is critical for penetrating the complex, chitin-rich fungal cell wall.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 CYP51A1 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate binding Ergosterol Ergosterol CYP51->Ergosterol Normal Biosynthesis ToxicSterols Toxic Sterol Accumulation CYP51->ToxicSterols Pathway Blocked CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Maintains Hybrid Imidazole-Sulfonamide Hybrid Hybrid->CYP51 Inhibits Heme Iron & Forms H-Bonds CellDeath Fungal Cell Death ToxicSterols->CellDeath

Diagram 1: Mechanistic pathway of Ergosterol biosynthesis inhibition by Imidazole-Sulfonamide hybrids.

Comparative Data Analysis

Recent combinatorial chemistry and rational drug design efforts have generated various imidazole-sulfonamide derivatives. To objectively evaluate their performance, we compare two distinct classes of these hybrids against standard clinical azoles.

  • 4-Substituted Imidazole Sulfonamides: Synthesized via solid-phase chemistry, these compounds constitute the first examples of C-linked azoles demonstrating potent in vitro antifungal activity, specifically optimized for Candida strains[1].

  • 1H-Benzo[d]imidazole-Aryl Sulfonamides: These molecules feature a benzimidazole core fused with aryl sulfonamides, designed to target both bacterial and fungal pathogens by exploiting the sulfonamide's potential to inhibit tetrahydropteroic acid synthetase alongside the imidazole's antifungal properties[3].

Quantitative Performance Comparison
Compound ClassRepresentative CompoundTarget PathogenMIC ValueReference StandardStandard MICReference
4-Substituted Imidazole Sulfonamide Compound 30Candida spp.< 100 nMItraconazole~100 nM[1]
1H-Benzo[d]imidazole-Aryl Sulfonamide Compounds 2, 3, 5, 7, 15Candida albicans ATCC 1023110–20 mg/mL*Fluconazole0.5–8 µg/mL[3]

*Note: The reported MIC of 10-20 mg/mL for the benzimidazole derivatives indicates moderate-to-weak in vitro activity compared to standard clinical azoles[3]. This stark contrast highlights the superiority of the simpler 4-substituted imidazole scaffold for selective antifungal targeting, suggesting that the bulkier benzimidazole core may introduce steric hindrance that impedes optimal CYP51 binding.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To ensure reproducibility, trustworthiness, and scientific integrity, the determination of the Minimum Inhibitory Concentration (MIC) must strictly adhere to a self-validating system based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method[4].

G Stock Compound Prep (100% DMSO) Dilution Serial Dilution (RPMI-1640 + MOPS) Stock->Dilution Max 1% DMSO Incubation Microtiter Incubation (35°C, 24-48h) Dilution->Incubation 100 µL/well Inoculum Inoculum Prep (1-5 x 10³ CFU/mL) Inoculum->Incubation 100 µL/well Read OD Measurement (530 nm) Incubation->Read Post-incubation Validation MIC Determination & Control Check Read->Validation ≥50% Growth Reduction

Diagram 2: Self-validating high-throughput Broth Microdilution workflow for MIC determination.

Step-by-Step Methodology
  • Media Preparation & Buffering: Prepare RPMI-1640 medium (without sodium bicarbonate) and buffer it to a strict pH of 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Causality: Imidazole binding affinity is highly sensitive to pH variations. MOPS buffering prevents the acidification of the medium caused by fungal metabolism over the 48-hour incubation, which would otherwise yield false resistance profiles[4].

  • Compound Dilution & Solvent Control: Dissolve the imidazole-sulfonamide hybrid in 100% DMSO to create a concentrated stock. Perform 2-fold serial dilutions in the buffered RPMI-1640. Causality: The final DMSO concentration in the test wells must strictly remain below 1% (v/v). Exceeding this threshold induces solvent-mediated fungal toxicity, artificially lowering the apparent MIC and compromising the assay's trustworthiness.

  • Inoculum Standardization: Suspend isolated Candida colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation and Self-Validating Incubation: Dispense 100 µL of the working inoculum into 96-well microtiter plates containing 100 µL of the diluted compounds. Self-Validation: Every plate must include a positive growth control (inoculum + media + 1% DMSO, no drug) and a negative sterility control (media + 1% DMSO only). Furthermore, include a reference standard (e.g., Fluconazole or Itraconazole) to validate the susceptibility of the specific ATCC strain used. Incubate at 35°C for 24–48 hours.

  • Endpoint Determination: Quantify growth by reading the optical density (OD) at 530 nm using a microplate spectrophotometer. Causality: Reading at 530 nm is optimal for detecting the turbidity of fungal cells while avoiding the UV spectrum (250-350 nm) where the aromatic rings of the sulfonamide and imidazole moieties strongly absorb light. The MIC is defined as the lowest drug concentration resulting in a ≥50% reduction in OD compared to the drug-free growth control.

Conclusion

The hybridization of imidazoles with sulfonamides presents a highly viable trajectory for antifungal drug discovery. The comparative data indicates that while 4-substituted imidazole sulfonamides demonstrate nanomolar potency rivaling established drugs like itraconazole, bulkier derivatives such as benzimidazole-aryl sulfonamides exhibit significantly reduced efficacy. This structural activity relationship (SAR) dictates that minimizing steric hindrance while strategically positioning the sulfonamide vector is a critical determinant for optimal CYP51 enzyme binding and subsequent antifungal activity.

References

  • Saha, Ashis K., et al. "Novel Antifungals Based on 4-substituted Imidazole: A Combinatorial Chemistry Approach to Lead Discovery and Optimization." Bioorganic & Medicinal Chemistry Letters, vol. 10, no. 19, 2000, pp. 2175-2178. URL:[Link]

  • "Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives." Indian Journal of Chemistry, vol. 61, no. 2, 2022, pp. 184-191. URL:[Link]

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